molecular formula C9H15NO3 B062772 Tert-butyl 3-formylazetidine-1-carboxylate CAS No. 177947-96-5

Tert-butyl 3-formylazetidine-1-carboxylate

Cat. No.: B062772
CAS No.: 177947-96-5
M. Wt: 185.22 g/mol
InChI Key: JVQOZRRUGOADSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-formylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-formylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQOZRRUGOADSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443973
Record name Tert-butyl 3-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177947-96-5
Record name Tert-butyl 3-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-formylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Tert-butyl 3-formylazetidine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 3-formylazetidine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic importance of this reagent lies in the unique combination of a strained four-membered azetidine ring, a versatile aldehyde functional group, and a stable tert-butyloxycarbonyl (Boc) protecting group. The azetidine scaffold is increasingly sought after in drug design as a bioisostere for larger, more flexible, or more lipophilic groups, often improving physicochemical properties such as solubility and metabolic stability. The aldehyde handle provides a reactive site for a multitude of chemical transformations, most notably reductive amination, enabling the rapid generation of diverse chemical libraries. This guide offers a comprehensive overview of its synthesis, characterization, key reactions, and applications, tailored for researchers and scientists in organic synthesis and drug development.

Chapter 1: Physicochemical and Spectroscopic Profile

This compound is typically a viscous oil or low-melting solid at room temperature. Due to the reactivity of the aldehyde group, it is recommended to be stored under an inert atmosphere in a freezer at temperatures around -20°C to prevent oxidation and degradation.[1][2]

1.1: Physical and Chemical Properties

The key identifying and physical properties of the compound are summarized below.

PropertyValueReference
CAS Number 177947-96-5[1][3]
Molecular Formula C₉H₁₅NO₃[1][3]
Molecular Weight 185.22 g/mol [1][3]
Appearance Viscous liquid or oil
Boiling Point 256.6 ± 33.0 °C (at 760 mmHg, predicted)[4]
Density 1.2 ± 0.1 g/cm³ (predicted)[4]
SMILES CC(C)(C)OC(=O)N1CC(C1)C=O[1]
InChI Key JVQOZRRUGOADSU-UHFFFAOYSA-N
1.2: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The aldehyde proton provides a highly characteristic signal in the ¹H NMR spectrum.

SpectroscopyKey Features and Typical ValuesReference
¹H NMR (400 MHz, CDCl₃), δ (ppm): 9.85 (d, 1H, -CHO), 4.14-4.07 (m, 4H, azetidine CH₂), 3.40-3.32 (m, 1H, azetidine CH), 1.44 (s, 9H, -C(CH₃)₃)[3]
¹³C NMR (Predicted), δ (ppm): ~200 (-CHO), ~156 (C=O, carbamate), ~80 (-C(CH₃)₃), ~55 (azetidine CH₂), ~45 (azetidine CH), 28.4 (-C(CH₃)₃)
IR Spectroscopy (Predicted), ν (cm⁻¹): ~2975 (C-H stretch), ~1720 (C=O stretch, aldehyde), ~1695 (C=O stretch, carbamate)
Mass Spectrometry ESI-MS: m/z 186 [M+H]⁺, 208 [M+Na]⁺

Chapter 2: Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Several oxidation protocols can be employed, with Swern-type oxidations and those using hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) being common choices.[3]

2.1: Synthetic Workflow Diagram

The following diagram illustrates a typical synthesis via a Swern-Moffatt oxidation protocol.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_purification Workup & Purification cluster_product Final Product SM1 Boc-3-(hydroxymethyl)azetidine (CAS: 142253-56-3) P2 Alcohol Oxidation (-78 °C) SM1->P2 R1 Oxalyl Chloride (COCl)₂ P1 Activation of DMSO (-78 °C, DCM) R1->P1 R2 Dimethyl Sulfoxide (DMSO) R2->P1 R3 Triethylamine (Et₃N) P3 Quenching (-78 °C to RT) R3->P3 Base P1->P2 Forms Electrophilic Sulfonium Species P2->P3 Intermediate Formation W1 Aqueous Wash P3->W1 W2 Drying (Na₂SO₄) W1->W2 W3 Concentration W2->W3 P4 Column Chromatography (Silica Gel) W3->P4 FP Tert-butyl 3-formylazetidine-1-carboxylate (CAS: 177947-96-5) P4->FP

Caption: Workflow for the Swern oxidation synthesis.

2.2: Field-Proven Experimental Protocol: Swern Oxidation

This protocol describes a common lab-scale synthesis. The causality behind the choices is critical: Swern oxidation is chosen for its mild conditions, which avoids over-oxidation to the carboxylic acid and is compatible with the Boc-protecting group.

Materials:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N) (5.0 eq)

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, add anhydrous DMSO (3.0 eq) dropwise at -78 °C (a dry ice/acetone bath). Stir the mixture for 15-30 minutes. The formation of the electrophilic chlorosulfonium salt is the key activating step.

  • Alcohol Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at -78 °C. Stir for 45-60 minutes.

  • Quenching: Add anhydrous triethylamine (5.0 eq) dropwise.[3] The triethylamine acts as a base to abstract a proton, leading to the collapse of the intermediate and formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.

  • Warm-up and Workup: Allow the reaction to warm slowly to room temperature. Dilute the mixture with additional DCM and wash sequentially with water and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield the final product as a clear oil.[3]

Chapter 3: Key Chemical Transformations

The aldehyde functionality is a versatile handle for C-C and C-N bond formation, making this reagent a cornerstone for library synthesis in drug discovery.

3.1: Reductive Amination

Reductive amination is arguably the most valuable reaction of this building block. It provides a robust and high-throughput method to introduce a wide array of amine substituents at the 3-position of the azetidine ring. The process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.[5]

Mechanism Insight: The reaction is often catalyzed by a weak acid (like acetic acid) to facilitate the dehydration step in imine formation.[6] A key choice is the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and tolerates the slightly acidic conditions.[5]

3.2: Reductive Amination Workflow Diagram

G Aldehyde Boc-3-formylazetidine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary or Secondary Amine (R¹R²NH) Amine->Hemiaminal Catalyst Acetic Acid (cat.) Catalyst->Hemiaminal Reducer NaBH(OAc)₃ Iminium Iminium Ion Intermediate Reducer->Iminium Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Tertiary or Secondary Amine Product Iminium->Product Hydride Attack

Caption: Mechanism of reductive amination.

3.3: Field-Proven Protocol: Reductive Amination

This protocol provides a general procedure for coupling the aldehyde with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE.[5]

  • Imine Formation: If the amine is a weak nucleophile (e.g., an aniline), add a catalytic amount of acetic acid to promote the formation of the iminium ion. Stir at room temperature for 1-2 hours.[6]

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. The portion-wise addition controls any potential exotherm.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by TLC or LC-MS (4-24 hours).[5]

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.[5]

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel chromatography or recrystallization.

Chapter 4: Applications in Medicinal Chemistry

The incorporation of the 3-substituted azetidine motif is a well-established strategy in drug design to enhance pharmacological properties.

  • Improved Physicochemical Properties: The azetidine ring can increase the aqueous solubility and reduce the lipophilicity of a molecule compared to larger carbocyclic or heterocyclic rings, which is beneficial for oral bioavailability.

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

  • Vectorial Exit: The rigid, three-dimensional structure of the azetidine scaffold allows it to act as a vector, projecting substituents into specific regions of a protein's binding pocket to form new, beneficial interactions.

  • Bioisosterism: It can serve as a bioisostere for other common groups like piperidines, pyrrolidines, or even phenyl rings, while offering a distinct geometric and electronic profile.

Chapter 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area or chemical fume hood.[7]

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Storage: Store in a tightly sealed container in a freezer (-20 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[1][2]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid breathing vapors.[7]

References

  • This compound | C9H15NO3 | CID 10726182. PubChem. [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 177947-96-5. Chemsrc. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry. [Link]

  • Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

  • Reductive Amination Video Protocol. YouTube. [Link]

  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis. [Link]

Sources

Tert-butyl 3-formylazetidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 3-formylazetidine-1-carboxylate: Properties, Synthesis, and Reactivity

Introduction

This compound is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a strained four-membered azetidine ring, a sterically demanding tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a reactive aldehyde functional group. This unique combination of features makes it a versatile intermediate for the synthesis of complex nitrogen-containing molecules, particularly in the development of novel therapeutic agents. The azetidine scaffold is a key motif in many biologically active compounds, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Number 177947-96-5[1][2]
Molecular Formula C₉H₁₅NO₃[2][3]
Molecular Weight 185.22 g/mol [2][4]
Appearance Viscous liquid or oil[1][5]
Boiling Point 256.6 ± 33.0 °C at 760 mmHg[4]
Density 1.188 g/cm³[5]
Refractive Index 1.4600 to 1.4640[5]
Purity ≥95-96%[1][2]
Storage Store in freezer (-20°C) under an inert atmosphere[1][2][6]
SMILES CC(C)(C)OC(=O)N1CC(C1)C=O[2]
InChI Key JVQOZRRUGOADSU-UHFFFAOYSA-N[1][7]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum provides distinct signals confirming the structure. A representative spectrum in CDCl₃ shows a singlet for the nine protons of the tert-butyl group around δ 1.44 ppm. The protons of the azetidine ring appear as multiplets between δ 3.32 and 4.14 ppm. The aldehydic proton is a characteristic downfield signal, typically a doublet, observed around δ 9.85 ppm.[5][8]

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls of the Boc group (~156 ppm) and the aldehyde (~200 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and the carbons of the azetidine ring.

  • IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (around 1730 cm⁻¹) and the carbamate (around 1700 cm⁻¹). A peak corresponding to the aldehydic C-H stretch is also expected around 2720 cm⁻¹.

Synthesis

The most common and direct route to this compound is through the oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Several oxidation protocols are effective, with the choice often depending on scale, desired purity, and reagent availability.

Two prevalent methods are Swern oxidation and oxidation using 2-Iodoxybenzoic acid (IBX).

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine.[8] While effective, it requires cryogenic conditions and careful handling of reagents.

  • IBX Oxidation: Using IBX in a solvent like ethyl acetate provides a milder alternative that can often be run at room temperature or with gentle heating.[5][8] This method is known for its high efficiency and straightforward workup.[8]

cluster_synthesis Synthesis Workflow Start tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Oxidation Oxidation Reagent (e.g., IBX or Swern Conditions) Start->Oxidation Add Reagent Workup Reaction Quenching & Filtration Oxidation->Workup Reaction Complete Product This compound Purification Column Chromatography Workup->Purification Purification->Product cluster_reductive_amination Reductive Amination Workflow Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Condensation Product Substituted Aminomethyl Azetidine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction cluster_wittig Wittig Reaction Mechanism Aldehyde Aldehyde (R-CHO) Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR') Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Elimination Cycloreversion Oxaphosphetane->Elimination Alkene Alkene (R-CH=CHR') Elimination->Alkene PhosphineOxide Triphenylphosphine Oxide Elimination->PhosphineOxide

Sources

A Comprehensive Technical Guide to tert-Butyl 3-formylazetidine-1-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 3-formylazetidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A primary focus is placed on its synthesis, with a detailed, field-proven experimental protocol for its preparation via Swern oxidation, including mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity, emphasizing the synthetic utility of its aldehyde functional group and the N-Boc protecting group. Spectroscopic characterization, safety protocols, and storage conditions are also comprehensively covered. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Chemical Identity and Properties

This compound is a key synthetic intermediate characterized by a strained four-membered azetidine ring. This scaffold is of high interest in drug design as it provides a rigid, three-dimensional structure that can be used to orient substituents in a well-defined region of space, often improving binding affinity and pharmacokinetic properties. The molecule features two key functional groups: a reactive aldehyde at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

IUPAC Name and Structure

The formal IUPAC name for this compound is This compound .[1][2][3] It is also commonly referred to as 1-Boc-3-azetidinecarboxaldehyde or N-(tert-Butoxycarbonyl)azetidine-3-carboxaldehyde.[3][4]

Caption: 2D Structure of this compound.

Key Identifiers
IdentifierValue
CAS Number 177947-96-5[1][3]
Molecular Formula C₉H₁₅NO₃[2][3][5]
Molecular Weight 185.22 g/mol [1][3][5]
InChI Key JVQOZRRUGOADSU-UHFFFAOYSA-N[1]
PubChem CID 10726182[2]
Physicochemical Properties
PropertyValueSource(s)
Physical Form Clear, colorless to yellow viscous liquid/oil[1][4][5]
Boiling Point ~257 °C at 760 mmHg[4][6]
Flash Point ~109 °C[4]
Purity Typically ≥95%[1][3]
Storage Store at -20°C under an inert atmosphere (e.g., Nitrogen)[1][3][4]
Sensitivity Air sensitive[4]

Synthesis and Mechanism

The most prevalent and reliable method for preparing this compound is the oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[5] While several oxidizing agents like IBX can be used[5][6], the Swern oxidation offers high yields and predictable outcomes with readily available reagents.

Detailed Experimental Protocol: Swern Oxidation

This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the target aldehyde.

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Triethylamine (TEA, Et₃N)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reactor Setup: Assemble a two-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Activator Formation: Charge the flask with anhydrous DCM (approx. 0.2 M relative to the alcohol) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.2-1.5 equivalents) dropwise.

  • Coreactant Addition: Slowly add anhydrous DMSO (2.2-2.5 equivalents) dropwise via syringe to the cooled DCM solution.

    • Causality: This step forms the electrophilic species, chlorodimethylsulfonium chloride (the "Swern complex"). Vigorous gas evolution (CO, CO₂) is observed. The reaction must be kept cold to prevent side reactions of the unstable complex. Stir for 30 minutes at -78 °C.

  • Substrate Addition: Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Causality: The alcohol attacks the sulfur atom of the Swern complex, forming an alkoxysulfonium salt intermediate. Stir for 45-60 minutes at -78 °C.

  • Deprotonation and Elimination: Add triethylamine (5.0 equivalents) dropwise. A thick white precipitate (triethylammonium chloride) will form.

    • Causality: The hindered base deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination (E2-like) reaction. This collapses the intermediate to form the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.

  • Quench and Workup: After stirring for 1 hour, allow the reaction to warm to room temperature. Dilute with DCM and wash sequentially with water and saturated sodium chloride solution (brine).

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude oil is purified by flash column chromatography (eluent: heptane/ethyl acetate gradient) to yield this compound as a clear to light yellow oil.[5]

    • Self-Validation: The progress of the reaction and the purity of the final product should be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

Mechanistic Workflow: The Swern Oxidation

The following diagram illustrates the key transformations in the Swern oxidation protocol.

swern_workflow start Start: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate reagents Reagents: 1. (COCl)₂ + DMSO in DCM @ -78°C 2. Add Starting Alcohol 3. Add Triethylamine (Base) start->reagents Step 1: Oxidation workup Quench & Aqueous Workup (H₂O, Brine) reagents->workup Step 2: Isolation purify Flash Column Chromatography (Heptane/Ethyl Acetate) workup->purify Step 3: Purification product Product: tert-Butyl 3-formylazetidine-1-carboxylate purify->product

Caption: Experimental workflow for the synthesis via Swern Oxidation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct functional regions: the aldehyde and the Boc-protected amine.

The Aldehyde Functional Group

The aldehyde is a versatile electrophilic handle for C-C and C-N bond formation. Key transformations include:

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form substituted 3-(aminomethyl)azetidines. This is one of the most powerful and widely used reactions in drug discovery for library synthesis.

  • Wittig Reaction: Reaction with phosphorus ylides to generate alkenes, extending the carbon chain at the 3-position.

  • Grignard/Organolithium Addition: Nucleophilic addition to form secondary alcohols, providing access to chiral centers.

  • Aldol and Related Condensations: Used as an electrophile in reactions with enolates or other carbon nucleophiles.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.

  • Stability: It is robust and stable to a wide range of non-acidic conditions, including basic hydrolysis, reduction, and many organometallic reactions.[7] This allows for selective manipulation of the aldehyde group without disturbing the azetidine nitrogen.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in a protic solvent. The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and CO₂, liberating the secondary amine of the azetidine ring. This newly revealed amine is a nucleophilic site available for further functionalization, such as acylation, alkylation, or arylation.

Spectroscopic Characterization

Authenticating the structure of this compound relies on standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Published data (400 MHz, CDCl₃) shows key signals at:

    • δ 9.85 (d, J=2.0 Hz, 1H): The aldehyde proton, a singlet or narrow doublet.[5][6]

    • δ 4.14-4.07 (m, 4H): The protons on the azetidine ring carbons adjacent to the nitrogen.[5][6]

    • δ 3.40-3.32 (m, 1H): The proton on the carbon bearing the formyl group (C3).[5][6]

    • δ 1.44 (s, 9H): The nine equivalent protons of the tert-butyl group.[5][6]

  • ¹³C NMR Spectroscopy: Expected chemical shifts would include a downfield signal for the aldehyde carbonyl (~200 ppm), a signal for the Boc carbonyl (~156 ppm), a signal for the quaternary carbon of the Boc group (~80 ppm), signals for the azetidine ring carbons (~40-60 ppm), and a signal for the methyl carbons of the Boc group (~28 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong carbonyl stretching bands: one for the aldehyde C=O (~1720-1740 cm⁻¹) and one for the urethane C=O of the Boc group (~1680-1700 cm⁻¹).

Handling, Storage, and Safety

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

This compound is classified with the following hazards:

GHS PictogramHazard CodeDescription

H302Harmful if swallowed[1][8]
H315Causes skin irritation[1][8]
H319Causes serious eye irritation[1][8]
H335May cause respiratory irritation[1][8]

The signal word is Warning .[1]

Safe Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing vapors or mist.[8]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]

Storage and Stability
  • Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.[3]

  • For long-term stability, store in a freezer at -20°C.[1][3][4]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its utility is defined by the orthogonal reactivity of its aldehyde handle and the acid-labile N-Boc protecting group, all built upon a conformationally constrained azetidine scaffold. The reliable synthetic protocols for its preparation, coupled with its predictable reactivity, make it an indispensable tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Boc-3-formylazetidine: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Aldehyde

In the landscape of modern drug discovery and development, small, conformationally constrained building blocks are of paramount importance. They allow for the precise spatial arrangement of pharmacophoric elements, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. 1-Boc-3-formylazetidine (CAS: 177947-96-5), a chemically versatile and structurally unique four-membered heterocycle, has emerged as a key intermediate in this domain. The azetidine ring imparts a rigid, three-dimensional character, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of its core physicochemical properties, robust synthetic methodologies, and key reactive pathways, offering field-proven insights for researchers in medicinal chemistry and process development. Its utility is notably highlighted in the synthesis of complex therapeutic agents, including potent Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer.[1][][3]

Physicochemical and Structural Properties

1-Boc-3-formylazetidine is typically supplied as a clear, colorless to light yellow liquid.[4] The tert-butyloxycarbonyl (Boc) protecting group is critical, as it deactivates the ring nitrogen, preventing its participation in unwanted side reactions and enhancing the compound's stability and solubility in common organic solvents.

A summary of its key physical and chemical identifiers is presented below.

PropertyValueSource(s)
CAS Number 177947-96-5[4][5][6][7]
Molecular Formula C₉H₁₅NO₃[6]
Molecular Weight 185.22 g/mol [6]
IUPAC Name tert-butyl 3-formylazetidine-1-carboxylate[8]
Synonyms 1-Boc-azetidine-3-carboxaldehyde, N-Boc-3-azetidinecarboxaldehyde[4][8]
Appearance Clear colorless to light yellow liquid[4]
Boiling Point 256.6 °C at 760 mmHgN/A
Density 1.188 g/cm³N/A
SMILES CC(C)(C)OC(=O)N1CC(C1)C=O[6]
Storage -20°C, under inert nitrogen atmosphere[6]

Synthesis of 1-Boc-3-formylazetidine

The most reliable and scalable synthesis of 1-Boc-3-formylazetidine involves the mild oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid, which is a common side reaction with more aggressive reagents. Methods such as the Swern or Dess-Martin oxidation are effective, but protocols utilizing 2-Iodoxybenzoic acid (IBX) offer high yields and operational simplicity.

Diagram of Synthesis Workflow

Synthesis cluster_main Synthesis of 1-Boc-3-formylazetidine Start tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Reagent IBX (2-Iodoxybenzoic acid) Ethyl Acetate (Solvent) Start->Reagent Add Process Reflux Overnight Reagent->Process Heat Workup Cool, Filter, Concentrate Process->Workup Cool Product 1-Boc-3-formylazetidine Workup->Product Isolate

Caption: Workflow for the oxidation of 1-Boc-3-hydroxymethylazetidine to the target aldehyde.

Detailed Experimental Protocol: IBX Oxidation

This protocol is adapted from established literature procedures demonstrating a high-yield conversion.[9]

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).

  • Reagent Addition: Add ethyl acetate as the solvent, followed by the addition of 2-Iodoxybenzoic acid (IBX) (2.0 eq).

    • Causality Note: IBX is a hypervalent iodine compound that acts as a mild and selective oxidizing agent for primary alcohols, minimizing the risk of over-oxidation. Ethyl acetate is chosen for its suitable boiling point for reflux and its ability to dissolve the starting material.

  • Reaction: The reaction mixture is heated to reflux and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • Petroleum ether is added to precipitate the reduced IBX byproduct.

    • The mixture is filtered to remove the solid waste.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting oil, 1-Boc-3-formylazetidine, is often of sufficient purity (e.g., >95%) for subsequent steps. If further purification is needed, silica gel column chromatography can be performed.[9]

Chemical Reactivity and Synthetic Applications

The aldehyde functional group of 1-Boc-3-formylazetidine is a linchpin for synthetic elaboration, enabling access to a diverse range of more complex azetidine derivatives.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds. It proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.

Reductive_Amination cluster_mech Reductive Amination Mechanism Aldehyde 1-Boc-3-formylazetidine (R-CHO) Imine Iminium Ion Intermediate [R-CH=N+R'R''] Aldehyde->Imine + Amine, -H₂O Amine Primary/Secondary Amine (R'-NHR'') Amine->Imine Product Substituted Aminomethyl Azetidine (R-CH₂-NR'R'') Imine->Product + [H⁻] Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Product

Caption: Key steps in the reductive amination of 1-Boc-3-formylazetidine.

The following is an example of a reductive amination used in the synthesis of pharmaceutical intermediates.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-Boc-3-formylazetidine (1.0 eq) and the desired amine (e.g., trans-2-phenylcyclopropylamine) (1.0 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise to the stirring solution at room temperature.

    • Causality Note: NaBH(OAc)₃ is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium intermediate that forms in situ. Its acidity can also help catalyze iminium formation.

  • Reaction Monitoring: Stir the reaction at room temperature for several hours or until completion as determined by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the product.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, effectively replacing the carbonyl oxygen with a carbon-based substituent. This reaction involves a phosphonium ylide, which acts as a nucleophile.

Wittig_Reaction cluster_wittig Wittig Olefination Pathway Aldehyde 1-Boc-3-formylazetidine Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Product 3-Vinyl Azetidine Derivative Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: The Wittig reaction transforms the aldehyde into a substituted alkene.

A Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction using a phosphonate ester, has been reported with 1-Boc-3-formylazetidine to synthesize α,β-unsaturated ester derivatives, which are valuable intermediates.[10][11]

Spectroscopic Characterization

Authenticating the structure and purity of 1-Boc-3-formylazetidine is crucial. The following data provides key identifiers.

TechniqueData / Expected ValuesInterpretation
¹H NMR Experimental Data (400 MHz, CDCl₃): δ 9.85 (d, J=2.0Hz, 1H), 4.14-4.07 (m, 4H), 3.40-3.32 (m, 1H), 1.44 (s, 9H).[9]Aldehyde Proton (CHO): The downfield singlet/doublet around 9.85 ppm is characteristic of the aldehyde proton. Azetidine Protons: The multiplets between 3.32-4.14 ppm correspond to the five protons on the azetidine ring. Boc Protons: The sharp singlet at 1.44 ppm integrating to 9 protons confirms the presence of the tert-butyl group.
¹³C NMR Expected Chemical Shifts: δ ~200 ppm (C=O), ~80 ppm (quaternary C of Boc), ~50-60 ppm (CH₂ of azetidine), ~35-45 ppm (CH of azetidine), ~28 ppm (CH₃ of Boc).The aldehyde carbonyl carbon is the most downfield signal. The other signals correspond to the carbons of the Boc group and the azetidine ring.
IR Expected Absorptions: ~2720 cm⁻¹ & ~2820 cm⁻¹ (C-H aldehyde stretch), ~1730 cm⁻¹ (C=O aldehyde stretch), ~1690 cm⁻¹ (C=O carbamate stretch).The two weak bands for the aldehydic C-H stretch (Fermi doublets) and the strong carbonyl absorption are key diagnostic peaks.
MS (ESI) Expected m/z: 186.1 [M+H]⁺, 208.1 [M+Na]⁺.Mass spectrometry confirms the molecular weight of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Identification: 1-Boc-3-formylazetidine is classified as an irritant. It may cause skin, eye, and respiratory irritation.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: The compound is noted to be air-sensitive.[9] It should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon. For long-term stability, storage at -20°C is recommended.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and water.

Conclusion

1-Boc-3-formylazetidine is a high-value building block whose utility is firmly established in contemporary organic synthesis. Its constrained framework and versatile aldehyde handle provide a reliable entry point to novel chemical matter. A thorough understanding of its synthesis from the corresponding alcohol, its characteristic reactivity in cornerstone reactions like reductive amination and olefination, and its proper handling are essential for any researcher aiming to leverage its unique structural and chemical properties in the pursuit of new therapeutic agents.

References

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Proceedings of the 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). BR112021002298A2 - heterocyclic compounds as monoacylglycerol lipase inhibitors.
  • MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3123. Retrieved from [Link]

  • ResearchGate. (2024). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • University of Bath. (2022). Labelling of Small and Biomolecules for Tracking and Monitoring. Retrieved from [Link]

  • ResearchGate. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Cell Chemical Biology. (2016). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. 23(11), 1375-1386. Retrieved from [Link]

Sources

The Strategic Role of tert-Butyl 3-formylazetidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5), a versatile and increasingly important building block for medicinal chemists and drug development professionals. We will move beyond a simple recitation of properties to explore the strategic rationale behind its synthesis and application, focusing on the unique advantages conferred by the strained azetidine ring and the reactivity of its aldehyde functional group. This document is intended for researchers and scientists seeking to leverage this valuable intermediate in the design and synthesis of novel therapeutics.

Core Chemical and Physical Identity

This compound, also widely known as 1-Boc-3-azetidinecarboxaldehyde, is a synthetically useful intermediate characterized by a four-membered azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and featuring a reactive aldehyde at the 3-position.[1] The Boc group provides stability and improves solubility in organic solvents while allowing for facile deprotection under acidic conditions. The azetidine ring itself is a key structural motif; its inherent ring strain and conformational rigidity make it a valuable "bioisostere" for larger, more flexible rings, or a scaffold to orient substituents in a precise three-dimensional arrangement.[2][3] This precise spatial control is a critical factor in optimizing ligand-receptor interactions in drug design.

Table 1: Chemical and Physical Properties of CAS 177947-96-5

PropertyValueReference(s)
CAS Number 177947-96-5
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance Colorless to light yellow clear liquid/viscous oil
Boiling Point 257 °C at 760 mmHg[4]
Density 1.188 g/cm³[4]
Refractive Index 1.4600 to 1.4640[4]
Solubility Soluble in most organic solvents
Storage Conditions Store in freezer, under -20°C, inert atmosphere
Key Synonyms 1-Boc-3-azetidinecarboxaldehyde, tert-Butyl 3-formyl-1-azetidinecarboxylate, N-Boc-3-formylazetidine[1][5]

Synthesis: Strategic Considerations for Oxidation

The preparation of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive azetidine ring. Two prevalent, high-yielding methods are the Swern oxidation and the use of 2-Iodoxybenzoic acid (IBX).

Swern Oxidation: A Mild and Controlled Approach

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[4]

Causality of Experimental Choices:

  • Low Temperature (-78 °C): This is crucial to control the reactivity of the electrophilic sulfur species formed and to prevent side reactions. The intermediate chloro(dimethyl)sulfonium chloride is unstable at higher temperatures.

  • Oxalyl Chloride: It serves as the primary activator for DMSO, forming the reactive electrophile. Trifluoroacetic anhydride can also be used but oxalyl chloride is often preferred for its volatile byproducts (CO, CO₂).

  • Triethylamine (Et₃N): This non-nucleophilic base is added to facilitate the final elimination step that forms the aldehyde, without competing as a nucleophile.

Swern_Oxidation_Workflow cluster_activation Activation Phase cluster_oxidation Oxidation Phase DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride DMSO->Activator @ -78°C OxalylCl Oxalyl Chloride OxalylCl->Activator Alkoxysulfonium Alkoxysulfonium Salt Activator->Alkoxysulfonium Reacts with Alcohol 1-Boc-3-(hydroxymethyl)azetidine Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Aldehyde 1-Boc-3-formylazetidine (Product) Ylide->Aldehyde Elimination

Caption: Workflow for the Swern Oxidation of 1-Boc-3-(hydroxymethyl)azetidine.

Protocol 1: Swern Oxidation

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C under an inert atmosphere (Argon or Nitrogen), add DMSO (2.2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for an additional 1-2 hours at this temperature.

  • Add triethylamine (5.0 equivalents) dropwise, and allow the reaction to stir for 15 minutes at -78 °C before warming to room temperature.[4]

  • Quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., heptane/ethyl acetate gradient) to yield the desired aldehyde.[4]

IBX Oxidation: A Metal-Free Alternative

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that offers a metal-free alternative for the oxidation of alcohols. It is particularly useful for its high chemoselectivity.

Causality of Experimental Choices:

  • IBX: This reagent is highly selective for primary and secondary alcohols and generally does not lead to over-oxidation. It operates under mild, neutral conditions.

  • Solvent (e.g., Ethyl Acetate, DMSO): The choice of solvent can influence reaction rates. While IBX has low solubility in many common solvents, its use in refluxing ethyl acetate provides an effective medium for the reaction.[4]

Protocol 2: IBX Oxidation

  • To a stirring solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in ethyl acetate, add IBX (2.0 equivalents).[4]

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add a nonpolar solvent such as petroleum ether to precipitate the iodoxolone byproduct.

  • Filter the reaction mixture to remove the solid byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. A reported yield for this method is 99%.[4]

Applications in Drug Discovery and Synthesis

The aldehyde functionality of this compound makes it a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations. This reactivity, combined with the desirable properties of the azetidine core, makes it a valuable precursor for complex molecular architectures.

The Azetidine Scaffold in Medicinal Chemistry

The four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry. Its conformational rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[2] It serves as a non-classical bioisostere for other cyclic and acyclic moieties, offering a unique vector in chemical space to improve properties like metabolic stability and cell permeability.

Notable Drugs Containing an Azetidine Ring:

  • Azelnidipine: A dihydropyridine calcium channel blocker used as an antihypertensive agent.[3]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.

  • Ximelagatran: An oral anticoagulant.

Targeting the STAT3 Signaling Pathway

A significant area of interest for azetidine-containing compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[3][6] As such, it is a high-value target in oncology.

Studies have shown that azetidine-based compounds can act as potent and selective STAT3 inhibitors.[7] The rigid azetidine scaffold is used to correctly orient pharmacophoric groups for optimal interaction with the STAT3 protein, often leading to irreversible binding to key cysteine residues.

STAT3_Pathway cluster_cyto Cytoplasm cluster_nuc Cytokine Cytokines (e.g., IL-6) Growth Factors (e.g., EGF) Receptor Cell Surface Receptor (e.g., gp130, EGFR) Cytokine->Receptor Binds JAK JAK / Src Kinases Receptor->JAK Activates STAT3_cyto Cytoplasmic STAT3 (inactive monomer) JAK->STAT3_cyto Phosphorylates (pY705) pSTAT3_cyto p-STAT3 STAT3_cyto->pSTAT3_cyto pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyto->pSTAT3_dimer Dimerizes pSTAT3_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_nuc Translocates Nucleus Nucleus DNA DNA pSTAT3_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Proteins Target Proteins: Bcl-2, Cyclin D1, VEGF, etc. Transcription->Proteins CellResponse Cancer Hallmarks: • Proliferation • Survival • Angiogenesis • Invasion Proteins->CellResponse Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->pSTAT3_dimer Prevents Dimerization & DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Synthetic Elaboration of the Aldehyde

The aldehyde group is a gateway to numerous chemical transformations. A recent patent highlights a practical application where this compound is used in the synthesis of novel cycloalkyne compounds, which are valuable in "click chemistry" and for creating peptide-drug conjugates (PDCs).[8]

Protocol 3: Example Aldol-Type Reaction

The following protocol is adapted from a patent literature example and demonstrates the reactivity of the aldehyde.[8]

  • Dissolve this compound (1.0 equivalent, e.g., 20.95 mmol) in methanol.

  • To this solution, add an aqueous solution of potassium hydroxide (approx. 4.2 equivalents).

  • Add an aqueous formaldehyde solution (37%, approx. 11 equivalents).

  • Stir the resulting mixture at room temperature for 2.5 hours, then increase the temperature to 40°C and stir for an additional 24 hours.

  • This procedure exemplifies a base-catalyzed reaction involving the aldehyde, likely an initial aldol-type addition followed by subsequent transformations, to build a more complex spirocyclic structure as described in the patent.[8]

Spectroscopic and Analytical Data

Accurate characterization is paramount. The following data has been reported for this compound.

¹H NMR (400 MHz, CDCl₃): [4][9]

  • δ 9.85 (d, J = 2.0 Hz, 1H): This singlet corresponds to the aldehydic proton.

  • δ 4.14 - 4.07 (m, 4H): These signals represent the protons on the carbons of the azetidine ring adjacent to the nitrogen.

  • δ 3.40 - 3.32 (m, 1H): This multiplet is the proton on the carbon bearing the formyl group.

  • δ 1.44 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for drug discovery. Its unique combination of a conformationally constrained, biologically relevant azetidine core and a versatile aldehyde handle allows for the efficient construction of complex molecules with finely tuned pharmacological profiles. The demonstrated application of related scaffolds in potent STAT3 inhibitors highlights the potential for this building block in developing next-generation cancer therapies. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of scaffolds like 1-Boc-3-azetidinecarboxaldehyde will undoubtedly play an expanding role in the synthesis of innovative therapeutics.

References

  • CN103130700A - Preparation method of azelnidipine intermediate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023;28(3):1091. doi:10.3390/molecules28031091
  • WO2014139410A1 - Method for preparing intermediate of azelnidipine.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. 2020;20(2):1537-1547. doi:10.3892/ol.2020.11729
  • EP4578860A1 - CYCLOALKYNE DERIVATIVE. European Patent Office. Accessed December 30, 2025. [Link]

  • This compound | C9H15NO3 | CID 10726182. PubChem. Accessed December 30, 2025. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2021;64(1):564-589. doi:10.1021/acs.jmedchem.0c01705
  • WITTIG REACTION | MECHANISM. AdiChemistry. Accessed December 30, 2025. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. 2019;252:022085. doi:10.1088/1755-1315/252/2/022085
  • Wittig Reaction. Chemistry LibreTexts. Accessed December 30, 2025. [Link]

  • For the reaction of non-stabilized ylides. a steric interactions 1, 2 between ylide and aldehyde carbon substituent and 1, 3 between phosphorus, aldehyde substituent and C–H⋯O in TS1. b TS3 structure. ResearchGate. Accessed December 30, 2025. [Link]

  • CN107709314A - Efflux pump inhibitors and therapeutic uses thereof.

Sources

Azetidine in Medicinal Chemistry: A Technical Guide to Harnessing Ring Strain for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2][3] Its value lies in a unique balance: sufficient stability for robust handling and formulation, coupled with inherent ring strain that imparts a desirable three-dimensional structure and enables unique, strain-driven reactivity.[4][5] This guide provides a comprehensive analysis of the fundamental principles governing azetidine's structure and reactivity, explores its strategic application in medicinal chemistry, and offers practical protocols for its manipulation. For the drug development professional, the azetidine motif is not merely a small cyclic amine but a versatile tool for enhancing potency, modulating physicochemical properties, and accessing novel chemical space.[6]

The Azetidine Scaffold: A Structural and Energetic Perspective

The utility of the azetidine ring in drug design is a direct consequence of its unique structural and energetic properties. Understanding these foundational aspects is critical to exploiting its full potential.

The Source of Reactivity: Ring Strain Analysis

The chemistry of azetidines is dominated by the considerable energy stored within the four-membered ring.[7][8] This ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions of C-H bonds), makes the ring susceptible to cleavage under specific conditions.[5][9]

However, the magnitude of this strain is key. With a strain energy of approximately 25.4 kcal/mol, azetidine occupies a "sweet spot" of reactivity.[10] It is significantly more stable and easier to handle than the highly reactive three-membered aziridine (27.7 kcal/mol) but more reactive and conformationally constrained than the flexible, low-strain five-membered pyrrolidine (5.4 kcal/mol).[10] This intermediate reactivity allows chemists to treat the ring as a stable scaffold under many conditions, yet selectively "activate" it for ring-opening reactions when desired.

Cyclic Amine/Alkane Ring Size Approximate Strain Energy (kcal/mol) Key Characteristic
Aziridine327.7[10]Highly reactive, difficult to handle
Azetidine 4 25.4 [10]Balanced stability and reactivity
Cyclobutane426.3[11]High strain, chemically inert C-C bonds
Pyrrolidine55.4[10]Low strain, flexible, unreactive
Piperidine6~0Strain-free, conformationally defined

Table 1: Comparative Ring Strain Energies of Saturated Heterocycles and Cycloalkanes.

Conformational Dynamics: The Puckered Ring

To alleviate some of the inherent torsional strain, the azetidine ring is not planar. It adopts a puckered or "butterfly" conformation.[5][12] This puckering is a dynamic process, and the energy barrier for ring inversion is low. The specific conformation is described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for an unsubstituted azetidine.[12]

The position of substituents significantly influences this conformation. Bulky substituents, particularly at the 3-position, generally favor a pseudo-equatorial orientation to minimize steric interactions with the protons on the C2 and C4 atoms.[12] This predictable conformational preference is a powerful tool in drug design, allowing for the precise spatial positioning of pharmacophoric elements.

Caption: Puckered conformation of azetidine minimizing torsional strain.

Strain-Release Reactivity: The Synthetic Chemist's Toolkit

The inherent strain of the azetidine ring can be harnessed as a driving force for a variety of chemical transformations, most notably ring-opening reactions. This "strain-release" approach provides a powerful method for constructing complex acyclic and larger cyclic amine structures.[13][14][15]

Nucleophilic Ring-Opening Reactions

The most common and synthetically useful reaction of azetidines is their cleavage by nucleophiles. The reaction is typically promoted by activation of the ring nitrogen, often through protonation with a Brønsted acid or coordination to a Lewis acid.[15] This activation enhances the electrophilicity of the ring carbons (C2 and C4), making them susceptible to nucleophilic attack. The reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the center of attack.

The regioselectivity of the ring-opening is a critical consideration for unsymmetrically substituted azetidines and is influenced by steric and electronic factors of both the substrate and the incoming nucleophile.[13]

A Azetidinium Ion (Activated) C SN2 Transition State A->C Nucleophilic Attack (at C2 or C4) B Nucleophile (Nu⁻) B->C D Ring-Opened Product (γ-Substituted Amine) C->D Ring Opening

Caption: General mechanism for acid-catalyzed nucleophilic ring-opening.

Protocol: Enantioselective Ring-Opening of a 3-Substituted Azetidine

This protocol is based on the methodology for the highly enantioselective ring-opening of azetidines promoted by a chiral squaramide hydrogen-bond donor catalyst, as reported in the Journal of the American Chemical Society.[16] This self-validating system demonstrates how catalyst recognition of electrostatic features can achieve high enantioselectivity.

Objective: To perform an enantioselective ring-opening of N-Boc-3-phenylazetidine with an acyl chloride.

Materials:

  • N-Boc-3-phenylazetidine

  • Cyclohexanecarbonyl chloride

  • Chiral squaramide catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral squaramide catalyst (0.01 mmol, 0.05 equiv).

  • Solvent and Reagents: Add anhydrous 2-MeTHF (1.0 mL). Cool the solution to the specified reaction temperature (e.g., -20 °C). Add N-Boc-3-phenylazetidine (0.2 mmol, 1.0 equiv).

  • Initiation: Add cyclohexanecarbonyl chloride (0.3 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting azetidine is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding triethylamine (0.3 mmol) followed by saturated aqueous NaHCO₃ (2 mL). Warm the mixture to room temperature and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, wash with brine (5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired ring-opened amide.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality: The chiral squaramide catalyst forms a network of hydrogen bonds and electrostatic interactions with the azetidinium halide transition state.[16] This interaction preferentially stabilizes the transition state leading to one enantiomer of the product over the other, thus inducing high enantioselectivity. The choice of an ethereal solvent like 2-MeTHF was found to be optimal for selectivity in this system.[16]

Strategic Incorporation in Drug Design

The azetidine ring is more than just a synthetic intermediate; it is a powerful design element for modifying molecular properties to create better drugs.[17] Its rigid, three-dimensional structure and unique physicochemical properties make it an attractive scaffold and a versatile bioisostere.[18][19]

Azetidine as a Bioisostere

Bioisosteric replacement—the substitution of one chemical group for another with similar physical or chemical properties to enhance pharmacological activity or improve ADMET properties—is a cornerstone of medicinal chemistry.[20][21] Azetidine has emerged as a successful bioisostere for several common motifs.[6][22]

Incorporating azetidines can impart a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, reduced lipophilicity, and increased fraction of sp³ centers (Fsp³), a parameter often correlated with clinical success.[6]

Original Motif Azetidine Bioisostere Key Property Improvements Example Application Area
gem-Dimethyl3,3-Disubstituted AzetidineMaintains tetrahedral geometry, can improve metabolic stability and solubility.Enzyme inhibitors
Carbonyl (Ketone)Azetidin-3-oneIntroduces polarity and H-bond acceptor, alters electronics, can escape metabolic liabilities.Kinase inhibitors
Piperidine/PyrrolidineAzetidineReduces lipophilicity (logP), reduces molecular weight, provides novel exit vectors.[6]CNS agents, GPCR ligands
Piperazine2-Aza-azetidine (spirocyclic)Increases Fsp³, improves solubility, provides 3D structure.[22][23]GPCR antagonists

Table 2: Azetidine as a Versatile Bioisostere in Medicinal Chemistry.

Caption: Azetidine as a bioisosteric replacement for larger rings and acyclic groups.

Case Studies: Azetidine in Approved Drugs

The successful application of the azetidine scaffold is evident in several marketed pharmaceuticals.

  • Azelnidipine (Calblock®): This dihydropyridine calcium channel blocker is used to treat hypertension.[2][19] The azetidine-3-ol moiety provides a rigid and polar anchor. Its conformational constraint helps to properly orient the other pharmacophoric groups for optimal binding to the L-type calcium channel, while its polarity contributes to the overall physicochemical profile of the drug.

  • Cobimetinib (Cotellic®): A potent and selective inhibitor of MEK1/2 for the treatment of melanoma, Cobimetinib features a 3-(piperidino)azetidine core.[2] The incorporation of the azetidine ring was a key step in optimizing the lead compound. It serves to improve aqueous solubility and permeability while maintaining high potency, demonstrating its utility in fine-tuning ADMET properties without sacrificing activity.

  • STAT3 Inhibitors: In the development of small-molecule STAT3 inhibitors, researchers optimized proline-based leads into a series of (R)-azetidine-2-carboxamide analogues.[24][25] This substitution resulted in compounds with significantly improved, sub-micromolar inhibitory potencies. The azetidine scaffold provided a more constrained conformation that was optimal for binding, allowing for the balancing of other physicochemical properties to improve cell permeability and overall drug-like characteristics.[25]

Conclusion and Future Outlook

The azetidine ring has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique position on the stability-reactivity spectrum allows it to be used both as a rigid, three-dimensional design element and as a precursor for complex amine structures via strain-release functionalization. Its proven success as a bioisostere for improving the drug-like properties of lead compounds ensures its continued relevance.

Future advances will likely focus on the development of novel, highly stereoselective methods for the synthesis and functionalization of complex azetidines. As the demand for molecules with higher sp³ character and refined physicochemical properties grows, the strategic application of the azetidine scaffold will undoubtedly play an expanding role in the discovery of the next generation of therapeutics.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

  • Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. PMC - NIH. Available at: [Link]

  • A) Strain energies of various cycloalkanes. B) 3D structure of... ResearchGate. Available at: [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Srce. Available at: [Link]

  • Strain Energy Increments. UMass OWL. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to N-Boc Protected Azetidine Aldehydes: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. Among the saturated heterocyles that have garnered significant attention, the azetidine ring has emerged as a "privileged" scaffold.[1][2] This four-membered, nitrogen-containing heterocycle, once considered a synthetic curiosity, is now a highly sought-after building block in the design of new therapeutic agents.[3]

The unique appeal of the azetidine moiety stems from its inherent ring strain, which is intermediate between that of the highly reactive aziridines and the more conformationally flexible pyrrolidines.[2] This strained ring system imparts a degree of conformational rigidity to the parent molecule, which can lead to improved binding affinity for biological targets. Furthermore, the introduction of an azetidine ring can favorably modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, all of which are critical for the development of successful drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the azetidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[]

This guide provides a comprehensive overview of N-Boc protected azetidine aldehydes, focusing on their synthesis from readily available precursors, their unique reactivity profile, and their application as versatile intermediates in the synthesis of complex, biologically active molecules.

Synthesis of N-Boc-Azetidine-3-Aldehyde: A Tale of Two Oxidations

The most common and practical route to N-Boc-azetidine-3-aldehyde commences with the commercially available N-Boc-3-hydroxyazetidine. The pivotal step in this transformation is the selective oxidation of the secondary alcohol to the corresponding aldehyde. Two of the most reliable and widely employed methods for this conversion are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Precursor Synthesis: N-Boc-3-hydroxyazetidine

While N-Boc-3-hydroxyazetidine is commercially available, it can also be synthesized in the laboratory. A common method involves the debenzylation of 1-benzylazetidin-3-ol followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).[5]

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] It offers the advantages of neutral reaction conditions, short reaction times, and a straightforward workup.[8]

Experimental Protocol: Dess-Martin Oxidation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added Dess-Martin periodinane (1.2-1.5 eq.) portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

  • The mixture is stirred vigorously until the two layers are clear.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-azetidine-3-aldehyde.

Method 2: Swern Oxidation

The Swern oxidation is another powerful and widely used method for the mild oxidation of alcohols.[9][10] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[11][12]

Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxyazetidine

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of DMSO (2.0 eq.) in DCM dropwise. The mixture is stirred for 30 minutes at -78 °C.

  • A solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in DCM is then added dropwise, and the reaction is stirred for a further 1 hour at -78 °C.

  • Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification by flash column chromatography on silica gel yields the desired N-Boc-azetidine-3-aldehyde.

FeatureDess-Martin OxidationSwern Oxidation
Oxidizing Agent Dess-Martin PeriodinaneDMSO activated with oxalyl chloride
Temperature 0 °C to room temperature-78 °C to room temperature
Byproducts 2-Iodoxybenzoic acid acetateDimethyl sulfide, CO, CO₂
Workup Quenching with NaHCO₃/Na₂S₂O₃Aqueous workup with acid and base washes
Advantages Mild, neutral conditions, simple workupHigh yields, tolerant of many functional groups
Disadvantages Potentially explosive reagent, relatively expensiveRequires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)

Table 1. Comparison of Dess-Martin and Swern Oxidation for the Synthesis of N-Boc-Azetidine-3-Aldehyde.

Stability, Storage, and Purification

N-Boc-azetidine-3-aldehyde is a relatively stable compound but, like many aldehydes, can be prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere at low temperatures (-20 °C) for long-term stability.

Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Reactivity and Synthetic Applications of N-Boc-Azetidine-3-Aldehyde

N-Boc-azetidine-3-aldehyde is a versatile building block that can undergo a wide range of chemical transformations, providing access to a diverse array of functionalized azetidine derivatives.

Reductive Amination

Reductive amination is a powerful and reliable method for the formation of C-N bonds and is a cornerstone of amine synthesis.[13] The reaction of N-Boc-azetidine-3-aldehyde with a primary or secondary amine in the presence of a reducing agent provides a straightforward route to 3-amino-functionalized azetidines.

Experimental Protocol: Reductive Amination of N-Boc-azetidine-3-aldehyde

  • To a solution of N-Boc-azetidine-3-aldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M) is added a catalytic amount of acetic acid (optional).

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

  • A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) is added portion-wise.

  • The reaction is stirred at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is milder and less toxic than sodium cyanoborohydride. It is also effective at reducing the iminium ion intermediate in the presence of the starting aldehyde, minimizing side reactions.

  • Solvent: Aprotic solvents are generally used to avoid unwanted reactions with the reducing agent.

  • pH: A slightly acidic medium can catalyze the formation of the imine/iminium ion, but strongly acidic conditions should be avoided as they can lead to the removal of the Boc protecting group.

Wittig Reaction

The Wittig reaction provides an efficient method for the conversion of aldehydes and ketones to alkenes. The reaction of N-Boc-azetidine-3-aldehyde with a phosphorus ylide allows for the introduction of a variety of unsaturated functionalities at the 3-position of the azetidine ring.

Experimental Protocol: Wittig Reaction with N-Boc-azetidine-3-aldehyde

  • To a suspension of the appropriate phosphonium salt (1.1-1.5 eq.) in an anhydrous solvent such as THF or DCM at 0 °C is added a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the ylide in situ.

  • The resulting colored solution of the ylide is stirred for 30-60 minutes at 0 °C or room temperature.

  • A solution of N-Boc-azetidine-3-aldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise at 0 °C.

  • The reaction is stirred and allowed to warm to room temperature over several hours, monitoring by TLC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Troubleshooting the Wittig Reaction:

  • Low Yields: Ensure all reagents and solvents are strictly anhydrous, as the ylide is highly basic and will be quenched by water.

  • Stereoselectivity: The stereochemical outcome (E/Z) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to give the Z-alkene.

  • Difficult Purification: The removal of triphenylphosphine oxide can be challenging. Purification by chromatography is often necessary.

Characterization

The structural elucidation of N-Boc-azetidine-3-aldehyde and its derivatives is typically achieved through a combination of spectroscopic techniques, with NMR spectroscopy being of primary importance.

Predicted Spectroscopic Data for N-Boc-azetidine-3-aldehyde:

  • ¹H NMR (CDCl₃):

    • δ 9.8 (s, 1H, -CHO)

    • δ 4.2-4.4 (m, 4H, azetidine-CH₂)

    • δ 3.5-3.7 (m, 1H, azetidine-CH)

    • δ 1.45 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃):

    • δ 200-202 (-CHO)

    • δ 156 (C=O, Boc)

    • δ 80 (C(CH₃)₃)

    • δ 55-60 (azetidine-CH₂)

    • δ 50-55 (azetidine-CH)

    • δ 28 (-C(CH₃)₃)

Conclusion

N-Boc protected azetidine aldehydes are highly valuable and versatile building blocks in the field of medicinal chemistry. The synthetic routes to these compounds are well-established, with reliable oxidation protocols allowing for their efficient preparation from the corresponding alcohols. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of substituted azetidines. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the strategic incorporation of unique scaffolds such as N-Boc protected azetidines will undoubtedly play an increasingly important role in the future of drug discovery.

Visualizations

Synthesis_of_NBoc_Azetidine_Aldehyde cluster_precursor Precursor Synthesis cluster_oxidation Oxidation 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-Benzylazetidin-3-ol->N-Boc-3-hydroxyazetidine 1. H₂, Pd/C 2. Boc₂O N-Boc-azetidine-3-aldehyde N-Boc-azetidine-3-aldehyde N-Boc-3-hydroxyazetidine->N-Boc-azetidine-3-aldehyde Dess-Martin Periodinane or Swern Oxidation

Caption: Synthetic pathway to N-Boc-azetidine-3-aldehyde.

Reactions_of_NBoc_Azetidine_Aldehyde cluster_reactions Key Synthetic Transformations N-Boc-azetidine-3-aldehyde N-Boc-azetidine-3-aldehyde Reductive_Amination Reductive Amination (R₂NH, NaBH(OAc)₃) N-Boc-azetidine-3-aldehyde->Reductive_Amination Wittig_Reaction Wittig Reaction (Ph₃P=CHR, Base) N-Boc-azetidine-3-aldehyde->Wittig_Reaction 3-Amino-functionalized Azetidines 3-Amino-functionalized Azetidines Reductive_Amination->3-Amino-functionalized Azetidines 3-Alkenyl-functionalized Azetidines 3-Alkenyl-functionalized Azetidines Wittig_Reaction->3-Alkenyl-functionalized Azetidines

Caption: Key reactions of N-Boc-azetidine-3-aldehyde.

References

Sources

Tert-butyl 3-formylazetidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 3-formylazetidine-1-carboxylate: Synthesis, Characterization, and Application

Introduction

This compound, also known as N-Boc-3-formylazetidine, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a strained four-membered azetidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a reactive aldehyde, offers a unique combination of properties. The azetidine core provides conformational rigidity and can enhance the metabolic stability and solubility of drug candidates, making it a desirable scaffold.[1] The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications for researchers and scientists in the field of drug development.

Physicochemical and Computational Properties

A thorough understanding of a compound's properties is fundamental to its effective use. The key physicochemical and computational data for this compound are summarized below. These parameters are crucial for reaction planning, purification, and computational modeling.

PropertyValueSource(s)
CAS Number 177947-96-5[2][3][4]
Molecular Formula C₉H₁₅NO₃[2][3][5]
Molecular Weight 185.22 g/mol [2][3][4][6]
IUPAC Name tert-butyl 3-formyl-1-azetidinecarboxylate[7]
Physical Form Viscous liquid or oil[2][4]
Boiling Point 256.6 °C at 760 mmHg
Density ~1.2 g/cm³
Flash Point 109 °C
Topological Polar Surface Area (TPSA) 46.61 Ų[3]
LogP (calculated) 1.0522[3]
Storage Conditions Freezer (-20°C), under inert atmosphere[3][4][6]

Synthesis Protocol: Swern Oxidation

The most common and reliable method for preparing this compound is through the oxidation of its corresponding alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which minimize the risk of side reactions or over-oxidation to a carboxylic acid.

Expertise & Causality: Why Swern Oxidation?

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile like oxalyl chloride. The reaction proceeds at a very low temperature (-78 °C), which is critical for controlling the stability of the key intermediate, the alkoxysulfonium ylide. This low-temperature requirement ensures high selectivity for the aldehyde. The addition of a hindered organic base, such as triethylamine (TEA), is the final step, which induces an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride. This protocol is a self-validating system; the careful control of temperature and stoichiometric addition of reagents reliably produces the desired product with high purity.

Experimental Workflow Diagram

Swern_Oxidation_Workflow cluster_prep Reagent Preparation & Cooldown cluster_reaction Reaction Sequence cluster_workup Workup & Purification reagents Prepare solution of Oxalyl Chloride in DCM cooldown Cool reaction vessel to -78 °C (Dry Ice/Acetone Bath) reagents->cooldown dmso Prepare solution of DMSO in DCM activation 1. Slow dropwise addition of DMSO solution to Oxalyl Chloride solution cooldown->activation stir1 2. Stir for 15 minutes (Formation of Chloro(dimethyl)sulfonium chloride) activation->stir1 addition 3. Add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate stir1->addition stir2 4. Stir for 30-60 minutes addition->stir2 base 5. Add Triethylamine (TEA) stir2->base warm 6. Allow to warm to room temperature base->warm quench Dilute with DCM and wash with water warm->quench dry Dry organic phase (e.g., Na₂SO₄) quench->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify via column chromatography (e.g., Heptane/Ethyl Acetate gradient) concentrate->purify

Caption: Workflow for the Swern oxidation of N-Boc-3-hydroxymethylazetidine.

Step-by-Step Methodology

This protocol is adapted from established literature procedures.[2]

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add oxalyl chloride (1.3 equivalents) to anhydrous dichloromethane (DCM) in a two-necked, round-bottomed flask equipped with a magnetic stir bar.

  • Cooldown: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM. Stir the reaction mixture at -78 °C for 1 hour.

  • Base Addition: Add triethylamine (TEA) (4.0 equivalents) dropwise. A thick white precipitate will form.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Dilute the reaction mixture with DCM.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a heptane/ethyl acetate gradient to yield this compound as a clear or pale yellow oil.[2]

Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for structural confirmation. Key expected signals include: a singlet around 9.8 ppm for the aldehyde proton (CHO), a singlet at ~1.4 ppm for the nine protons of the tert-butyl (Boc) group, and a series of multiplets between 3.3 and 4.2 ppm corresponding to the five protons on the azetidine ring.[2]

  • Mass Spectrometry (MS): LC-MS analysis should show the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, which is typically expected to be ≥95%.[4]

Applications in Drug Discovery and Development

The utility of this compound stems from the reactivity of its aldehyde group, which provides a gateway to a multitude of more complex structures.

Strategic Value as a Building Block

The aldehyde functional group is an electrophilic center that readily participates in several key C-C and C-N bond-forming reactions, including:

  • Reductive Amination: The reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) is one of the most powerful methods for synthesizing substituted amine derivatives, a common motif in pharmaceuticals.

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing access to compounds with vinyl or substituted vinyl groups.

  • Aldol and Related Condensations: Enables the formation of new carbon-carbon bonds, extending the carbon skeleton.

Logical Derivatization Pathway

Derivatization_Pathway cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start Tert-butyl 3-formylazetidine-1-carboxylate reductive_amination Reductive Amination (+ R₂NH, Reducing Agent) start->reductive_amination C-N bond wittig Wittig Reaction (+ Phosphonium Ylide) start->wittig C=C bond aldol Aldol Condensation (+ Enolate) start->aldol C-C bond amines Substituted Amines Azetidin-3-ylmethanamines reductive_amination->amines alkenes Vinyl Azetidines Olefin Derivatives wittig->alkenes beta_hydroxy Beta-Hydroxy Aldehydes Extended Carbon Skeletons aldol->beta_hydroxy

Caption: Key synthetic pathways using the title compound as a precursor.

Safety, Handling, and Storage

Proper handling is essential for user safety and maintaining the integrity of the compound.

  • Hazard Profile: The compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors.[7]

  • Storage: To prevent degradation, the compound should be stored in a freezer at or below -20°C under an inert atmosphere, such as nitrogen or argon.[3][6] The aldehyde functionality is susceptible to oxidation, making an inert atmosphere critical for long-term stability.

References

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Properties, Chemsrc. Available at: [Link]

  • This compound, PubChem. Available at: [Link]

  • tert-Butyl 3-phenylazetidine-1-carboxylate, MySkinRecipes. Available at: [Link]

Sources

Spectroscopic data for 1-Boc-3-azetidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-azetidinecarboxaldehyde

As a Senior Application Scientist, the precise structural elucidation of synthetic intermediates is paramount to ensuring the integrity of a drug discovery pipeline. 1-Boc-3-azetidinecarboxaldehyde is a critical building block, valued for its strained four-membered ring and the versatile aldehyde functionality, which serve as handles for complex molecular construction. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and quality control of this compound, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Key Features

1-Boc-3-azetidinecarboxaldehyde, with the chemical formula C₉H₁₅NO₃, incorporates a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen. This group is fundamental to its synthetic utility, as it modulates the reactivity of the nitrogen atom and can be removed under specific acidic conditions.[1] The aldehyde group at the 3-position is a key reactive site for forming new carbon-carbon or carbon-nitrogen bonds.

Figure 1: Chemical structure of 1-Boc-3-azetidinecarboxaldehyde.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is the primary tool for confirming the presence and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct regions corresponding to the aldehyde, azetidine ring, and the Boc group protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-3-azetidinecarboxaldehyde in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer at room temperature (298 K).[2]

  • Data Acquisition: Acquire data over a spectral width of 0-12 ppm, using a 90° pulse and a relaxation delay of 1-2 seconds.

Data Presentation: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.80Singlet (s)-1HAldehyde (-H CO)
~4.25Triplet (t)8.82HAzetidine (-NCH ₂-)
~4.05Triplet (t)8.82HAzetidine (-NCH ₂-)
~3.50Multiplet (m)-1HAzetidine (-CH -)
1.45Singlet (s)-9HBoc (-C(CH ₃)₃)

Note: Actual chemical shifts and coupling constants may vary slightly based on solvent and instrument calibration.

Expert Interpretation

The causality behind the observed chemical shifts is rooted in the electronic environment of each proton:

  • Aldehyde Proton (~9.80 ppm): This proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, placing its resonance far downfield. Its appearance as a singlet (or a very narrow triplet if coupling to the C3-proton is resolved) is characteristic.

  • Azetidine Ring Protons (~4.25, ~4.05, ~3.50 ppm): The four methylene protons on the azetidine ring adjacent to the nitrogen are diastereotopic. In a simplified view, they often appear as two overlapping triplets around 4.0-4.3 ppm due to coupling with each other. The methine proton at C3 is coupled to the adjacent methylene protons, resulting in a multiplet around 3.50 ppm. The exact pattern can be complex due to the ring strain and potential rotamers of the Boc group.[3]

  • Boc Group Protons (1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp, intense singlet. The integration value of 9H is a definitive marker for the presence of the Boc protecting group.[2]

Figure 2: Simplified ¹H NMR correlation diagram.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides complementary information, confirming the number and type of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Record the spectrum on the same spectrometer, operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans are required due to the low natural abundance of the ¹³C isotope.

Data Presentation: ¹³C NMR
Chemical Shift (δ, ppm)Assignment
~200.5Aldehyde C =O
~155.8Boc C =O
~80.5Boc -C (CH₃)₃
~55.0Azetidine (-NC H₂-)
~45.0Azetidine (-C H-)
28.4Boc -C(C H₃)₃

Note: These are typical chemical shifts for such functional groups.[4][5]

Expert Interpretation

The carbon chemical shifts are dictated by hybridization and electronegativity:

  • Carbonyl Carbons (~200.5 and ~155.8 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing above 200 ppm.[4] The urethane carbonyl of the Boc group is also significantly deshielded but appears at a lower chemical shift (~155.8 ppm) compared to the aldehyde.

  • Boc Quaternary Carbon (~80.5 ppm): The quaternary carbon of the tert-butyl group, bonded to an oxygen atom, resonates around 80 ppm.

  • Azetidine Carbons (~55.0 and ~45.0 ppm): The methylene carbons attached to the nitrogen appear around 55 ppm, while the methine carbon (C3) holding the aldehyde group appears further upfield around 45 ppm.

  • Boc Methyl Carbons (28.4 ppm): The three equivalent methyl carbons of the Boc group give rise to a single, intense signal around 28.4 ppm, a hallmark of this protecting group.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups, particularly the two distinct carbonyl groups.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample scan.

Data Presentation: IR Absorption
Frequency (cm⁻¹)IntensityAssignment
~2978Medium-StrongC-H stretch (Alkyl)
~2870, ~2730Medium-WeakC-H stretch (Aldehyde, Fermi doublets)
~1725StrongC=O stretch (Aldehyde)
~1695StrongC=O stretch (Boc, Urethane)
~1367StrongC-H bend (t-Butyl)
~1170StrongC-N stretch
Expert Interpretation

The IR spectrum provides a self-validating system for functional group identification:

  • Carbonyl Region (1800-1650 cm⁻¹): The most telling feature is the presence of two distinct, strong absorption bands. The aldehyde C=O stretch typically appears at a higher frequency (~1725 cm⁻¹) than the urethane C=O stretch of the Boc group (~1695 cm⁻¹).[7] The presence of both peaks is strong evidence for the intact structure.

  • Aldehyde C-H Stretch (~2870, ~2730 cm⁻¹): The C-H stretch of an aldehyde often appears as a pair of weaker bands (a Fermi doublet) just below 3000 cm⁻¹, which helps distinguish it from other C-H stretches.

  • Alkyl C-H Stretch (~2978 cm⁻¹): This strong band corresponds to the C-H stretching vibrations within the tert-butyl and azetidine alkyl portions of the molecule.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. ESI is a soft ionization technique that typically keeps the molecule intact.[8]

  • Data Acquisition: Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Data Presentation: Mass Spectrometry
m/z (Daltons)Proposed Identity
200.12[M+H]⁺ (Protonated Molecule)
222.10[M+Na]⁺ (Sodiated Molecule)
144.09[M+H - C₄H₈]⁺ (Loss of isobutylene)
100.08[M+H - C₅H₉O₂]⁺ (Loss of Boc group)

Calculated Exact Mass for C₉H₁₅NO₃: 199.1052

Expert Interpretation

The mass spectrum provides definitive evidence for the molecular formula and key structural subunits:

  • Pseudomolecular Ions: In ESI-MS, the observation of the protonated molecule [M+H]⁺ at m/z 200 and/or the sodiated adduct [M+Na]⁺ at m/z 222 confirms the molecular weight of 199 g/mol .

  • Characteristic Fragmentation: The Boc group yields a highly predictable fragmentation pattern. A primary loss is that of isobutylene (56 Da), resulting in a fragment at m/z 144. A complete loss of the Boc group (100 Da) leads to the azetidinecarboxaldehyde cation at m/z 100. This fragmentation pathway is a powerful diagnostic tool for any Boc-protected amine.

M_H [M+H]⁺ m/z = 200.12 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 144.09 M_H->M_H_isobutylene - 56 Da M_H_Boc [M+H - Boc]⁺ m/z = 100.08 M_H->M_H_Boc - 100 Da

Figure 3: Primary fragmentation pathway in ESI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides an unambiguous and robust characterization of 1-Boc-3-azetidinecarboxaldehyde. Each technique offers a unique and complementary piece of structural evidence, from the proton connectivity and carbon backbone confirmed by NMR, to the functional group verification by IR, and the definitive molecular weight and subunit analysis by MS. For researchers and drug development professionals, adherence to these multi-faceted analytical protocols is essential for validating the quality of this key synthetic intermediate and ensuring the success of subsequent synthetic transformations.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]

  • MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H- and ¹³C-NMR data of compound 3. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • SciSpace. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved from [Link]

  • PubMed. (2023). Isotope Labeling Mass Spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

  • NIH. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

Sources

Stability and Storage of N-Boc-3-formylazetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-butoxycarbonyl-3-formylazetidine is a critical building block in contemporary drug discovery, prized for its role in introducing the strained azetidine motif into novel chemical entities. However, the inherent reactivity of the aldehyde functional group, coupled with the potential lability of the Boc protecting group, presents significant challenges regarding its stability and storage. This guide provides a comprehensive technical overview of the factors influencing the stability of N-Boc-3-formylazetidine, recommended storage and handling protocols, and robust analytical methodologies for purity assessment and degradation product analysis. By understanding the chemical liabilities of this reagent, researchers can ensure its integrity, leading to more reliable and reproducible synthetic outcomes.

Introduction: The Synthetic Utility and Inherent Instability of N-Boc-3-formylazetidine

The azetidine ring is a sought-after structural motif in medicinal chemistry, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. N-Boc-3-formylazetidine serves as a versatile precursor for the elaboration of this ring system, enabling a wide array of chemical transformations through its aldehyde functionality. Despite its synthetic importance, the molecule's stability is a primary concern. Aldehydes are susceptible to oxidation, polymerization, and other degradation pathways, while the tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions[1][2]. This guide aims to provide drug development professionals with the expertise to mitigate these stability risks.

Chemical Structure and Physicochemical Properties

A clear understanding of the molecule's structure is fundamental to predicting its chemical behavior.

Figure 1: Chemical structure of N-tert-butoxycarbonyl-3-formylazetidine.

PropertyValueSource
Molecular FormulaC₉H₁₅NO₃[3][4]
Molecular Weight185.22 g/mol [4]
AppearanceClear colorless to yellow liquid[3]
Storage Temperature-20°C[5]

Key Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling strategies.

DegradationPathways cluster_main N-Boc-3-formylazetidine cluster_degradation Potential Degradation Products BocFormylazetidine N-Boc-3-formylazetidine CarboxylicAcid N-Boc-azetidine-3-carboxylic acid (Oxidation) BocFormylazetidine->CarboxylicAcid Oxidation (O2, light) Alcohol N-Boc-3-(hydroxymethyl)azetidine (Reduction/Disproportionation) BocFormylazetidine->Alcohol Cannizzaro-type reaction AzetidineCarbaldehyde Azetidine-3-carbaldehyde (Deprotection) BocFormylazetidine->AzetidineCarbaldehyde Acidic conditions Polymer Polymerization Products BocFormylazetidine->Polymer Self-condensation

Figure 2: Potential degradation pathways of N-Boc-3-formylazetidine.

  • Oxidation: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid, N-Boc-azetidine-3-carboxylic acid. This can be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Hydrolysis/Deprotection: The Boc group is designed to be removed under acidic conditions[1][2]. Exposure to even trace amounts of acid can lead to the formation of azetidine-3-carbaldehyde.

  • Polymerization/Self-Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities, leading to the formation of oligomeric or polymeric materials.

  • Disproportionation (Cannizzaro-type reaction): In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the longevity of N-Boc-3-formylazetidine, the following storage and handling procedures are recommended:

  • Storage Conditions: The compound should be stored at or below -20°C in a tightly sealed, amber glass vial to protect it from light and moisture[5]. The headspace of the vial should be purged with an inert gas such as argon or nitrogen to displace oxygen.

  • Handling: All handling should be performed under an inert atmosphere. Use clean, dry syringes and needles for transferring the liquid. Avoid contact with incompatible materials, including strong acids, bases, and oxidizing agents.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[7]

Experimental Protocols for Stability and Purity Assessment

A robust analytical program is essential for ensuring the quality of N-Boc-3-formylazetidine. The following protocols are provided as a template for researchers.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the intact molecule from its potential degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50) Inject Inject 10 µL onto HPLC system Prep->Inject Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) Inject->Column MobilePhase Isocratic elution with Acetonitrile:Water (gradient may be needed) Column->MobilePhase Detection UV detection at 210 nm MobilePhase->Detection Integrate Integrate peak areas Detection->Integrate Calculate Calculate purity as a percentage of the main peak area Integrate->Calculate

Figure 3: Workflow for HPLC purity analysis.

HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient elution may be required to resolve all impurities)
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)
Structural Confirmation and Impurity Identification by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for confirming the structure of the compound and identifying any impurities.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded in a deuterated solvent such as CDCl₃. The characteristic aldehyde proton signal is expected to appear around 9-10 ppm. The signals corresponding to the Boc group and the azetidine ring protons should also be present and their integration values should be consistent with the structure.

  • LC-MS Analysis: Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weights of any observed impurities, aiding in their identification.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of the analytical methods.[6]

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions Start N-Boc-3-formylazetidine (in solution) Acid Acidic (e.g., 0.1 M HCl, RT) Start->Acid Base Basic (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 60°C) Start->Thermal Photolytic Photolytic (ICH Q1B guidelines) Start->Photolytic Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Figure 4: Workflow for a forced degradation study.

Protocol for Forced Degradation:

  • Prepare solutions of N-Boc-3-formylazetidine (e.g., 1 mg/mL) in appropriate solvents.

  • Subject the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at room temperature.

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 60°C in a temperature-controlled oven.

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS and NMR.

Expected Observations from Forced Degradation:

Stress ConditionExpected Primary Degradation Product(s)
Acidic Azetidine-3-carbaldehyde
Basic N-Boc-azetidine-3-carboxylic acid and N-Boc-3-(hydroxymethyl)azetidine
Oxidative N-Boc-azetidine-3-carboxylic acid
Thermal Potential for polymerization and deprotection
Photolytic Potential for oxidation and radical-mediated degradation

Conclusion

The stability of N-Boc-3-formylazetidine is a critical parameter that can significantly impact the success of synthetic campaigns in drug discovery. By implementing the stringent storage and handling protocols outlined in this guide and employing robust analytical methods for purity and stability assessment, researchers can ensure the integrity of this valuable building block. A thorough understanding of its potential degradation pathways allows for the proactive mitigation of risks, leading to more reliable and reproducible chemical research.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What are the safety precautions when handling azetidine? (2025, June 19). SPARROW. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]

  • Stress Testing: The Chemistry of Drug Degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved from [Link]

  • tert-butyl 3-formylazetidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

The Strategic Application of the Boc Protecting Group in Modern Azetidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its inherent conformational rigidity and ability to introduce unique three-dimensional diversity have made it a valuable component in the design of novel therapeutics.[2][4] However, the inherent ring strain of azetidines presents both synthetic opportunities and challenges.[2][5] This guide provides an in-depth exploration of the tert-butoxycarbonyl (Boc) protecting group's critical role in navigating the complexities of azetidine synthesis, offering a blend of mechanistic insights and practical, field-proven protocols.

The Indispensable Role of the Boc Group in Taming Azetidine Reactivity

The considerable ring strain of azetidines makes them susceptible to undesired ring-opening reactions, particularly under acidic conditions or in the presence of nucleophiles.[2][6] The Boc group serves as a cornerstone in azetidine chemistry by mitigating this reactivity. By converting the basic and nucleophilic nitrogen atom into a carbamate, the Boc group effectively "tames" the azetidine ring, allowing for a wide array of synthetic transformations on other parts of the molecule.[7][8]

The advantages of employing the Boc protecting group in azetidine synthesis are multifaceted:

  • Enhanced Stability: The Boc group is stable under a broad spectrum of reaction conditions, including basic, reductive, and oxidative environments, providing a robust shield for the azetidine nitrogen.[7][8]

  • Controlled Reactivity: It prevents unwanted side reactions at the nitrogen atom, such as protonation-induced ring cleavage or undesired nucleophilic attack.[6][7]

  • Improved Handling: Boc-protected intermediates often exhibit improved solubility and crystallinity, facilitating purification and handling.[7]

  • Orthogonal Deprotection Strategies: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz group, enabling complex, multi-step syntheses.[8][9]

Synthesis of N-Boc Protected Azetidines: Key Methodologies

The strategic installation of the Boc group is a critical first step in many synthetic routes toward functionalized azetidines. Several reliable methods have been established for the preparation of N-Boc-azetidines.

Boc Protection of Pre-formed Azetidine Rings

The most direct approach involves the reaction of a pre-existing azetidine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under mild basic conditions to neutralize the in situ generated acid.

Experimental Protocol: Boc Protection of Azetidine Hydrochloride

  • To a stirred suspension of azetidine hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and THF) at 0 °C, add a base such as triethylamine or sodium bicarbonate.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove salts and excess reagents.

  • Purify the resulting N-Boc-azetidine by flash column chromatography.

Boc_Protection

Cyclization Strategies for de novo Synthesis of N-Boc-Azetidines

An alternative and highly versatile approach is the construction of the N-Boc-azetidine ring from acyclic precursors. This method allows for the introduction of substituents at various positions of the ring during the cyclization process.

A common strategy involves the intramolecular cyclization of a suitably functionalized N-Boc protected amine. For example, N-Boc protected γ-amino alcohols or γ-amino halides can undergo base-mediated cyclization to afford the corresponding N-Boc-azetidines.[10]

Experimental Protocol: Synthesis of N-Boc-azetidine-2-carboxylic acid via Cyclization [10]

  • Start with a suitable precursor, such as N-(ω-chloroethyl)-Boc-glycine.[10]

  • Dissolve the precursor in an appropriate aprotic solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to promote intramolecular cyclization.[10]

  • Monitor the reaction for completion.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by chromatography to yield N-Boc-azetidine-2-carboxylic acid.[10]

Cyclization_Synthesis

Functionalization of the N-Boc-Azetidine Scaffold

With the nitrogen atom effectively shielded, the N-Boc-azetidine ring becomes a versatile platform for further functionalization. This allows for the introduction of various substituents at the carbon atoms of the ring, paving the way for the synthesis of a diverse array of azetidine derivatives.

Lithiation and Electrophilic Quench

The Boc group, while being an excellent protecting group, does not facilitate α-lithiation as effectively as some other N-substituents.[11] However, under specific conditions, direct deprotonation of N-Boc-azetidines can be achieved, followed by trapping with various electrophiles.[12]

Table 1: Comparison of Conditions for Azetidine α-Lithiation

N-Protecting GroupDeprotonation ConditionsElectrophile QuenchReference
Boc s-BuLi, THF, -78 °CVarious electrophiles[12]
Thiopivaloyl s-BuLi, THF, -78 °CAlkyl halides, aldehydes, etc.[11]
Botc s-BuLi, chiral ligand, -98 °CMeI, benzaldehyde, acetone[11]

Note: The N-thiopivaloyl and N-Botc groups are often more effective than Boc for promoting α-lithiation.[11]

Transition Metal-Catalyzed C-H Functionalization

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the azetidine scaffold. Palladium-catalyzed C(sp³)–H arylation of N-protected azetidines has been successfully demonstrated, providing a powerful tool for synthesizing stereochemically defined, substituted azetidines.[5][13]

Deprotection of N-Boc-Azetidines: A Critical Step with Potential Pitfalls

The removal of the Boc group is typically achieved under acidic conditions, which liberates the free azetidine. However, this step requires careful optimization to avoid the acid-mediated ring-opening of the strained azetidine.[2][6]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the tert-butyl cation, which subsequently fragments into isobutene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[14]

Deprotection_Mechanism

Common Reagents for Boc Deprotection and Their Considerations

ReagentSolventConditionsConsiderations
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to RTHighly effective but harsh; can promote ring-opening if not carefully controlled.[15][16]
Hydrochloric Acid (HCl) Dioxane, Diethyl ether, Methanol0 °C to RTA common and effective choice; careful control of concentration and temperature is crucial.[15]
Phosphoric Acid (H₃PO₄) AqueousRTA milder, environmentally benign alternative that can be selective for Boc deprotection.[17]
Lewis Acids (e.g., TMSI) DCM0 °C to RTCan be used under neutral conditions, but may also promote ring-opening.[6][15]

Troubleshooting Deprotection: Preventing Ring-Opening

The primary challenge during the deprotection of N-Boc-azetidines is the prevention of ring cleavage. Several strategies can be employed to minimize this undesired side reaction:

  • Use of Milder Acids: Employing weaker acids or dilute solutions of strong acids can reduce the propensity for ring-opening.

  • Low Temperatures: Performing the deprotection at reduced temperatures (e.g., 0 °C or below) can help to control the reaction and minimize side products.

  • Careful Monitoring: Closely monitoring the reaction progress by TLC or LC-MS allows for quenching the reaction as soon as the starting material is consumed, preventing prolonged exposure to acidic conditions.

  • Scavengers: The intermediate tert-butyl cation can alkylate nucleophilic sites on the substrate.[16] The addition of scavengers can suppress these side reactions.

Conclusion

The Boc protecting group is an invaluable tool in the synthesis of azetidines, enabling chemists to navigate the challenges posed by the inherent strain of this important heterocyclic scaffold. A thorough understanding of the principles of Boc protection, functionalization, and, critically, deprotection is essential for the successful design and execution of synthetic routes toward novel azetidine-containing molecules. By carefully selecting reaction conditions and anticipating potential pitfalls, researchers can effectively leverage the power of the Boc group to unlock the full potential of azetidines in drug discovery and development.

References

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). National Institutes of Health.
  • The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications.
  • Preventing ring-opening of the azetidine in 3-(3 - Benchchem. (n.d.). BenchChem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • advantages of using a Boc protecting group over other amine protecting groups. (n.d.). BenchChem.
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Methodological & Application

Synthesis of Tert-butyl 3-formylazetidine-1-carboxylate: A Detailed Protocol for Pharmaceutical Building Block Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azetidine Scaffolds in Drug Discovery

Tert-butyl 3-formylazetidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates due to its ability to impart favorable physicochemical properties. It can act as a rigid scaffold, improve metabolic stability, enhance binding affinity, and increase aqueous solubility. The aldehyde functionality at the 3-position serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures for the exploration of novel therapeutic agents.

This application note provides a comprehensive guide to the synthesis of this compound from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. We will delve into the mechanistic underpinnings of selected oxidation protocols, offer detailed step-by-step procedures, and discuss critical safety considerations.

Choosing the Right Oxidation Method: A Comparative Overview

The conversion of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. For a substrate like tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, which contains a potentially sensitive Boc-protecting group and a strained azetidine ring, the choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or decomposition. Several mild oxidation methods are suitable for this purpose.

Oxidation MethodKey ReagentsTypical TemperatureAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CHigh yields, wide functional group tolerance.Requires cryogenic temperatures, produces malodorous dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild conditions, rapid reaction times.[1][2]DMP is shock-sensitive and potentially explosive.[3]
Parikh-Doering Oxidation Sulfur trioxide pyridine complex, DMSO, Triethylamine0 °C to Room TemperatureOperationally simple, avoids cryogenic temperatures.[4][5]May require a large excess of reagents for high conversion.[5]

For this guide, we will provide a detailed protocol for the Swern oxidation , as it is a widely used and reliable method for this specific transformation, often providing high yields. We will also present the Dess-Martin oxidation as a viable room-temperature alternative.

Reaction Schematics and Mechanism

The core chemical transformation is the oxidation of the primary alcohol group of the starting material to an aldehyde.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly reactive electrophilic sulfur species.[6] The alcohol then attacks this species, and subsequent deprotonation by a hindered base leads to the formation of the aldehyde, dimethyl sulfide, carbon dioxide, and carbon monoxide.

Swern_Mechanism DMSO DMSO ReactiveIntermediate Chlorosulfonium Salt DMSO->ReactiveIntermediate + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ReactiveIntermediate->Alkoxysulfonium + Alcohol Alcohol Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Base Triethylamine Product This compound Ylide->Product Rearrangement Byproducts Dimethyl Sulfide + CO + CO2 Ylide->Byproducts

Caption: Swern Oxidation Workflow.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine reagent. The reaction begins with the substitution of an acetate ligand on the iodine by the alcohol.[2][7] An intramolecular deprotonation then facilitates the elimination of the product aldehyde and the reduced iodine byproduct.[7]

DMP_Mechanism DMP Dess-Martin Periodinane Intermediate Periodinane Intermediate DMP->Intermediate + Alcohol Alcohol Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Product This compound Intermediate->Product Intramolecular Elimination Byproduct Reduced Iodinane Intermediate->Byproduct

Caption: Dess-Martin Oxidation Workflow.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is adapted from established procedures for the synthesis of this compound.[7]

Materials and Reagents:

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: To the cold DCM, slowly add oxalyl chloride via syringe. Then, add a solution of anhydrous dimethyl sulfoxide (DMSO) in DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

  • Base Addition: Add triethylamine (Et₃N) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane or hexane to yield the pure this compound as a viscous liquid or oil.[7]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This is a general procedure that can be applied to the synthesis of this compound.

Materials and Reagents:

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in anhydrous dichloromethane (DCM).

  • DMP Addition: Add Dess-Martin Periodinane (DMP) to the solution in one portion at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers become clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.

Safety Precautions

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Dess-Martin Periodinane (DMP): A shock-sensitive and potentially explosive compound, especially when heated.[3] Handle with care and avoid grinding or subjecting it to impact. Store in a cool, dry place.

  • Swern Oxidation: The reaction of DMSO with oxalyl chloride is exothermic and liberates carbon monoxide and carbon dioxide, which are toxic gases.[9] The reaction must be performed at low temperatures and in a fume hood. Dimethyl sulfide, a byproduct, has a strong, unpleasant odor.

  • General Handling: Always wear appropriate PPE when handling chemicals. Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs. The Swern and Dess-Martin oxidation protocols outlined in this application note provide reliable and efficient methods for obtaining this valuable building block. Careful consideration of the reaction conditions and adherence to safety protocols are paramount for successful and safe synthesis. The choice between these methods will depend on the available equipment, scale of the reaction, and the specific requirements of the research project.

References

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Kwan, E. E., & Roetheli, A. (n.d.). Synthesis of Dess-Martin-Periodinane.
  • Wikipedia. (2023, October 29). Parikh–Doering oxidation. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Dess–Martin oxidation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • SynArchive. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The Dess-Martin Periodinane. Retrieved from [Link]

  • ResearchGate. (2007, July). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • ResearchGate. (2024, April 3). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • ResearchGate. (2006, August). Synthesis of N α-Z, N β-Fmoc or Boc protected α-hydrazinoacids and study of the coupling reaction in solution of N α-Z-α-hydrazinoesters. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

Sources

Application Notes and Protocols for the Swern Oxidation of 1-Boc-3-hydroxymethylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Boc-3-formylazetidine

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] The aldehyde functional group in 1-Boc-3-formylazetidine serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. The synthesis of this key intermediate from the corresponding alcohol, 1-Boc-3-hydroxymethylazetidine, requires a mild and efficient oxidation method that avoids over-oxidation to the carboxylic acid and is compatible with the Boc-protecting group. The Swern oxidation is an excellent choice for this transformation due to its mild reaction conditions and high functional group tolerance.[2][3][4]

The Swern Oxidation: A Mechanistic Overview

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophilic agent, typically oxalyl chloride, at low temperatures.[2][5][6] The reaction proceeds through several distinct steps, each critical for the successful conversion of the alcohol to the aldehyde.[2][3][4]

Mechanism of the Swern Oxidation:

  • Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at -78 °C to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.[2][3][5] This intermediate is unstable and readily decomposes at higher temperatures.[7]

  • Formation of the Alkoxysulfonium Salt: The alcohol substrate, 1-Boc-3-hydroxymethylazetidine, attacks the electrophilic sulfur atom of the activated DMSO species, displacing a chloride ion to form an alkoxysulfonium salt.[2][8]

  • Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to deprotonate the carbon adjacent to the sulfonium group, forming a sulfur ylide.[2] This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the elimination of dimethyl sulfide and the formation of the desired aldehyde, 1-Boc-3-formylazetidine.[2][3]

Swern_Mechanism DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO + Oxalyl Chloride (-78 °C) OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO AlkoxysulfoniumSalt Alkoxysulfonium Salt ActivatedDMSO->AlkoxysulfoniumSalt + Alcohol Alcohol 1-Boc-3-hydroxymethylazetidine Alcohol->AlkoxysulfoniumSalt Ylide Sulfur Ylide AlkoxysulfoniumSalt->Ylide + Base Base Triethylamine Base->Ylide Aldehyde 1-Boc-3-formylazetidine Ylide->Aldehyde Intramolecular Elimination Byproducts Dimethyl Sulfide + Triethylammonium Chloride Ylide->Byproducts

Caption: The reaction mechanism of the Swern oxidation.

Detailed Experimental Protocol

This protocol is designed for the small to medium-scale synthesis of 1-Boc-3-formylazetidine. All operations should be conducted in a well-ventilated fume hood due to the evolution of carbon monoxide and the formation of foul-smelling dimethyl sulfide.[2]

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
1-Boc-3-hydroxymethylazetidine≥95%Commercially AvailableEnsure dryness before use.
Oxalyl chloride≥98%Commercially AvailableHandle with care, corrosive and moisture-sensitive.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially AvailableUse a freshly opened bottle or distill from CaH₂.
Triethylamine (TEA)≥99.5%Commercially AvailableDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Dry ice/acetone bath--For maintaining -78 °C.
Inert atmosphereNitrogen or Argon-To prevent moisture contamination.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.[9] Maintain a positive pressure of nitrogen throughout the reaction.

  • Activation of DMSO: To the reaction flask, add anhydrous dichloromethane (DCM) followed by oxalyl chloride via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.[9] Slowly add a solution of anhydrous DMSO in DCM via the dropping funnel, ensuring the internal temperature does not rise above -60 °C.[7] Stir the resulting mixture for 15-30 minutes. Vigorous gas evolution (CO and CO₂) will be observed.[2][6]

  • Addition of the Alcohol: Dissolve 1-Boc-3-hydroxymethylazetidine in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel, again maintaining the temperature at -78 °C. Stir the reaction for 45-60 minutes at this temperature.

  • Quenching with Base: Add triethylamine (TEA) dropwise to the reaction mixture.[9] A thick white precipitate of triethylammonium chloride will form.[2] After the addition is complete, stir the reaction at -78 °C for an additional 15 minutes, then allow it to slowly warm to room temperature over 1-2 hours.

  • Work-up: Once the reaction has reached room temperature, quench it by the slow addition of water.[9][10] Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess TEA, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.[8][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9] The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 1-Boc-3-formylazetidine.

Experimental_Workflow Start 1-Boc-3-hydroxymethylazetidine Activation Activation of DMSO with Oxalyl Chloride at -78 °C Start->Activation Addition Addition of Alcohol at -78 °C Activation->Addition Quench Quenching with Triethylamine and Warm to RT Addition->Quench Workup Aqueous Work-up Quench->Workup Purification Column Chromatography Workup->Purification Product Pure 1-Boc-3-formylazetidine Purification->Product

Caption: A streamlined workflow for the Swern oxidation.

Troubleshooting and Expert Insights

Problem Potential Cause Solution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time for the alcohol addition step.
Decomposition of the aldehyde.Maintain strict temperature control. Avoid prolonged exposure to acidic or basic conditions during work-up.
Formation of Side Products Pummerer rearrangement.[7]This can occur if the reaction temperature rises above -60 °C during the activation or alcohol addition steps. Maintain rigorous temperature control.
Epimerization at the α-carbon.[2]While not applicable to this specific substrate, for chiral alcohols, using a bulkier base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[2][11]
Difficult Purification Residual DMSO or triethylamine salts.Perform a thorough aqueous work-up as described. A water wash of the combined organic extracts can help remove residual DMSO.

Expert Tip: The notorious odor of dimethyl sulfide can be effectively neutralized by rinsing all glassware with a bleach solution (sodium hypochlorite) after the experiment.[2]

Safety Considerations

  • Oxalyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • The reaction generates carbon monoxide , a toxic gas.[2][6] Ensure adequate ventilation.

  • The reaction is highly exothermic , especially during the activation of DMSO.[12] Maintain strict temperature control to prevent runaway reactions.

  • Dimethyl sulfide is a volatile and malodorous byproduct.[2][3][4] All manipulations should be performed in a well-ventilated fume hood.

Concluding Remarks

The Swern oxidation is a reliable and high-yielding method for the preparation of 1-Boc-3-formylazetidine from its corresponding alcohol. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can confidently and successfully perform this important transformation in their synthetic endeavors.

References

  • Benchchem.
  • Alfa Chemistry.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-3.
  • Wikipedia.
  • Organic Chemistry Portal. (2019).
  • Chemistry Hall. (2021).
  • Chem-Station Int. Ed. (2014).
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehes and Ketones.
  • Organic Chemistry Portal.
  • Russell McConnell, J., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940-945.
  • NROChemistry.
  • Wordpress. (2025).
  • Chemistry LibreTexts. (2023).
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • PubMed Central. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • MSU chemistry.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • ResearchGate. (2025).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

Application Note & Protocol: Selective Oxidation of 1-Boc-azetidin-3-ol to 1-Boc-3-formylazetidine using 2-Iodoxybenzoic Acid (IBX)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Boc-3-formylazetidine and the Role of IBX

In contemporary drug discovery, strained heterocyclic scaffolds are of paramount importance for exploring novel chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif that imparts favorable physicochemical properties, including improved metabolic stability, solubility, and three-dimensional character to lead compounds. The functionalized derivative, 1-Boc-3-formylazetidine, serves as a critical synthetic intermediate, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and aldol condensations.

The synthesis of this aldehyde from its corresponding primary alcohol, 1-Boc-azetidin-3-ol, requires an oxidizing agent of high selectivity and mildness. The challenge lies in achieving high conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid, a common side reaction with many powerful oxidants. Furthermore, the reagent must be compatible with the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.

2-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, has emerged as an exceptional choice for this transformation.[1][2] First reported in 1893, its synthetic utility was largely unlocked in the 1990s when its efficacy for oxidizing alcohols in dimethyl sulfoxide (DMSO) was demonstrated.[3][4] IBX offers several distinct advantages:

  • High Selectivity: It efficiently oxidizes primary alcohols to aldehydes with minimal to no over-oxidation.[1][5]

  • Mild Conditions: Reactions are typically conducted at room temperature or with gentle heating, preserving sensitive functional groups.[6][7]

  • Operational Simplicity: The workup procedure is often straightforward, involving a simple filtration to remove the insoluble reduced byproduct, 2-iodosobenzoic acid (IBA).[8][9]

  • Functional Group Tolerance: IBX is compatible with a wide range of functional groups, including amines, Boc-protecting groups, and sulfides.[6][10]

This application note provides a detailed protocol for the IBX-mediated oxidation of 1-Boc-azetidin-3-ol, grounded in mechanistic understanding and field-proven insights to ensure reliable and reproducible results for researchers in medicinal chemistry and process development.

The Mechanism of IBX Oxidation

The oxidation of an alcohol by IBX proceeds through a well-studied pathway involving a ligand exchange followed by a reductive elimination.[3][11] The key steps are as follows:

  • Ligand Exchange: The alcohol substrate coordinates to the iodine(V) center of IBX, replacing a hydroxyl group. This forms an alkoxy-λ⁵-iodinane intermediate.

  • Reductive Elimination: This is typically the rate-determining step.[3][11] A concerted process occurs where the α-proton of the alcohol is abstracted, leading to the formation of the carbonyl C=O double bond, the release of the aldehyde product, and the reduction of the iodine center from I(V) to I(III) (in the form of 2-iodosobenzoic acid, IBA).

The insolubility of the IBA byproduct in many common organic solvents drives the reaction to completion and simplifies purification.[8]

IBX_Mechanism Figure 1: Mechanism of IBX Oxidation cluster_start Reactants cluster_intermediate Intermediate Formation cluster_end Products IBX IBX (Iodine V) Intermediate Alkoxy-λ⁵-iodinane Intermediate IBX->Intermediate Alcohol 1-Boc-azetidin-3-ol (R-CH₂-OH) Alcohol->Intermediate Ligand Exchange (-H₂O) Aldehyde 1-Boc-3-formylazetidine (R-CHO) Intermediate->Aldehyde Reductive Elimination (Rate-Determining Step) IBA IBA (Iodine III) (Insoluble Byproduct) Intermediate->IBA Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Add 1-Boc-azetidin-3-ol and EtOAc to flask. - Add IBX (1.5-2.0 equiv). Reaction 2. Reaction - Heat to reflux (approx. 77-80°C). - Stir vigorously. - Monitor by TLC. Setup->Reaction Heat & Stir Cooldown 3. Cooldown & Filtration - Cool to room temperature. - Filter through Celite® to remove IBA byproduct. Reaction->Cooldown Reaction Complete Concentration 4. Concentration - Wash Celite® pad with fresh EtOAc. - Concentrate the combined filtrate in vacuo. Cooldown->Concentration Isolate Filtrate Product 5. Final Product - 1-Boc-3-formylazetidine (Often pure enough for next step) Concentration->Product Remove Solvent

Sources

Application Notes and Protocols: Reductive Amination of Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Power of Reductive Amination

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can impart favorable physicochemical properties, including improved metabolic stability, enhanced binding affinity, and optimized solubility. Tert-butyl 3-formylazetidine-1-carboxylate is a particularly valuable building block, offering a reactive aldehyde handle on a protected azetidine core, ready for synthetic elaboration.

Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, providing a direct and efficient pathway to synthesize primary, secondary, and tertiary amines.[1] This application note provides a comprehensive guide to the reductive amination of this compound, detailing the underlying chemical principles and offering field-proven protocols for researchers engaged in synthetic chemistry and drug development.

The Chemistry of Reductive Amination: A Two-Step, One-Pot Transformation

The reductive amination of an aldehyde with a primary or secondary amine is a sequential process that is typically conducted in a single reaction vessel. The reaction proceeds through two key stages: the formation of an imine or iminium ion, followed by its immediate reduction.

Mechanism of Action
  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines). This dehydration step is often the rate-limiting step and can be accelerated by the presence of a mild acid catalyst.[2]

  • Hydride Reduction: A reducing agent, introduced into the mixture, selectively reduces the C=N double bond of the imine or iminium ion. The choice of reducing agent is critical for the success of a one-pot protocol.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A Aldehyde (R-CHO) C Hemiaminal Intermediate A->C + Amine B Amine (R'-NH2) D Imine (R-CH=NR') C->D - H2O (Primary Amine) E Iminium Ion (R-CH=N+R'R'') C->E - H2O (Secondary Amine) F Secondary Amine (R-CH2-NHR') D->F + [H-] (from Reductant) G Tertiary Amine (R-CH2-NR'R'') E->G + [H-] (from Reductant)

Caption: General mechanism of reductive amination.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of aldehydes like this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent. Its utility stems from several key properties:

  • Mildness and Selectivity: The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride. This makes STAB selective for the reduction of the protonated iminium ion intermediate over the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[2]

  • Enhanced Reaction Rate: The reaction rate for the reduction of iminium ions with STAB is significantly faster than for the reduction of aldehydes or ketones, allowing for a convenient one-pot procedure where all reagents are mixed together.

  • Safety Profile: Compared to other selective reducing agents like sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous cyanide gas, making it a safer choice for laboratory use.[2]

Key Parameters and Protocol Optimization

Successful reductive amination requires careful consideration of several experimental parameters:

  • Solvent: Aprotic solvents are generally preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. Tetrahydrofuran (THF) can also be used, though reactions may be slower.

  • Acid Catalyst: While often not strictly necessary for reactive aldehydes and amines, a catalytic amount of acetic acid (AcOH) can significantly accelerate the formation of the imine/iminium ion, particularly with less nucleophilic amines such as anilines.

  • Stoichiometry: Typically, the amine is used in slight excess (1.1-1.2 equivalents) relative to the aldehyde. The reducing agent, STAB, is used in excess (1.5-2.0 equivalents) to ensure complete reduction.

  • Temperature and Reaction Time: Most reductive aminations with STAB proceed efficiently at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with various classes of amines.

Protocol 1: Reductive Amination with a Primary Aliphatic Amine

This protocol describes the reaction with a representative primary aliphatic amine, such as benzylamine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (to achieve a 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aldehyde in dichloromethane (DCM).

  • Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. The addition can be slightly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, can be purified by silica gel chromatography if necessary.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Aldehyde in DCM B Add Amine (Stir 30-60 min) A->B C Add STAB (Portion-wise) B->C D Quench with NaHCO3 (aq) C->D Stir at RT (2-4h) E Extract with DCM D->E F Wash with Brine E->F G Dry (Na2SO4) & Concentrate F->G H Purify via Chromatography G->H

Caption: Workflow for reductive amination with a primary amine.

Protocol 2: Reductive Amination with a Primary Aniline

This protocol is adapted for less nucleophilic aromatic amines, such as 4-methoxyaniline, and includes an acid catalyst.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (0.1-1.0 eq)

  • 1,2-Dichloroethane (DCE) (to achieve a 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyaniline (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add acetic acid (0.1-1.0 eq) to the mixture.

  • Stir the solution at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Continue stirring at room temperature and monitor the reaction until completion (typically 4-24 hours).

  • Perform an aqueous work-up as described in Protocol 1 (quenching with NaHCO₃, extraction, washing, drying, and concentration).

  • Purify the resulting tert-butyl 3-(((4-methoxyphenyl)amino)methyl)azetidine-1-carboxylate by silica gel chromatography.

Protocol 3: Reductive Amination with a Secondary Amine

This protocol details the reaction with a secondary amine, such as morpholine, to yield a tertiary amine product.

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Dichloromethane (DCM) (to achieve a 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Combine this compound (1.0 eq) and morpholine (1.2 eq) in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise. A larger excess of STAB is often beneficial for reactions with secondary amines.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 3-12 hours).

  • Work up the reaction as detailed in Protocol 1.

  • Purify the crude product, tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate, by silica gel chromatography to remove any unreacted starting materials and byproducts.

Data and Results: Representative Examples

The following table summarizes expected outcomes for the reductive amination of this compound with a variety of amines, based on established procedures for similar aldehydes.

EntryAmine SubstrateReducing Agent (eq)SolventAdditive (eq)Time (h)Yield (%)
1BenzylamineSTAB (1.5)DCM-3>90
2AnilineSTAB (1.5)DCEAcOH (1.0)1280-90
3MorpholineSTAB (2.0)DCM-685-95
4PiperidineSTAB (2.0)DCE-5>90
5CyclopropylamineSTAB (1.5)DCM-485-95
62-AminopyridineSTAB (1.5)DCEAcOH (1.0)2470-80

Troubleshooting Guide

G cluster_0 Low or No Conversion cluster_1 Side Product Formation cluster_2 Dialkylation with Primary Amines A Problem B Potential Cause C Recommended Solution A1 Incomplete reaction B1 1. Inactive STAB (hydrolyzed) 2. Poor imine formation 3. Sterically hindered amine A1->B1 C1 1. Use fresh, anhydrous STAB 2. Add catalytic AcOH; pre-stir aldehyde and amine longer 3. Increase reaction time and/or temperature (to 40°C) B1->C1 A2 Alcohol byproduct observed B2 STAB is reducing the aldehyde A2->B2 C2 Ensure amine is present and allow for sufficient imine formation time before adding STAB B2->C2 A3 Tertiary amine byproduct B3 Product amine is reacting with remaining imine intermediate A3->B3 C3 Use a slight excess of the primary amine; consider a two-step procedure (isolate imine, then reduce with NaBH4) B3->C3

Caption: Troubleshooting common issues in reductive amination.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for the synthesis of a diverse array of N-substituted azetidine derivatives. The mild reaction conditions tolerate a wide range of functional groups, making this a cornerstone reaction in the synthetic chemist's toolkit for creating novel molecular entities for pharmaceutical and agrochemical research. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can confidently and successfully employ these protocols to advance their discovery programs.

References

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2008). Comprehensive Organic Synthesis II. Elsevier. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

Sources

Applications of 1-Boc-3-formylazetidine in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Boc-3-formylazetidine in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties and biological activity is relentless. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists, and among them, the azetidine ring holds a privileged position.[1][2] 1-Boc-3-formylazetidine (N-Boc-3-azetidinecarboxaldehyde) is a particularly valuable building block that combines the unique conformational constraints of the four-membered azetidine ring with the versatile reactivity of an aldehyde.[3]

The inherent ring strain of the azetidine scaffold imparts a distinct three-dimensional character to molecules, often leading to improved metabolic stability and aqueous solubility when used as a bioisosteric replacement for more common rings like piperidine or pyrrolidine.[2] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the nitrogen under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling late-stage diversification.[4] The aldehyde functionality at the 3-position serves as a versatile chemical handle for a multitude of synthetic transformations, making this reagent a cornerstone for constructing complex molecular architectures.

This guide provides an in-depth exploration of the key applications of 1-Boc-3-formylazetidine in pharmaceutical synthesis, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.

Synthesis of the Starting Material

Before its application, it is pertinent to understand the synthesis of 1-Boc-3-formylazetidine itself. It is most commonly prepared via the oxidation of the commercially available alcohol, 1-Boc-3-(hydroxymethyl)azetidine. The choice of oxidant is critical to avoid over-oxidation or side reactions.

Oxidation MethodReagent(s)Typical ConditionsYieldReference
Swern OxidationOxalyl chloride, DMSO, TriethylamineDCM, -78 °C to RT~27%[5]
IBX Oxidation2-Iodoxybenzoic acidEthyl Acetate, Reflux~99%[5]
Dess-Martin PeriodinaneDess-Martin periodinane (DMP)DCM, RTHigh(General Knowledge)

The high yield and milder conditions of IBX or DMP oxidation often make them preferable for large-scale synthesis, avoiding the cryogenic temperatures and unpleasant byproducts of the Swern protocol.[5]

Application I: Reductive Amination for Library Synthesis

One of the most powerful and frequent applications of 1-Boc-3-formylazetidine is in reductive amination. This reaction provides a direct and efficient route to a diverse array of 3-(aminomethyl)azetidine derivatives, which are common substructures in biologically active compounds, including kinase inhibitors.[6][7]

Scientific Principle

The reaction proceeds in two main steps:

  • Imine/Iminium Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a Schiff base (imine) or an iminium ion, respectively, with the elimination of water.

  • Reduction: A mild and selective reducing agent, introduced in situ, reduces the C=N double bond to a C-N single bond, yielding the final amine product.

The choice of reducing agent is crucial. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice.[4] Its steric bulk and attenuated reactivity prevent the reduction of the starting aldehyde, while it readily reduces the more electrophilic iminium ion intermediate.[8] This chemoselectivity is paramount for a successful one-pot procedure.[9][10]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 1. Dissolve 1-Boc-3-formylazetidine (1.0 eq) in DCM B 2. Add primary/secondary amine (1.1 eq) A->B C 3. Stir at RT for 30-60 min (Imine Formation) B->C D 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E 5. Stir at RT for 2-16 h (Monitor by TLC/LC-MS) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
  • Reaction Setup: To a solution of 1-Boc-3-formylazetidine (1.0 g, 5.4 mmol, 1.0 eq) in dichloromethane (DCM, 20 mL) in a round-bottom flask, add benzylamine (0.64 g, 6.0 mmol, 1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the intermediate imine can be observed by TLC or LC-MS analysis.

  • Reduction: Add sodium triacetoxyborohydride (1.7 g, 8.1 mmol, 1.5 eq) to the mixture in portions over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensure a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the imine intermediate by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound as a colorless oil.

Application II: Wittig Reaction for Olefin Synthesis

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[11] Using 1-Boc-3-formylazetidine, this reaction provides access to 3-alkenyl-azetidine derivatives, which can serve as versatile intermediates for further functionalization, such as in Michael additions or cross-coupling reactions.

Scientific Principle

The reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the aldehyde's carbonyl carbon.[11] This forms a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered oxaphosphetane ring.[12] This unstable intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[12]

The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide:

  • Non-stabilized ylides (e.g., R=alkyl) typically react rapidly and irreversibly to form the cis-oxaphosphetane, leading predominantly to the (Z)-alkene.[12]

  • Stabilized ylides (e.g., R=ester, ketone) react more slowly and reversibly, allowing equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the (E)-alkene.[12][13]

Reaction Mechanism: The Wittig Olefination

G Azetidine-CHO Azetidine-CHO Oxaphosphetane Azetidine-CHO->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻HR Ylide->Oxaphosphetane Alkene Azetidine-CH=CHR Oxaphosphetane->Alkene Fragmentation Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

Caption: The Wittig reaction mechanism.

Detailed Protocol: Synthesis of tert-butyl 3-(2-ethoxycarbonylvinyl)azetidine-1-carboxylate (E-isomer)
  • Ylide Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.26 g, 6.5 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C. Add ethyl 2-(triphenylphosphoranylidene)acetate (a stabilized ylide, 2.26 g, 6.5 mmol, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. Safety Note: NaH is highly reactive with water. Handle with care under an inert atmosphere.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of 1-Boc-3-formylazetidine (1.0 g, 5.4 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Workup: Quench the reaction by carefully adding water (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide. Purify by flash chromatography (gradient of ethyl acetate in hexanes) to isolate the desired (E)-alkene product. The high E-selectivity is expected due to the use of a stabilized ylide.[13]

Application III: Scaffolding for Spirocyclic Systems

The demand for molecules with greater three-dimensional complexity to explore new areas of chemical space has driven interest in spirocyclic compounds.[14][15] Spirocycles, which contain two rings sharing a single atom, are conformationally restricted scaffolds found in numerous approved drugs.[16] 1-Boc-3-formylazetidine is an excellent starting point for constructing spiro-azetidines.

Scientific Principle

The aldehyde can act as an electrophile in multi-component or tandem reactions that form a new ring fused at the C3 position of the azetidine. For example, a tandem condensation/intramolecular Michael addition sequence can be employed. An active methylene compound (e.g., malononitrile) can undergo a Knoevenagel condensation with the aldehyde. A suitable nucleophile can then be added to perform a Michael addition onto the newly formed electron-deficient alkene, followed by an intramolecular cyclization to form the spirocycle.

Logical Flow: Spirocycle Synthesis

G A 1-Boc-3-formylazetidine C Knoevenagel Condensation (Piperidine catalyst) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Azetidin-3-ylidene Intermediate C->D F Tandem Michael Addition/ Intramolecular Cyclization D->F E Binucleophile (e.g., Hydrazine, Guanidine) E->F G Spiro[azetidine-3,X'-heterocycle] F->G

Caption: Tandem reaction for spirocycle synthesis.

This strategy allows for the rapid assembly of complex spiro-heterocyclic systems, which are highly sought after in medicinal chemistry for their ability to present substituents in precise vectors, enhancing target binding and selectivity.[15]

Conclusion

1-Boc-3-formylazetidine is far more than a simple building block; it is a strategic tool for pharmaceutical synthesis. Its unique combination of a strained, Boc-protected azetidine ring and a reactive aldehyde handle provides chemists with a reliable and versatile platform for innovation. The protocols detailed herein for reductive amination, Wittig olefination, and spirocycle synthesis represent foundational applications that enable the efficient construction of diverse and complex molecular libraries. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic application of scaffolds like 1-Boc-3-formylazetidine will remain a critical component of successful drug discovery programs.

References

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-3. Available at: [Link]

  • MDPI. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available at: [Link]

  • Pharmaffiliates. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Páter, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1033. Available at: [Link]

  • Angewandte Chemie International Edition. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7). Available at: [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • O'Brien, C. J., et al. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry, 19(45), 15281-9. Available at: [Link]

  • ResearchGate. (n.d.). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Available at: [Link]

  • Ayala-Aguilera, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14334-14414. Available at: [Link]

  • Nature Communications. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4104. Available at: [Link]

  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of phenethyl benzo[1][17]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. Bioorganic & Medicinal Chemistry Letters, 16(15), 4055-8. Available at: [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Available at: [Link]

  • Journal of the Korean Chemical Society. (n.d.). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Available at: [Link]

  • El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-59. Available at: [Link]

  • Trends in Pharmacological Sciences. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Substituted 1,2-Diazetidin-3-ones, Small-Ring Scaffolds for Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Wittig Reactions Using a Bifunctional Polymeric Reagent. Available at: [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: [Link]

  • MDPI. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 10(10), 1195. Available at: [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-formylazetidine-1-carboxylate. Available at: [Link]

Sources

Application Notes and Protocols: Wittig Reaction Conditions for Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidine Scaffolds and the Wittig Reaction in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of biologically active molecules. Tert-butyl 3-formylazetidine-1-carboxylate is a key building block, providing a reactive aldehyde functionality for further molecular elaboration. One of the most fundamental and powerful transformations for converting aldehydes into alkenes is the Wittig reaction.[1][2][3][4][5] This reaction's reliability and broad applicability have cemented its status as a cornerstone of organic synthesis.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for performing the Wittig reaction on this compound. We will delve into the nuances of reagent selection, reaction setup, and troubleshooting, with a particular focus on addressing the challenges posed by this sterically demanding substrate. Furthermore, we will explore the Horner-Wadsworth-Emmons (HWE) reaction as a highly effective alternative.

The Challenge: Steric Hindrance in this compound

The tert-butyl protecting group and the compact nature of the azetidine ring introduce significant steric bulk around the formyl group. This steric hindrance can impede the approach of the Wittig reagent, potentially leading to sluggish reactions and diminished yields.[1][3] Therefore, careful consideration of the reaction conditions and the nature of the ylide is paramount for a successful outcome.

Core Principles of the Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2][4][6] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[7]

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[1][7][8] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[6]

Wittig_Mechanism Aldehyde RCHO Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻HR' Ylide->Oxaphosphetane Alkene RCH=CHR' Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: The general mechanism of the Wittig reaction.

Ylide Selection: Stabilized vs. Unstabilized Ylides

The choice of the phosphonium ylide is critical and directly influences the stereochemical outcome and reactivity.[7]

  • Unstabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or aryl groups, are highly reactive and typically favor the formation of (Z)-alkenes.[1][7][9] They are often prepared in situ using strong bases like n-butyllithium or sodium hydride.[6][10]

  • Stabilized Ylides: When the carbanion is adjacent to an electron-withdrawing group (e.g., an ester or ketone), the ylide is stabilized by resonance.[6][7][9][11] These ylides are less reactive and generally yield (E)-alkenes.[1][7][9] Due to their reduced reactivity, they may struggle with sterically hindered aldehydes.[3][5]

Ylide TypeR Group on YlideReactivityPredominant Alkene Isomer
Unstabilized Alkyl, ArylHigh(Z)-alkene[1][7]
Stabilized -CO₂R, -CORLower(E)-alkene[1][7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Methyltriphenylphosphonium bromide (for unstabilized ylide)

  • (Carbethoxymethylene)triphenylphosphorane (for stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Wittig Reaction with an Unstabilized Ylide (Methylenetriphenylphosphorane)

This protocol is designed to introduce a simple methylene group, a common transformation in drug discovery programs.

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel. The solution will turn a characteristic deep red or orange, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Reaction with the Aldehyde:

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(vinyl)azetidine-1-carboxylate.

Protocol 2: Wittig Reaction with a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)

This protocol is suitable for the synthesis of α,β-unsaturated esters.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.5 equivalents) in a suitable solvent such as THF or toluene.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC. Due to the lower reactivity of the stabilized ylide, longer reaction times (12-24 hours) may be necessary.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can often be purified directly by silica gel column chromatography. The triphenylphosphine oxide byproduct is less soluble and may precipitate upon concentration, aiding in its removal.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently strong base for ylide formation (unstabilized ylides).Use a stronger base like n-BuLi or NaH. Ensure anhydrous conditions.
Low reactivity of stabilized ylide with the sterically hindered aldehyde.Increase reaction temperature, prolong reaction time, or consider the Horner-Wadsworth-Emmons reaction.
Formation of side products Aldol condensation of the aldehyde.Add the aldehyde slowly to the ylide solution at low temperature.
Epimerization at the α-carbon of the aldehyde.Use a non-nucleophilic base for ylide formation if possible.
Difficult purification Co-elution of the product and triphenylphosphine oxide.Convert triphenylphosphine oxide to a more polar phosphonium salt by treatment with acid. Alternatively, use the Horner-Wadsworth-Emmons reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative

For sterically hindered aldehydes and when (E)-alkene selectivity is desired, the Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice.[12][13]

Advantages of the HWE Reaction
  • Enhanced Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, leading to better reactivity with hindered aldehydes.[12][13][14]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by aqueous extraction, simplifying purification and avoiding the chromatographic challenges associated with triphenylphosphine oxide.[12][13][15]

  • High (E)-Selectivity: The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene.[13][15]

HWE Reaction Mechanism

The HWE reaction proceeds through a similar mechanism to the Wittig reaction, involving the formation of an oxaphosphetane-like intermediate which then eliminates to form the alkene and a phosphate ester.

HWE_Mechanism Aldehyde RCHO Intermediate Intermediate Aldehyde->Intermediate Nucleophilic Attack Phosphonate (EtO)₂P(O)CH₂R' Carbanion (EtO)₂P(O)C⁻HR' Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbanion->Intermediate Alkene RCH=CHR' (E-isomer) Intermediate->Alkene Elimination Phosphate (EtO)₂PO₂⁻ Intermediate->Phosphate

Caption: The general mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 equivalents) and anhydrous THF.

    • Cool the solution to 0 °C.

    • Add a suitable base, such as sodium hydride (NaH, 1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with the Aldehyde:

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate carbanion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary.

Conclusion

The Wittig reaction is a valuable tool for the olefination of this compound. However, the steric hindrance of this substrate necessitates careful optimization of reaction conditions. For the synthesis of terminal alkenes, unstabilized ylides are effective, while stabilized ylides can be employed for the synthesis of α,β-unsaturated esters, albeit with potentially lower reactivity. For a more robust and efficient synthesis, particularly when targeting (E)-alkenes, the Horner-Wadsworth-Emmons reaction is highly recommended due to the increased reactivity of the phosphonate carbanion and the simplified purification of the final product.

References

  • Schlosser, M. SynArchive. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • chemeurope.com. Wittig reaction. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • ReactionFlash. Wittig Reaction - Common Conditions. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

  • ResearchGate. Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

Sources

The Strategic Application of Tert-butyl 3-formylazetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with favorable physicochemical properties is paramount. Small, strained ring systems have emerged as valuable motifs for introducing conformational rigidity and three-dimensionality into drug candidates, often leading to improved target engagement and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a strategic niche.[1][2] Its inherent ring strain, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, endows it with a unique combination of stability and controlled reactivity.[1] This allows for its facile handling and subsequent functionalization, making it an attractive building block for drug discovery programs.[1][3][4] The incorporation of an azetidine moiety can significantly influence a molecule's polarity, solubility, and metabolic profile, attributes that are critically assessed during lead optimization.[3][4]

Tert-butyl 3-formylazetidine-1-carboxylate stands out as a particularly versatile and valuable synthon for the elaboration of diverse molecular architectures. The Boc-protected nitrogen allows for controlled manipulation of the ring system, while the aldehyde at the 3-position serves as a versatile handle for a wide array of chemical transformations. This application note will provide a detailed exploration of the utility of this building block, complete with field-proven protocols for its key reactions, offering researchers a practical guide to leveraging its synthetic potential.

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. This section will detail the protocols for three fundamental transformations: reductive amination, olefination via the Horner-Wadsworth-Emmons (a Wittig-type) reaction, and the aldol condensation.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds to construct secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Scientific Rationale: The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde before imine formation. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this purpose. Its reduced reactivity compared to other borohydrides, such as sodium borohydride, allows for the selective reduction of the protonated imine intermediate, which is more electrophilic than the starting aldehyde. The use of a weak acid, such as acetic acid, can catalyze imine formation without promoting unwanted side reactions.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification Start Dissolve tert-butyl 3-formylazetidine-1-carboxylate and primary/secondary amine in solvent (e.g., DCE). Add_Acid Add catalytic acetic acid. Start->Add_Acid Sequential Addition Stir Stir at room temperature to form imine intermediate. Add_Acid->Stir Add_STAB Add Sodium Triacetoxyborohydride (STAB) portion-wise. Stir->Add_STAB In situ reduction React Continue stirring until reaction is complete (TLC/LC-MS). Add_STAB->React Quench Quench with saturated aqueous NaHCO3. React->Quench Extract Extract with an organic solvent (e.g., DCM). Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify End Isolated Product: 3-(aminomethyl)azetidine derivative Purify->End

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination with a Primary Amine

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aminomethyl)azetidine derivative.

Reagent/ParameterCondition/AmountPurpose
Solvent1,2-Dichloroethane (DCE)Aprotic solvent, suitable for imine formation.
Amine1.1 equivalentsDrives the equilibrium towards imine formation.
CatalystAcetic Acid (0.1 eq)Catalyzes imine formation.
Reducing AgentSodium Triacetoxyborohydride (1.5 eq)Mild and selective reducing agent for the iminium ion.
TemperatureRoom TemperatureSufficient for both imine formation and reduction.
Work-upSaturated aq. NaHCO₃Neutralizes the acetic acid and quenches excess STAB.
Horner-Wadsworth-Emmons Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful method for the synthesis of alkenes with high stereoselectivity. It involves the reaction of an aldehyde with a phosphonate carbanion. A key application of this transformation with a related azetidine ketone is in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib, highlighting its industrial relevance.[5] The HWE reaction typically favors the formation of the (E)-alkene.

Scientific Rationale: The HWE reaction utilizes a stabilized phosphonate ylide, which is more nucleophilic than the corresponding triphenylphosphonium ylides used in the traditional Wittig reaction. The reaction proceeds through a betaine-like intermediate, which collapses to form a four-membered oxaphosphetane. The subsequent elimination of a phosphate ester drives the reaction forward and typically results in the thermodynamically more stable (E)-alkene. The choice of base is critical for the deprotonation of the phosphonate ester to generate the reactive ylide.

HWE_Reaction_Workflow cluster_ylide_formation Ylide Generation cluster_olefination Olefination Reaction cluster_workup Work-up & Purification Start Dissolve phosphonate ester (e.g., diethyl (cyanomethyl)phosphonate) in an aprotic solvent (e.g., THF). Cool Cool the solution to a low temperature (e.g., -5°C). Start->Cool Add_Base Add a strong base (e.g., potassium tert-butoxide) dropwise to generate the ylide. Cool->Add_Base Exothermic Stir_Ylide Stir the ylide solution at low temperature. Add_Base->Stir_Ylide Add_Aldehyde Add a solution of tert-butyl 3-formylazetidine-1-carboxylate in the same solvent. Stir_Ylide->Add_Aldehyde Nucleophilic attack React Allow the reaction to warm to room temperature and stir until completion (TLC/LC-MS). Add_Aldehyde->React Quench Quench with water or saturated aqueous NH4Cl. React->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify End Isolated Product: (E)-alkene derivative Purify->End

Caption: Workflow for the Horner-Wadsworth-Emmons Reaction.

Detailed Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a similar transformation in the synthesis of Baricitinib.[5]

  • Ylide Generation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, add a solution of potassium tert-butoxide in THF (1.0 M, 1.1 eq) dropwise at -5 °C. Stir the resulting mixture at this temperature for 3 hours.

  • Olefination: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -5 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Reagent/ParameterCondition/AmountPurpose
Phosphonate EsterDiethyl (cyanomethyl)phosphonate (1.2 eq)Precursor to the stabilized ylide.
BasePotassium tert-butoxide (1.1 eq)Strong, non-nucleophilic base for ylide generation.
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent, compatible with the strong base.
Temperature-5 °C to Room TemperatureControlled addition at low temperature, followed by reaction at ambient temperature.
Work-upWaterQuenches the reaction and dissolves inorganic byproducts.
Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a powerful tool for forming carbon-carbon bonds, reacting an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound.[6] The aldehyde of this compound can act as the electrophilic partner in this reaction.

Scientific Rationale: The reaction is typically base-catalyzed, where the base abstracts an α-proton from a ketone or another aldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct can be isolated or, under more forcing conditions (e.g., heat), undergo dehydration to form the conjugated enone.

Aldol_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Condensation Reaction cluster_workup Isolation & Purification Start Dissolve tert-butyl 3-formylazetidine-1-carboxylate and a ketone (e.g., acetone) in a protic solvent (e.g., ethanol). Cool Cool the solution in an ice bath. Start->Cool Add_Base Add aqueous base (e.g., NaOH) dropwise. Cool->Add_Base Catalysis React Stir at room temperature. Monitor for product precipitation or completion by TLC/LC-MS. Add_Base->React Isolate Collect the precipitate by filtration if a solid forms. React->Isolate Extract If no precipitate, dilute with water and extract with an organic solvent. React->Extract If product is soluble Purify Wash, dry, concentrate, and purify by recrystallization or column chromatography. Isolate->Purify Extract->Purify End Isolated Product: Aldol adduct or enone Purify->End

Caption: Workflow for the Aldol Condensation.

Detailed Protocol: Aldol Condensation with Acetone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (5.0 eq) in ethanol (0.5 M).

  • Base Addition: Cool the solution in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 eq) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to afford the aldol product. Note: Dehydration to the enone may occur depending on the reaction conditions and the stability of the aldol adduct.

Reagent/ParameterCondition/AmountPurpose
KetoneAcetone (5.0 eq)Acts as both the enolate precursor and the solvent.
Base10% aq. NaOH (2.0 eq)Catalyzes the formation of the enolate.
SolventEthanolCo-solvent to ensure miscibility of reactants.
Temperature0 °C to Room TemperatureInitial cooling to control the exothermic reaction, then ambient temperature for reaction completion.
Work-upFiltration or ExtractionDepends on the physical properties of the product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, three-dimensional molecules of interest in drug discovery. Its aldehyde functionality provides a reliable entry point for a range of robust and well-understood chemical transformations, including reductive amination, olefination, and aldol condensations. The protocols detailed in this application note serve as a practical guide for researchers and scientists to effectively utilize this synthon in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents. The strategic incorporation of the azetidine motif, facilitated by building blocks like this, will undoubtedly continue to be a fruitful avenue in the design of next-generation pharmaceuticals.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Carreira, E. M., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 274–284. [Link]

  • Sharpless, K. B., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Wegner, A. M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Ye, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 121. [Link]

  • Li, Z., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 12(19), 5679–5686. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin MCAT Content. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Formyl Group on the Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Azetidine Scaffold and the Versatility of the Formyl Group

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets.[1] The incorporation of azetidine moieties into drug candidates has been shown to improve critical physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it an attractive design element for drug development professionals.[2][3]

At the heart of many complex azetidine-based structures lies a versatile functional handle: the formyl group at the 3-position. Typically accessed from its corresponding alcohol, N-protected azetidine-3-carbaldehyde is a critical building block for a wide array of chemical transformations. This guide provides an in-depth exploration of key derivatization strategies for this formyl group, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors. The focus of these protocols will be on the commonly used and commercially available tert-butyl 3-formylazetidine-1-carboxylate (N-Boc-azetidine-3-carbaldehyde) , a stable and versatile starting material.[4]

I. Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient pathway to introduce diverse amino functionalities. This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[5][6] For azetidine-3-carbaldehyde, this reaction opens the door to a vast library of 3-(aminomethyl)azetidine derivatives.

Mechanistic Insight

The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that undergoes reduction. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its reduced reactivity towards aldehydes and ketones compared to other hydrides like sodium borohydride.[7]

G A N-Boc-Azetidine-3-carbaldehyde C Hemiaminal Intermediate A->C + R¹R²NH B Primary or Secondary Amine (R¹R²NH) B->C D Iminium Ion C->D - H₂O (mild acid catalyst) F N-Boc-3-(aminomethyl)azetidine Derivative D->F + [H⁻] E [H⁻] (e.g., NaBH(OAc)₃) E->F G cluster_0 Wittig Reaction cluster_1 HWE Reaction A Phosphonium Salt C Phosphorus Ylide A->C + Base B Strong Base (e.g., n-BuLi) B->C E Oxaphosphetane Intermediate C->E D N-Boc-Azetidine-3-carbaldehyde D->E F Alkene + Ph₃P=O E->F G Phosphonate Ester I Phosphonate Carbanion G->I + Base H Base (e.g., NaH, DBU) H->I K Intermediate Adduct I->K J N-Boc-Azetidine-3-carbaldehyde J->K L (E)-Alkene + Phosphate Ester K->L

Sources

Application Note: A Robust and Scalable Synthesis of Tert-butyl 3-formylazetidine-1-carboxylate via Parikh-Doering Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

Tert-butyl 3-formylazetidine-1-carboxylate is a pivotal building block in modern medicinal chemistry. The strained four-membered azetidine ring is a sought-after motif, acting as a versatile scaffold that imparts unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] Its aldehyde functionality serves as a synthetic handle for a multitude of transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it indispensable in the synthesis of complex pharmaceutical intermediates.[3] Transitioning a laboratory-scale synthesis of this compound to a pilot or manufacturing scale presents significant challenges related to safety, cost, reproducibility, and impurity profiles. This application note provides a comprehensive, field-tested protocol for the multi-gram to kilogram scale-up synthesis of this compound from its corresponding alcohol, focusing on the operationally simple and scalable Parikh-Doering oxidation.

Strategic Analysis of Oxidation Methods for Scale-Up

The target molecule is synthesized by the oxidation of the primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[4] While numerous methods exist for this transformation, their suitability for large-scale production varies significantly.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: This method is prized in discovery chemistry for its mild, neutral conditions and high chemoselectivity.[6][7] However, for scale-up, it is severely hampered by the high cost, poor atom economy, and the potentially explosive nature of the hypervalent iodine reagent, making it an unacceptable risk for large quantities.[8][9]

  • Swern Oxidation: A highly reliable and widely used method, the Swern oxidation and its variants offer excellent yields.[10] The primary drawbacks for industrial application are the cryogenic temperatures (typically -78 °C) required to control the reaction, which are energy-intensive and difficult to maintain at scale.[11][12] Furthermore, the reaction generates stoichiometric amounts of volatile, foul-smelling dimethyl sulfide and toxic carbon monoxide gas, necessitating specialized scrubbing and containment systems.[13][14]

  • TEMPO-Catalyzed Oxidation: Systems using catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with an inexpensive terminal oxidant like sodium hypochlorite (bleach) are excellent "green" alternatives and are well-suited for continuous flow processes.[15][16] However, the handling of large volumes of bleach, a strong and often incompatible oxidant, requires careful safety assessment and engineering controls to manage potential exotherms and hazardous by-products.[17][18][19]

  • Parikh-Doering Oxidation: This procedure utilizes dimethyl sulfoxide (DMSO) activated by the sulfur trioxide-pyridine complex (SO₃•py). It stands out as a superior choice for batch scale-up synthesis due to a compelling balance of features.[20][21] The reaction is performed at non-cryogenic temperatures (0 °C to room temperature), the SO₃•py complex is a stable, commercially available solid, and the protocol generally avoids the formation of chlorinated byproducts.[22][23] Its operational simplicity and favorable safety profile make it a robust and reliable choice for manufacturing.

Based on this analysis, the Parikh-Doering oxidation was selected as the core protocol for this guide.

Visualized Synthetic Workflow and Mechanism

Overall Process Flow

The diagram below illustrates the complete workflow, from the starting material to the purified final product, including all critical stages of the process.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Start Start: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Setup Reactor Setup: Charge Alcohol, DCM, Et3N Cool to 0 °C Start->Setup Activation Activation: Add SO3-Pyridine Complex Setup->Activation Oxidation Oxidation: Slowly add DMSO Monitor Temperature (<5 °C) Activation->Oxidation Monitoring Reaction Monitoring: TLC / HPLC Oxidation->Monitoring Quench Quench: Add Water Monitoring->Quench Upon Completion Wash Aqueous Washes: (e.g., H2O, Brine) Quench->Wash Dry Dry & Concentrate: Dry over Na2SO4 Solvent Removal Wash->Dry Purify Purification: Silica Gel Plug / Distillation Dry->Purify End Final Product: tert-Butyl 3-formylazetidine-1-carboxylate Purify->End

Caption: High-level workflow for the scale-up synthesis.

The Parikh-Doering Oxidation Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and process control. The key transformations are outlined below.

G cluster_0 Mechanism DMSO DMSO + SO3-Pyridine Active Activated Electrophile [Me2S+-O-SO3]- DMSO->Active 1. Activation Alkoxy Alkoxysulfonium Salt Active->Alkoxy 2. Nucleophilic Attack Alcohol R-CH2OH (Starting Material) Alcohol->Alkoxy Ylide Sulfur Ylide Alkoxy->Ylide 3. Deprotonation (Base) Product R-CHO (Aldehyde) + DMS + H+ Ylide->Product 4. Intramolecular Elimination (E2)

Caption: Simplified mechanism of the Parikh-Doering oxidation.

Detailed Scale-Up Protocol

This protocol is designed for a target scale starting with 100 g of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.

Materials and Equipment
ItemGradeSupplierNotes
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate>98%CommercialStarting Material
Sulfur trioxide pyridine complex (SO₃•py)>98%CommercialHygroscopic; handle under nitrogen
Dimethyl sulfoxide (DMSO)Anhydrous, >99.8%CommercialCritical to use dry solvent
Dichloromethane (DCM)Anhydrous, >99.8%CommercialReaction Solvent
Triethylamine (Et₃N)>99.5%CommercialBase
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent
5 L Jacketed Glass Reactor--With overhead stirrer, temp probe, N₂ inlet, addition funnel
Rotary Evaporator--For solvent removal
Reagent Stoichiometry
ReagentM.W. ( g/mol )Equiv.Moles (mol)AmountDensity (g/mL)
Alcohol Starting Material187.251.00.534100.0 g-
Dichloromethane (DCM)84.93--1.0 L1.33
Triethylamine (Et₃N)101.193.01.602223 mL0.726
SO₃•pyridine complex159.162.51.335212.5 g-
Dimethyl sulfoxide (DMSO)78.135.02.670243 mL1.10
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: The reaction produces dimethyl sulfide, which has a strong, unpleasant odor. Ensure all operations are performed in a highly efficient fume hood or a closed reactor system.[14]

  • Exotherm Control: The addition of DMSO to the activated alcohol intermediate is exothermic. Add it slowly and ensure the reactor's cooling system is operational and set to maintain an internal temperature below 5 °C.[22]

  • Reagent Handling: The SO₃•pyridine complex is moisture-sensitive. Handle in a dry environment (e.g., glove bag or under a positive pressure of nitrogen). DMSO must be anhydrous for optimal results.

Step-by-Step Experimental Procedure
  • Reactor Preparation: Assemble the 5 L jacketed reactor system. Ensure all glassware is flame-dried or oven-dried and cooled under a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (100.0 g, 0.534 mol), anhydrous dichloromethane (1.0 L), and triethylamine (223 mL, 1.602 mol).

  • Cooling: Begin stirring and cool the reactor contents to 0 °C using a circulating chiller.

  • Activator Addition: Once the internal temperature is stable at 0 °C, add the sulfur trioxide pyridine complex (212.5 g, 1.335 mol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A thick slurry will form.

  • Oxidation Step: Slowly add anhydrous dimethyl sulfoxide (243 mL, 2.670 mol) dropwise via an addition funnel over 60-90 minutes. Crucially, maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.

  • Work-Up - Quenching: Once the reaction is complete, slowly quench by adding 1 L of water to the reactor, while maintaining stirring and cooling. A slight exotherm may be observed.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Washes: Wash the organic layer sequentially with water (2 x 500 mL) and then saturated brine solution (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow oil.[24][25] For high purity, pass the crude oil through a short plug of silica gel, eluting with 20-30% ethyl acetate in hexanes to remove baseline impurities. Concentrate the eluent to afford the final product. For very large scales, short-path distillation under high vacuum can be considered.

Expected Results and Characterization
  • Yield: 85-95%

  • Appearance: Clear to light yellow oil[25]

  • Purity (by HPLC): >97%

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H), 4.14-4.07 (m, 4H), 3.40-3.32 (m, 1H), 1.44 (s, 9H).[24][25]

Trustworthiness and Validation: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Non-anhydrous reagents (DMSO, DCM). 2. Degradation of SO₃•py complex due to moisture. 3. Insufficient reaction time or equivalents of reagents.1. Use freshly opened anhydrous solvents. 2. Purchase new SO₃•py or handle strictly under inert gas. 3. Increase reaction time; confirm stoichiometry.
Low Yield 1. Poor temperature control during DMSO addition. 2. Product loss during aqueous work-up.1. Ensure efficient cooling and slower addition rate. 2. Perform back-extraction of aqueous layers with DCM.
Product Instability The aldehyde product can be susceptible to air oxidation over time.[26]Store the purified product under a nitrogen or argon atmosphere in a freezer (-20 °C) for long-term stability.[27]

Conclusion

The Parikh-Doering oxidation provides a highly effective, safe, and operationally straightforward method for the scale-up synthesis of this compound. By avoiding cryogenic temperatures and highly energetic reagents, this protocol offers a significant advantage for industrial and pilot-plant settings. The detailed procedure and insights provided herein serve as a reliable guide for researchers and process chemists aiming to produce this valuable pharmaceutical intermediate in significant quantities, ensuring both high yield and purity while maintaining a strong safety profile.

References

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • Wuts, P. G. M., & Anderson, A. M. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(4), 635–639. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • ResearchGate. (n.d.). Large scale epoxide hydrosilylation and Parikh-Doering oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 112(7), 4125-4221. Retrieved from [Link]

  • Chen, C. Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15694. Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sodium Hypochlorite (Bleach) Safety Fact sheet. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). NaOCl Bleach Oxidation. Retrieved from [Link]

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Retrieved from [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(40), 8514-8536. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of Sodium Chlorite in Post-Oxidation of TEMPO-Oxidized Pulp. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Sodium Hypochlorite. Retrieved from [Link]

  • Travis, B. R., et al. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Knight Chemicals. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5945-6003. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Bolm, C., & Fey, T. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173–1175. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Reduction of Esters to Aldehydes by Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex. Retrieved from [Link]

Sources

Application Notes and Protocols for the Green Synthesis of Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties that can enhance the pharmacological profiles of drug candidates.[1][2][3] Traditional synthetic routes to these strained four-membered rings often rely on harsh conditions, hazardous reagents, and multi-step sequences that generate significant chemical waste, running counter to the principles of green and sustainable chemistry.[4][5] This comprehensive guide addresses the growing demand for environmentally benign methodologies by detailing cutting-edge green synthesis strategies for accessing valuable azetidine intermediates. We will explore photocatalysis, biocatalysis, and flow chemistry, providing not only the theoretical underpinnings but also detailed, field-tested protocols for immediate application in research and development settings.

Introduction: The Imperative for Greener Azetidine Synthesis

Nitrogen-containing heterocycles are foundational components of a vast number of pharmaceuticals and agrochemicals.[4][6] While aromatic systems have historically dominated, there is a clear trend towards molecules with greater three-dimensionality and a higher fraction of sp³-hybridized carbon atoms.[3][6] Azetidines fit this profile perfectly, offering a rigid scaffold that can serve as a bioisosteric replacement for more common rings like pyridine or piperidine, often leading to improved metabolic stability and pharmacokinetic properties.[3][6]

However, the synthesis of these strained rings is not trivial. Classical methods often involve long reaction times, cryogenic temperatures, and the use of toxic reagents, presenting significant challenges for sustainable large-scale production.[5][7] The adoption of green chemistry principles—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—is therefore not just an ethical consideration but a practical necessity for the future of pharmaceutical manufacturing.[8][9][10] This document will provide researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for implementing greener approaches to azetidine synthesis.

Photocatalytic Approaches: Harnessing Light for Sustainable Bond Formation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under exceptionally mild conditions.[6][11] This approach aligns well with green chemistry principles by minimizing energy consumption and often allowing reactions to proceed at ambient temperature.[8]

Mechanism: Radical Strain-Release (RSR) Photocatalysis

A recently developed strategy involves the use of an organic photosensitizer to mediate the reaction between azabicyclo[1.1.0]butanes (ABBs) and sulfonylimine precursors.[1][3][6][12][13] The process, termed Radical Strain-Release (RSR) photocatalysis, leverages the inherent ring strain of ABBs to drive the formation of densely functionalized azetidines.

The key steps are as follows:

  • Photosensitizer Excitation: A novel organic photosensitizer absorbs visible light and is promoted to an excited state.

  • Energy Transfer: The excited photosensitizer transfers energy to the sulfonylimine precursor.

  • Radical Generation: This energy transfer induces the homolytic cleavage of the sulfonylimine, generating two distinct radical intermediates.

  • Strain-Release Addition: These radicals are intercepted by the strained ABB, leading to a chemoselective double functionalization and the formation of the azetidine ring in a single step.[1][6][12][13]

This method is notable for its operational simplicity and high chemical yields.[6]

Workflow for Radical Strain-Release Photocatalysis

RSR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine ABB (1 equiv), Sulfonylimine (0.5 equiv), & Photosensitizer (0.25 mol%) in PhCF3 B Inert Atmosphere (Argon) A->B Seal Vial C Irradiate with 50W Visible Light Lamp B->C Position Lamp D Maintain Temperature at 40°C C->D Monitor E Concentrate Reaction Mixture D->E After Reaction Completion F Purify via Column Chromatography E->F Load onto Silica G G F->G Elute & Collect Fractions

Caption: General workflow for photocatalytic azetidine synthesis.

Protocol: Synthesis of a C3-N Difunctionalized Azetidine

This protocol is adapted from a visible-light-driven method utilizing an organic photosensitizer.[1][6]

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) derivative (0.1 mmol, 1.0 equiv)

  • Sulfonylimine derivative (0.05 mmol, 0.5 equiv)

  • Organic Photosensitizer (e.g., a carbazole-based sensitizer) (0.25 mol%)

  • Trifluorotoluene (PhCF₃), anhydrous (to make a 0.05 M solution)

  • Inert gas (Argon)

  • Reaction vial (e.g., 2 mL screw-cap vial)

  • Magnetic stir bar

  • Visible light source (e.g., 50 W Kessil lamp)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 2 mL screw-cap vial containing a magnetic stir bar, add the sulfonylimine derivative (0.05 mmol), the organic photosensitizer (0.00025 mmol), and the ABB derivative (0.1 mmol).

  • Add enough anhydrous trifluorotoluene to achieve a final concentration of 0.05 M with respect to the sulfonylimine.

  • Seal the vial and degas the solution by bubbling argon through it for 10-15 minutes.

  • Place the vial approximately 5-10 cm from the visible light source and begin irradiation.

  • Stir the reaction mixture at a constant temperature (e.g., 40°C) for the specified reaction time (typically 12-24 hours, monitor by TLC or LC-MS).

  • Upon completion, turn off the light source and allow the reaction to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired functionalized azetidine.

ParameterValueReference
Scale 0.05 - 0.1 mmol[1]
Temperature 40 °C[1]
Irradiation 50 W Visible Light[1]
Solvent PhCF₃[1]
Typical Yields High[6]

Biocatalysis: Enzyme-Mediated Asymmetric Synthesis

Biocatalysis offers an exceptionally green route to chiral molecules, leveraging the high efficiency and selectivity of enzymes.[14][15][16] These reactions are typically performed in aqueous media under mild conditions, drastically reducing solvent waste and energy consumption.[17]

Mechanism: Enantioselective[6][18]-Stevens Rearrangement

A groundbreaking biocatalytic method utilizes a laboratory-evolved cytochrome P450 enzyme to catalyze the asymmetric[6][18]-Stevens rearrangement of aziridines to form chiral azetidines.[19][20] This engineered "azetidine synthase" (P411-AzetS) overcomes the inherent challenges of this transformation, such as competing side reactions, and exerts exceptional control over the stereochemical outcome.[19]

The proposed mechanism involves:

  • Ylide Formation: The enzyme's heme cofactor reacts with a diazo reagent and the aziridine substrate to form a reactive aziridinium ylide intermediate.

  • Enzyme Confinement: The enzyme's active site provides a confined environment that suppresses undesired side reactions, like the cheletropic extrusion of ethene.[19]

  • Stereocontrolled Rearrangement: This confinement guides the[6][18]-Stevens rearrangement, leading to the formation of the azetidine product with very high enantioselectivity.[19][20]

Enzymatic Ring Expansion of Aziridines

Biocatalysis_Diagram cluster_reactants Reactants cluster_enzyme Biocatalytic System cluster_conditions Reaction Conditions cluster_product Product Aziridine Aziridine Substrate Enzyme Engineered P411-AzetS (Whole-cell suspension) Aziridine->Enzyme Diazo Diazo Reagent Diazo->Enzyme Azetidine Chiral Azetidine (High e.e.) Enzyme->Azetidine [1,2]-Stevens Rearrangement Buffer M9-N Buffer (pH 7.0) + Acetonitrile Buffer->Enzyme Temp Room Temperature Temp->Enzyme

Caption: Biocatalytic synthesis of chiral azetidines.

Protocol: Lipase-Catalyzed Kinetic Resolution of 4-Acetoxy-azetidin-2-one

For accessing enantiopure azetidinone intermediates, enzymatic kinetic resolution (KR) is a powerful strategy.[21][22] This protocol describes the resolution of racemic 4-acetoxy-azetidin-2-one using a commercially available lipase.[21]

Materials:

  • (±)-4-Acetoxy-azetidin-2-one

  • Pseudomonas fluorescens lipase (or other suitable lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Diisopropyl ether)

  • n-Butanol

  • Standard laboratory glassware for extraction and purification

  • Chiral HPLC column for enantiomeric excess (e.e.) determination

Procedure:

  • Prepare a suspension of racemic 4-acetoxy-azetidin-2-one (1 equiv) in a biphasic system of phosphate buffer and diisopropyl ether.

  • Add n-butanol (as the acyl acceptor) to the mixture.

  • Add the Pseudomonas fluorescens lipase to initiate the resolution.

  • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining substrate and product by chiral HPLC.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the unreacted enantiomer of 4-acetoxy-azetidin-2-one and the corresponding hydrolyzed product by column chromatography.

ParameterValueReference
Enzyme Pseudomonas fluorescens Lipase[21]
Process Kinetic Resolution (KR)[21]
Outcome Enantiomerically pure azetidinones[21]
Key Metric Excellent Enantiomeric Excesses[21]

Continuous Flow Chemistry: A Safer and More Efficient Paradigm

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.[18][23][24][25] This technology is inherently safer, more scalable, and often more efficient, aligning perfectly with green chemistry goals.[23]

Rationale: Overcoming the Challenges of Lithiated Intermediates

The synthesis of substituted azetidines often involves the use of highly reactive lithiated intermediates. In batch processing, these reactions typically require cryogenic temperatures (e.g., -78°C) to control reactivity and prevent decomposition. Flow technology enables the safe handling of these intermediates at much higher temperatures, significantly improving process efficiency and reducing energy costs.[18][24] The use of greener solvents, such as cyclopentylmethyl ether (CPME), further enhances the sustainability of the process.[18][23]

Protocol: Flow Synthesis of 3-Substituted Azetidines

This protocol details the C3-lithiation of N-Boc-3-iodoazetidine and subsequent trapping with an electrophile under continuous flow conditions.[18][23]

Materials & Equipment:

  • N-Boc-3-iodoazetidine (starting material)

  • Hexyllithium (HexLi) in hexanes (lithiation agent)

  • Electrophile (e.g., benzophenone)

  • Cyclopentylmethyl ether (CPME) (solvent)

  • Syringe pumps (3)

  • T-shaped micromixers (2)

  • Microtube reactors (stainless steel or PFA tubing)

  • Back pressure regulator

  • Collection vessel with a quenching solution (e.g., saturated NH₄Cl)

Procedure (Flow Setup):

  • Solution Preparation:

    • Solution A: N-Boc-3-iodoazetidine in CPME.

    • Solution B: Hexyllithium in hexanes/CPME.

    • Solution C: Electrophile (e.g., benzophenone) in CPME.

  • System Assembly: Assemble the flow system consisting of three syringe pumps feeding into a series of micromixers and reactors.

    • Pump A and Pump B feed into the first T-mixer (M1), which is connected to the first microtube reactor (R1) for the iodine-lithium exchange.

    • The output of R1 is mixed with the stream from Pump C at the second T-mixer (M2).

    • This mixture then flows through the second microtube reactor (R2) for the electrophilic trapping.

  • Reaction Execution:

    • Set the desired flow rates for each pump to control stoichiometry and residence time.

    • Cool the reactors to the optimized temperature (e.g., -50°C), which is significantly warmer than batch conditions.[23]

    • Begin pumping the solutions through the system. The short residence time in the microreactors allows for rapid and controlled reactions.

    • The output from R2 flows through a back pressure regulator and is collected in a flask containing a quenching solution.

  • Workup and Purification:

    • Once the run is complete, perform a standard aqueous workup on the collected and quenched reaction mixture.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the 3-substituted azetidine product by column chromatography.

ParameterAdvantage in Flow ChemistryReference
Temperature Higher operating temps (-50°C vs -78°C)[18][23]
Safety Minimized exposure to unstable intermediates[24]
Solvent Use of greener solvent (CPME)[18][23]
Scalability Easily scalable by extending run time[26][27]
Yields Good to Excellent (e.g., 80% for benzophenone adduct)[18]

Conclusion and Future Outlook

The transition to greener synthetic methodologies is a critical step in the evolution of pharmaceutical and chemical manufacturing. The strategies outlined in this guide—photocatalysis, biocatalysis, and continuous flow chemistry—represent powerful and practical alternatives to traditional methods for synthesizing azetidine intermediates.[4][14][15] They offer improved safety profiles, reduced environmental impact, and enhanced efficiency. As research continues to advance, we can anticipate the development of even more sophisticated and sustainable protocols, further integrating the principles of green chemistry into the synthesis of these vital heterocyclic building blocks. The adoption of these techniques will not only benefit the environment but also drive innovation and economic viability in the drug development sector.

References

  • Rodríguez, R., Corti, V., Rizzo, L., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Caputo, D., Troisi, L., & Degennaro, L. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]

  • Schindler, C. S., et al. (n.d.). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. [Link]

  • Singh, U. P., et al. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]

  • Baruah, P., & Bora, U. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Semantic Scholar. [Link]

  • Rodríguez, R., Corti, V., Rizzo, L., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. [Link]

  • Wang, H., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. [Link]

  • Neumeier, M., et al. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications. [Link]

  • Miller, D. C., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][18]-Stevens Rearrangement. Synfacts. [Link]

  • Baruah, P., & Bora, U. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health. [Link]

  • Baruah, P., & Bora, U. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2021). A Review on Green Synthesis and Biological Activities of Nitrogen and Oxygen Containing Heterocycles. Preprints.org. [Link]

  • Asudani, R. K., & Bodar, N. P. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. [Link]

  • Caputo, D., Troisi, L., & Degennaro, L. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Ricerca UniBa. [Link]

  • Caputo, D., Troisi, L., & Degennaro, L. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]

  • Author Unknown. (n.d.). Photocatalytic Azetidine Synthesis via Radical Strain Release of Azabicyclo[1.1.0]butanes. Semantic Scholar. [Link]

  • List, B., et al. (2022). Biocatalytic Synthesis of Azetidines by Enantioselective[6][18]-Stevens Rearrangement of Aziridines. ResearchGate. [Link]

  • Martelli, G., Cirillo, M., Giraldi, V., & Giacomini, D. (2021). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. PubMed. [Link]

  • Asudani, R. K., & Bodar, N. P. (2025). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. ResearchGate. [Link]

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Martelli, G., et al. (2025). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications. ResearchGate. [Link]

  • Author Unknown. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Author Unknown. (n.d.). Previous strategies of azetidine forming 2 + 2 photocycloadditions and... ResearchGate. [Link]

  • Kuriyama, Y., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. American Chemical Society. [Link]

  • Author Unknown. (n.d.). Synthesis of Azetidines. Progress in Chemistry. [Link]

  • Ravichandran, S. (2011). Implementation of Green Chemistry Principles into practice. International Journal of ChemTech Research. [Link]

  • Deep, A., et al. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Pharmaceutica Sciencia. [Link]

  • Degennaro, L., et al. (2021). A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. National Institutes of Health. [Link]

  • Author Unknown. (2024). Principles of green chemistry: Advancing pharma sustainability. Azonexus. [Link]

  • Andresini, M., et al. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Author Unknown. (n.d.). The Principles of Green Chemistry - Third Principle: Less Hazardous Chemical Syntheses. Blogging@Biotage. [Link]

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature. [Link]

  • Parmar, H., & Zajac, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Author Unknown. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Author Unknown. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Author Unknown. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. LinkedIn. [Link]

  • Author Unknown. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 3-formylazetidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl 3-formylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this aldehyde-containing building block. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation of your target compound with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is a standard and effective solvent system for the column chromatography purification of this compound on silica gel?

A1: A widely used and effective mobile phase for the purification of this compound is a gradient of ethyl acetate in a non-polar solvent such as heptane or hexane.[1] The optimal gradient will depend on the specific impurities present in your crude material. It is highly recommended to first determine the ideal solvent ratio using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product to ensure good separation.[2][3]

Table 1: Recommended Starting Conditions for TLC Analysis

Solvent SystemStarting Ratio (v/v)Observations
Hexane:Ethyl Acetate9:1, 4:1, 2:1A good starting point for many synthetic routes.
Heptane:Ethyl Acetate9:1, 4:1, 2:1An alternative to hexane, can sometimes offer different selectivity.
Dichloromethane:HexaneVariesCan be used if solubility in hexane/heptane is an issue.[4]

Q2: How should I prepare my sample for loading onto the silica gel column?

A2: Proper sample loading is critical for achieving sharp bands and good separation. You have two primary options:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[5] Carefully apply this solution to the top of the column bed. This is the most common method.[5]

  • Dry Loading: If your crude material is not readily soluble in the initial mobile phase, dry loading is the preferred method.[5] Dissolve your compound in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel (typically 2-3 times the mass of the crude product), and remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5] This technique prevents issues with the sample precipitating at the top of the column.[6]

Q3: What are the best practices for packing a silica gel column for this purification?

A3: A well-packed column is essential for preventing issues like channeling, which leads to poor separation.[3][7] The "slurry packing" or "wet packing" method is generally recommended.[3][7]

Protocol for Wet Packing a Silica Gel Column

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[3]

  • Slurry Formation: In a separate beaker, mix your silica gel with the initial, low-polarity eluent to form a slurry.[3] Swirl or stir to remove any trapped air bubbles.

  • Packing: Clamp the column vertically and fill it about halfway with the initial eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settling: Open the stopcock to allow the solvent to drain, and gently tap the side of the column to encourage even packing of the silica bed.[3]

  • Equilibration: Once the silica has settled, add a protective layer of sand on top and then carefully add your mobile phase. Never let the solvent level drop below the top of the silica bed.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low or No Recovery of the Product

Q: I've run my column, but I can't find my product in the collected fractions. What could have happened?

A: This is a common and frustrating issue, often pointing towards the stability of the aldehyde on the silica gel.

  • Possible Cause 1: Decomposition on Silica Gel. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[8][9] this compound, being an aldehyde, is susceptible to this.

    • Troubleshooting Steps:

      • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for an hour or two. Then, develop the plate and check for the appearance of new, lower Rf spots or streaking, which can indicate decomposition.[4]

      • Neutralize the Silica: You can deactivate the acidic sites on the silica gel. Prepare your silica slurry in the mobile phase as usual, but add 0.5-1% triethylamine (NEt₃) to the solvent mixture.[2] It is also advisable to use this modified eluent throughout the purification.

      • Switch the Stationary Phase: If decomposition persists, consider using a different stationary phase like neutral alumina, which is less acidic.[2][4]

  • Possible Cause 2: Product is Highly Polar and Stuck on the Column. If your product is more polar than anticipated, it may not have eluted with your chosen solvent system.

    • Troubleshooting Steps:

      • Increase Eluent Polarity: After collecting your expected fractions, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane or a high concentration of ethyl acetate) to see if you can recover the compound.[4]

      • Re-evaluate TLC: Ensure your initial TLC analysis was accurate. Sometimes, impurities in the crude mixture can alter the observed Rf on a TLC plate.[6]

Issue 2: Poor Separation of Product from Impurities

Q: My product is co-eluting with an impurity. How can I improve the resolution?

A: Achieving good resolution is key to obtaining high-purity material.

  • Possible Cause 1: Inappropriate Solvent System. The chosen mobile phase may not have sufficient selectivity for your product and the impurity.

    • Troubleshooting Steps:

      • Optimize the Gradient: Switch from an isocratic (constant solvent ratio) elution to a shallow gradient elution. Start with a low polarity and slowly increase the percentage of the more polar solvent. This can help to better resolve closely eluting compounds.[7]

      • Try Different Solvents: The selectivity of the separation can be altered by changing the solvents. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. Running TLC plates in various solvent systems can quickly identify a better mobile phase.[2]

  • Possible Cause 2: Column Overloading. Loading too much crude material onto the column for its size will lead to broad bands and poor separation.

    • Troubleshooting Steps:

      • Reduce Sample Load: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[3] For very challenging separations, this ratio may need to be increased.

      • Increase Column Dimensions: Use a longer, narrower column for a given amount of silica, as this generally improves resolution.[3]

Issue 3: Product Elutes as a Broad Band or with Tailing

Q: My product is coming off the column over many fractions (tailing). What causes this and how can I fix it?

A: Peak tailing is often a sign of undesirable interactions between your compound and the stationary phase.[7]

  • Possible Cause 1: Strong Interaction with Acidic Silica. The lone pairs on the nitrogen and oxygen atoms of this compound can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

    • Troubleshooting Steps:

      • Add a Modifier: As mentioned for decomposition, adding a small amount of a basic modifier like triethylamine (0.5-1%) or a polar modifier like methanol to your eluent can competitively block the highly active sites on the silica, leading to more symmetrical peaks.[2]

      • Use Deactivated Silica: Employing silica gel that has been deactivated can reduce its acidity and minimize these strong interactions.[4]

  • Possible Cause 2: Poorly Packed Column or Channeling. An unevenly packed column will cause the solvent to flow unevenly, leading to band broadening.[7]

    • Troubleshooting Steps:

      • Repack the Column: If you suspect poor packing, the only solution is to repack the column, ensuring a homogenous and evenly settled bed.[3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

G start Start Purification tlc Develop TLC in Hex/EtOAc start->tlc run_column Run Column with Optimized Solvent System tlc->run_column analyze Analyze Fractions run_column->analyze issue Problem Encountered? analyze->issue success Pure Product Obtained issue->success No low_yield Low/No Yield issue->low_yield Yes, Low Yield poor_sep Poor Separation issue->poor_sep Yes, Poor Separation tailing Peak Tailing issue->tailing Yes, Tailing check_stability Check Stability on TLC Plate low_yield->check_stability optimize_gradient Optimize Gradient/Solvent System poor_sep->optimize_gradient add_modifier Add Modifier (NEt3/MeOH) to Eluent tailing->add_modifier neutralize_silica Use Neutralized Silica (add 1% NEt3) check_stability->neutralize_silica Decomposition Observed change_stationary Switch to Alumina neutralize_silica->change_stationary Still Decomposes reduce_load Reduce Sample Load optimize_gradient->reduce_load Still Poor add_modifier->neutralize_silica Tailing Persists

Sources

Technical Support Center: Synthesis of Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Oxidation

Welcome to the technical support guide for the synthesis of Tert-butyl 3-formylazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable building block. A critical step in its synthesis is the oxidation of the precursor alcohol, Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. While seemingly straightforward, this transformation presents a common and significant challenge: preventing over-oxidation to the corresponding carboxylic acid.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature to ensure your success.

Core Troubleshooting & FAQs
Q1: What exactly is over-oxidation in this context, and what is the underlying chemical mechanism?

Over-oxidation is the conversion of the desired aldehyde product, this compound, into the undesired byproduct, Tert-butyl 3-carboxyazetidine-1-carboxylate. This occurs when the oxidizing agent is too harsh or when reaction conditions are not adequately controlled.

The mechanism often involves the aldehyde product reacting with trace amounts of water present in the reaction mixture. This reaction forms a geminal diol (gem-diol), which is a hydrated form of the aldehyde. This gem-diol intermediate is susceptible to further oxidation by the same reagent used to form the aldehyde, leading directly to the carboxylic acid byproduct.[1] Strong oxidizing agents, such as those based on chromium (VI), are particularly effective at this second oxidation step, which is why they are generally avoided for this synthesis.[2][3]

Over-oxidation_Pathway Figure 1: The Over-oxidation Pathway cluster_main cluster_side A Primary Alcohol (Starting Material) B Aldehyde (Desired Product) A->B Mild Oxidation D Gem-diol Intermediate B->D + H₂O (Hydration) C Carboxylic Acid (Over-oxidation Product) D->C Further Oxidation

Caption: Figure 1: The Over-oxidation Pathway

Q2: I'm planning my synthesis. Which oxidation methods are best suited to prevent this over-oxidation?

To stop the oxidation at the aldehyde stage, you must use a "mild" oxidizing agent. These reagents are specifically designed to be selective for the primary alcohol-to-aldehyde conversion without readily attacking the aldehyde product. For a sensitive substrate like this, the following methods are highly recommended:

  • Dess-Martin Periodinane (DMP) Oxidation: This is often the go-to method. DMP is a hypervalent iodine reagent that operates under very mild, neutral conditions (typically at room temperature in dichloromethane).[4][5] It is known for high yields, rapid reaction times, broad functional group tolerance, and a straightforward workup.[6][7]

  • Parikh-Doering Oxidation: This is a variation of the Swern oxidation that uses a sulfur trioxide pyridine complex (SO₃•py) to activate dimethyl sulfoxide (DMSO).[8] A key advantage is its operational simplicity; the reaction can be run at 0 °C to room temperature, avoiding the need for cryogenic temperatures (-78 °C) required for a traditional Swern oxidation.[8][9] This makes it more scalable and less prone to certain side reactions.[9]

  • TEMPO-Mediated Oxidation: This catalytic method uses (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is highly selective for primary alcohols.[10] However, careful control of pH is necessary, as basic conditions can favor the formation of the gem-diol hydrate, increasing the risk of over-oxidation.[1]

Q3: My DMP oxidation still produced the carboxylic acid byproduct. What could have gone wrong?

This is a common troubleshooting scenario. Even with a mild reagent like DMP, several factors can lead to undesired outcomes. Here’s a checklist of what to investigate:

  • Reaction Time & Monitoring: Did you let the reaction run too long? The key to success is diligent monitoring by Thin-Layer Chromatography (TLC). Once the starting alcohol is consumed, the reaction should be quenched promptly. Extended reaction times offer no benefit and increase the risk of side reactions.

  • Reagent Stoichiometry: While a slight excess of DMP is needed (typically 1.1–1.5 equivalents), a large excess can promote unwanted pathways. Ensure your stoichiometry is correct.

  • Reagent Quality: DMP can degrade over time, especially if not stored properly. Use a fresh bottle or a recently opened one stored in a desiccator.

  • Workup Procedure: The standard workup involves quenching with sodium thiosulfate. Ensure this is done effectively to neutralize any remaining oxidant before extraction.

  • Presence of Water: While DMP is less sensitive to water than Swern-type oxidations, adding a drying agent like anhydrous MgSO₄ to the reaction mixture can sometimes be beneficial, especially if your solvent or starting material is not perfectly dry. The rate of DMP oxidation can, however, be accelerated by water, so this requires careful optimization.[5]

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow cluster_checks Troubleshooting Checks start Reaction Complete. Analyze Crude Product. check_byproduct Is Carboxylic Acid Byproduct Present? start->check_byproduct success Success! Proceed to Purification. check_byproduct->success No troubleshoot Initiate Troubleshooting check_byproduct->troubleshoot Yes check_time 1. Reaction Time: Was TLC monitored closely? Was reaction quenched promptly? troubleshoot->check_time check_reagents 2. Reagents: Was DMP fresh? Was stoichiometry correct (1.1-1.5 eq)? check_conditions 3. Conditions: Were anhydrous solvents used? Was workup thorough? check_method 4. Method Choice: Consider Parikh-Doering for better control at 0 °C.

Caption: Figure 2: Troubleshooting Workflow

Q4: How can I purify the final aldehyde away from the carboxylic acid byproduct?

If over-oxidation occurs, purification is necessary.

  • Flash Column Chromatography: This is the most reliable method. The aldehyde is significantly less polar than the carboxylic acid. A solvent system like ethyl acetate/heptane or ethyl acetate/hexanes will typically elute the aldehyde first, with the acid remaining strongly adsorbed to the silica gel until a more polar solvent mixture is used.

  • Acid-Base Extraction (Use with Caution): In theory, you can perform a liquid-liquid extraction with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move to the aqueous layer, leaving the neutral aldehyde in the organic layer. Caution: Aldehydes can be sensitive to pH changes, and the azetidine ring itself could be susceptible to hydrolysis under harsh conditions. This method should be tested on a small scale first.

Recommended Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard procedures known for their reliability and mild conditions.[5][7]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM), using approximately 0.1 M concentration (e.g., 10 mL of DCM per 1 mmol of alcohol).

  • Reagent Addition: Add solid Dess-Martin periodinane (1.2 eq) to the solution in one portion. If the substrate is particularly sensitive, the reaction can be cooled to 0 °C before adding the DMP.

  • Reaction: Stir the mixture vigorously at room temperature (or 0 °C, then allow to warm to RT).

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC. The reaction is often complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 eq). Stir until the layers are clear.

  • Workup: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify by flash column chromatography on silica gel.

Protocol 2: Parikh-Doering Oxidation

This protocol is valued for its non-cryogenic conditions and operational simplicity.[8][11]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M). Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0-5.0 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activator Addition: In a separate flask, dissolve the sulfur trioxide pyridine complex (SO₃•py) (3.0 eq) in anhydrous DMSO and add this solution dropwise to the cooled alcohol solution.

  • Reaction: Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.

  • Quenching: Quench the reaction by adding water.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with water, dilute HCl (e.g., 1M), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography on silica gel.

Comparative Summary of Methods
MethodKey ReagentsTemperatureKey AdvantagesPotential Issues & Mitigation
Dess-Martin (DMP) DMP, DCMRoom Temp or 0°CVery mild, neutral pH, fast, high yields, easy workup.[4]Over-oxidation if run too long; reagent can be explosive on large scale.[7] Mitigation: Strict TLC monitoring.
Parikh-Doering SO₃•py, DMSO, Et₃N0 °C to Room TempOperationally simple, avoids cryogenic temps, fewer side products than Swern.[8][9]Requires strictly anhydrous conditions; stoichiometry can be high. Mitigation: Use flame-dried glassware and anhydrous solvents.
TEMPO (catalytic) TEMPO, NaOCl0 °CCatalytic in TEMPO, uses inexpensive bleach, highly selective.[10]Over-oxidation is pH-dependent; potential for chlorinated byproducts. Mitigation: Buffer the reaction (e.g., with NaHCO₃).
References
  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). chem.libretexts.org. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidation of Alcohols. (2024). Chemistry LibreTexts. [Link]

  • Parikh-Doering Oxidation. (n.d.). NROChemistry. [Link]

  • Dess–Martin periodinane. (2024). Wikipedia. [Link]

  • Parikh–Doering oxidation. (2023). Wikipedia. [Link]

  • Parikh-Doering Oxidation. (2014). Chem-Station Int. Ed. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (2010). University of Ruse. [Link]

  • The Dess-Martin Periodinane. (n.d.). Organic Syntheses Procedure. [Link]

  • Parikh-Doering Oxidation. (n.d.). SynArchive. [Link]

  • Dess–Martin oxidation. (2024). Wikipedia. [Link]

  • Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. [Link]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Controlled multistep oxidation of alcohols and aldehydes to carboxylic acids using air, sunlight and a robust metalloporphyrin sensitizer with a pH-switchable photoreactivity. (2012). ResearchGate. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010).
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting the synthesis of Tert-butyl 3-formylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving optimal yields and purity for this critical building block. We will delve into common issues, provide scientifically-grounded solutions, and offer detailed protocols to enhance your experimental success.

Troubleshooting Guide: Addressing Low Yields

The synthesis of this compound, most commonly achieved through the oxidation of (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol, is a nuanced process where seemingly minor variables can significantly impact the outcome. This section addresses the most frequently encountered problems leading to low yields.

Question 1: My oxidation of (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol is incomplete, resulting in a low yield of the desired aldehyde. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common hurdle in this synthesis. The primary culprits are often related to the choice of oxidant, reaction conditions, and the quality of the starting material.

1. Oxidant Choice and Activity:

  • Mild Oxidants are Key: The azetidine ring is strained and can be susceptible to opening under harsh conditions. Furthermore, the aldehyde product is prone to over-oxidation to the corresponding carboxylic acid. Therefore, mild oxidation conditions are paramount.

  • Commonly Used Oxidants & Their Pitfalls:

    • Swern Oxidation (and its variants like Parikh-Doering): While often effective, these methods are highly sensitive to moisture and require precise temperature control (typically -78 °C).[1] The Parikh-Doering modification (SO3-pyridine complex) is generally considered more user-friendly due to its operational simplicity at 0 °C to room temperature.[2][3]

    • Dess-Martin Periodinane (DMP): DMP is a popular choice due to its mildness and operational simplicity.[4][5] However, its acidic byproducts can sometimes lead to the removal of the Boc protecting group, especially with extended reaction times or elevated temperatures.[5] Buffering the reaction with pyridine or sodium bicarbonate is a common strategy to mitigate this.[5]

    • IBX (2-Iodoxybenzoic acid): IBX is another effective hypervalent iodine reagent for this transformation and can sometimes provide very high yields.[1]

Troubleshooting Steps & Experimental Recommendations:

  • Verify Reagent Quality: Ensure your oxidant (DMP, SO3-pyridine, etc.) is fresh and has been stored under appropriate conditions (e.g., in a desiccator).

  • Optimize Reaction Temperature and Time: For Swern or Parikh-Doering oxidations, maintain a consistently low temperature. For DMP oxidations, ensure the reaction is not running for an unnecessarily long time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Consider a Different Oxidant: If one method consistently gives low yields, switching to an alternative mild oxidant is a logical step. Some literature procedures report near-quantitative yields using IBX in ethyl acetate.[1]

Illustrative Workflow for a Parikh-Doering Oxidation:

cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Start Dissolve Alcohol Dissolve (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol in anhydrous DCM/DMSO Start->Dissolve Alcohol Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Dissolve Alcohol->Inert Atmosphere Cool Reaction Cool to 0 °C Inert Atmosphere->Cool Reaction Add Base Add Triethylamine (Et3N) Cool Reaction->Add Base Add Oxidant Slowly add SO3-Pyridine Complex Add Base->Add Oxidant Stir Stir at 0 °C to RT Add Oxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Saturated NH4Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Parikh-Doering Oxidation Workflow.

Question 2: I am observing significant side product formation. What are the most common impurities and how can I prevent them?

Answer:

Side product formation is a major contributor to low yields. The primary impurities often arise from over-oxidation, Boc deprotection, or instability of the aldehyde product.

Common Side Products and Their Formation:

Side ProductFormation PathwayPrevention Strategy
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acidOver-oxidation of the aldehyde product. This is more common with stronger oxidants or prolonged reaction times.Use a mild oxidant (DMP, SO3-pyridine), carefully monitor the reaction by TLC, and quench the reaction as soon as the starting material is consumed.[6]
Azetidine-3-carbaldehydeLoss of the Boc protecting group under acidic conditions. This can be an issue with DMP oxidation.Buffer the reaction with a non-nucleophilic base like pyridine or sodium bicarbonate when using DMP.[5] Ensure the work-up and purification steps are not overly acidic.
Aldol condensation productsThe aldehyde product can self-condense, especially in the presence of base.Maintain a low reaction temperature and minimize the reaction time. A prompt and efficient work-up is crucial.
Hydrated Aldehyde (Gem-diol)The aldehyde can exist in equilibrium with its hydrate form in the presence of water. This is generally reversible.Use anhydrous solvents and reagents. While some hydrate formation is often unavoidable, it can typically be removed during work-up and purification (e.g., by azeotropic distillation with toluene if compatible).

Troubleshooting Decision Tree for Side Product Formation:

Start Low Yield & Impurities Identify Impurity Identify Major Impurity (NMR, MS) Start->Identify Impurity Over-Oxidation Carboxylic Acid Detected? Identify Impurity->Over-Oxidation Yes Deprotection Boc-deprotected Product Detected? Identify Impurity->Deprotection No Reduce Time/Temp Reduce Reaction Time/Temperature Over-Oxidation->Reduce Time/Temp Use Milder Oxidant Switch to Milder Oxidant (e.g., DMP) Over-Oxidation->Use Milder Oxidant Other Impurities Other Impurities? Deprotection->Other Impurities No Buffer Reaction Add Buffer (Pyridine, NaHCO3) Deprotection->Buffer Reaction Yes Optimize Purification Optimize Purification Conditions Other Impurities->Optimize Purification Check pH Check pH of Work-up/Purification Buffer Reaction->Check pH

Caption: Troubleshooting Side Product Formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Column chromatography on silica gel is the most common and effective method for purifying this compound.[1] A gradient elution system, typically starting with a non-polar solvent system (e.g., heptane) and gradually increasing the polarity with an eluent like ethyl acetate, is generally effective at separating the desired aldehyde from the starting alcohol and non-polar impurities.[1] It is important to note that the aldehyde can be somewhat unstable on silica gel over long periods, so the chromatography should be performed efficiently.

Q2: How should I store this compound to ensure its stability?

A2: The aldehyde is susceptible to oxidation and polymerization over time. For long-term storage, it is recommended to keep the compound as a solid or viscous liquid under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal).[7][8]

Q3: Can I use a different protecting group instead of Boc?

A3: Yes, other protecting groups like Cbz (Carboxybenzyl) can be used. However, the choice of protecting group will influence the deprotection strategy later in your synthetic sequence. The Boc group is widely used due to its stability under a variety of reaction conditions and its straightforward removal with mild acid (like trifluoroacetic acid).

Detailed Experimental Protocol: Parikh-Doering Oxidation

This protocol is provided as a validated starting point.[6][9] Optimization may be required based on your specific laboratory conditions and reagent quality.

  • Preparation: To a solution of (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO) (e.g., a 10:1 v/v mixture) under an argon atmosphere at 0 °C, add triethylamine (Et3N) (4.0-5.0 eq).

  • Oxidant Addition: To the stirred solution, add sulfur trioxide pyridine complex (SO3-pyridine) (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

References

  • Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Parikh–Doering oxidation. Grokipedia. [Link]

  • Parikh-Doering Oxidation. NROChemistry. [Link]

  • Parikh–Doering oxidation. Wikipedia. [Link]

  • Parikh-Doering Oxidation. Chem-Station Int. Ed. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Parikh-Doering oxidation. YouTube. [Link]

  • Dess−Martin Periodinane Oxidation. ResearchGate. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • 07.13 Dess-Martin Periodinane. YouTube. [Link]

Sources

Stability issues of 1-Boc-3-formylazetidine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Boc-3-formylazetidine

Welcome to the technical support guide for 1-Boc-3-formylazetidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable but sensitive building block. Here, we address common stability issues encountered during reaction workup, offering troubleshooting advice and in-depth explanations to help you optimize your synthetic protocols and maximize your yields.

Troubleshooting Guide: Navigating Workup Challenges

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is drastically low after an aqueous workup. What are the most likely causes of product degradation?

A1: Low recovery of 1-Boc-3-formylazetidine after workup is a frequent issue stemming from the compound's inherent structural sensitivities. The primary culprits are the reactive aldehyde functional group and the strained four-membered azetidine ring, which are susceptible to degradation under non-neutral pH conditions.

Causality Behind Degradation:

  • Acid-Catalyzed Decomposition: Exposure to even mild acidic conditions (pH < 6) during an aqueous wash can initiate the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. The resulting secondary amine is protonated, which can further destabilize the azetidine ring, potentially leading to ring-opening or polymerization.

  • Base-Catalyzed Self-Condensation: Under basic conditions (pH > 8), aldehydes lacking an alpha-proton cannot undergo typical aldol reactions. However, the reactive nature of the formyl group on the strained ring can still be susceptible to other base-catalyzed side reactions or degradation pathways. The general sensitivity of aldehydes to basic conditions is a well-documented concern in organic synthesis.

  • Hemiacetal Formation: If a protic solvent like methanol or ethanol is used in the reaction and not fully removed, it can form a hemiacetal with the aldehyde during workup, leading to confusion during analysis (e.g., unexpected NMR signals) and potential isolation difficulties.

The following diagram illustrates the key decision points during workup that can lead to product loss.

cluster_paths Workup Conditions cluster_outcomes Potential Outcomes start Crude Reaction Mixture (Containing 1-Boc-3-formylazetidine) workup Aqueous Workup start->workup acid Acidic Wash (e.g., 1M HCl, Citric Acid) workup->acid neutral Gentle Wash (e.g., Brine, sat. NaHCO3) workup->neutral base Basic Wash (e.g., 1M NaOH, K2CO3) workup->base degradation Product Degradation (Boc cleavage, ring opening) acid->degradation High Risk success High Product Recovery neutral->success Recommended Path side_reactions Side Reactions (Self-condensation) base->side_reactions Moderate to High Risk

Caption: Logical flow of workup choices and their outcomes.

Q2: I am performing a reductive amination and my main byproduct is 1-Boc-3-(hydroxymethyl)azetidine. How can I improve the selectivity for the desired amine?

A2: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent reduces the starting aldehyde faster than it reduces the intermediate imine/iminium ion. This is especially common with powerful, non-selective hydrides like sodium borohydride (NaBH₄) when all reagents are mixed at once.

Solution: Optimize Reagent Choice and Reaction Conditions

To favor the formation of the desired amine, you must select for the reduction of the imine.

  • Use an Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[1][2] It is a milder reducing agent that reacts much more slowly with aldehydes but rapidly reduces the protonated imine (iminium ion).

  • Employ an Aprotic Solvent: NaBH(OAc)₃ is most effective in aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[1] Protic solvents like methanol can react with the reducing agent and are generally not recommended for this specific reagent.

  • Consider Acid Catalysis (Optional but Recommended): A small amount of acetic acid (AcOH) can be beneficial. It catalyzes the formation of the imine and ensures the presence of the highly reactive iminium ion, which is the species that NaBH(OAc)₃ preferentially reduces.[3]

Recommended Protocol: One-Pot Reductive Amination

  • Dissolve 1-Boc-3-formylazetidine (1.0 eq) and your desired primary or secondary amine (1.0-1.2 eq) in anhydrous DCM.

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Add glacial acetic acid (0.1-0.5 eq) to the solution to catalyze imine formation. Stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. Note: The reaction can be exothermic.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Proceed with a gentle workup as described in Q3.

Q3: Given the compound's sensitivity, what is the safest workup and purification protocol to maximize recovery?

A3: A non-aggressive workup is critical. The goal is to neutralize the reaction and remove salts without exposing the product to harsh pH levels.

Recommended Gentle Workup Protocol:

  • Quench Carefully: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid and unreacted reducing agent. Caution: Gas evolution (H₂) may occur.

  • Extract: Separate the organic layer. Extract the aqueous layer 1-2 more times with DCM.

  • Wash: Combine the organic layers and wash once with saturated aqueous sodium bicarbonate, followed by one wash with brine (saturated NaCl solution). This removes residual water and water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at a low temperature (<40°C).

  • Purification: The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

The following diagram outlines this recommended workflow.

start Crude Reaction Mixture quench Quench with sat. NaHCO3 (aq) (Ice Bath) start->quench extract Extract with DCM (3x) quench->extract wash_bicarb Wash with sat. NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo (<40°C) dry->concentrate purify Purify via Flash Chromatography concentrate->purify final_product Pure 1-Boc-3-substituted Azetidine purify->final_product

Caption: Recommended workflow for a gentle workup protocol.

Workup Conditions Summary

ParameterRecommended (Safe)To Avoid (High Risk)Rationale
pH Range 6.5 - 8.0< 6.0 or > 8.5Acidic or basic conditions can catalyze hydrolysis, ring-opening, or side reactions.[4][5][6]
Quenching Agent Saturated NaHCO₃, Water1M HCl, 1M NaOHAvoids extreme pH shifts that degrade the product.
Washing Solution Brine, WaterDilute Acid/BaseMinimizes contact with potentially harmful reagents.
Temperature 0°C to Room Temp.Elevated TemperaturesAldehydes can be thermally sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Boc-3-formylazetidine?

A1: To ensure long-term stability and reactivity, the compound should be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[7] This minimizes exposure to moisture and atmospheric oxygen, which can lead to hydration of the aldehyde and slow oxidation, respectively.

Q2: Can I use protic solvents like methanol or ethanol for reactions involving this aldehyde?

A2: It is possible but carries risks. Protic solvents can reversibly react with the aldehyde to form hemiacetals. While this is sometimes exploited, as in the first step of a two-step reductive amination, it can also sequester the aldehyde, making it unavailable for the desired reaction.[3] For reactions where the free aldehyde is required, aprotic solvents are a much safer choice.

Solvent Compatibility Guide

Solvent ClassExamplesCompatibilityNotes
Aprotic (Recommended) DCM, THF, Dioxane, TolueneExcellent Inert and will not react with the aldehyde. Ideal for most applications.
Protic (Use with Caution) Methanol, Ethanol, IsopropanolModerate Risk of hemiacetal/acetal formation. Acceptable for specific protocols like two-step reductive aminations.[3]
Aqueous WaterPoor (Workup only) Unsuitable as a reaction solvent. Use only for brief, pH-controlled workups.
Q3: Is 1-Boc-3-formylazetidine prone to racemization?

A3: The stereocenter in 1-Boc-3-formylazetidine is at the C3 position, which bears the formyl group. Since the proton on C3 is not adjacent to a carbonyl (it is part of the aldehyde group itself), it is not acidic and is not susceptible to epimerization under typical reaction conditions. Therefore, if you start with an enantiomerically pure compound, it should retain its stereochemical integrity throughout the reaction and workup, provided no reactions directly targeting the C-H bond are performed.

References

  • Synquest Labs. (n.d.).
  • Reddit. (2024). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? r/Chempros.
  • Labadie, G. R. (2012). Response to "What are the difficulties associated with reductive amination?".
  • Reddit. (2024). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • Vermeulen, C., et al. (2011). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Li, Y., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubChem. (n.d.). Tert-butyl 3-formylazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Boc-3-formylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-3-formylazetidine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic endeavors. The oxidation of N-Boc-3-azetidinemethanol to the corresponding aldehyde is a foundational step, yet it is frequently accompanied by challenges that can impact yield, purity, and reproducibility.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and offer validated protocols and diagnostic insights to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting

Question 1: My yield of N-Boc-3-formylazetidine is consistently low, and the reaction doesn't go to completion. What are the likely causes?

Answer:

Low conversion of the starting alcohol, N-Boc-3-azetidinemethanol, is a common issue often rooted in the choice and handling of the oxidation reagents. The strained four-membered azetidine ring can also present unique challenges compared to acyclic or less-strained cyclic alcohols.

Potential Causes & Solutions:

  • Sub-optimal Oxidation Conditions: The efficiency of the oxidation is highly dependent on the chosen method. Activated DMSO oxidations are common, but each has specific requirements.

    • Swern Oxidation: This method requires cryogenic temperatures (typically -78 °C) to maintain the stability of the active oxidant, the chlorosulfonium salt.[1] If the temperature rises prematurely, the active species can decompose, leading to incomplete reaction.[1]

    • Parikh-Doering Oxidation: While this method can be run at milder temperatures (0 °C to room temperature), it often requires a larger excess of reagents (DMSO, SO₃•pyridine complex, and base) to drive the reaction to completion.[2] Inadequate stoichiometry is a frequent cause of low conversion.

  • Reagent Quality and Handling:

    • DMSO: Must be anhydrous. Water competes with the alcohol for the activated oxidant.

    • Sulfur Trioxide Pyridine Complex (SO₃•Py): This reagent is hygroscopic and can lose activity if not stored under inert, dry conditions. Using a freshly opened bottle or a properly stored reagent is critical.

    • Oxalyl Chloride (for Swern): This reagent is highly sensitive to moisture and decomposes. It should be handled under a strict inert atmosphere.

  • Insufficient Base: In activated DMSO oxidations, a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to facilitate the final elimination step. At least two equivalents are necessary to deprotonate the key alkoxysulfonium ion intermediate and neutralize any acid generated.[2]

Troubleshooting Workflow:

start Low Conversion Observed reagent_check Verify Reagent Quality (Anhydrous Solvents, Fresh Oxidant) start->reagent_check stoich_check Confirm Stoichiometry (Excess Base & Oxidant?) reagent_check->stoich_check Reagents OK temp_check Review Temperature Control (Especially for Swern at -78°C) stoich_check->temp_check Stoichiometry OK method_change Consider Alternative Oxidation (e.g., Parikh-Doering or DMP) temp_check->method_change Temp Control OK complete Reaction Complete method_change->complete product N-Boc-3-formylazetidine hydrate Hydrate Formation (+H₂O) product->hydrate Reversible oligomer Oligomerization product->oligomer Irreversible deprotection Boc Deprotection (Acidic Conditions) product->deprotection Irreversible

Sources

Improving the efficiency of reductive amination with azetidine aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Chemistry Solutions

Introduction: Navigating the Nuances of Azetidine Aldehyde Reductive Amination

Azetidine scaffolds are of immense value in modern medicinal chemistry. Their unique, strained four-membered ring structure imparts conformational rigidity and novel physicochemical properties, making them highly sought-after building blocks in drug discovery.[1][2] Reductive amination is a cornerstone reaction for functionalizing these scaffolds, providing a direct and versatile route to synthesize N-substituted azetidines.

However, the combination of a reactive aldehyde and a strained azetidine ring presents unique challenges not typically encountered with simpler substrates. Issues such as aldehyde instability, competing side reactions, and suboptimal reaction kinetics can often lead to diminished yields and complex purification profiles. This guide, designed for researchers and drug development professionals, provides field-proven insights and systematic troubleshooting strategies to enhance the efficiency and reliability of your reductive amination experiments involving azetidine aldehydes.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section directly addresses the most common problems encountered during the reductive amination of azetidine aldehydes. The underlying principle of this reaction is the formation of an imine or iminium ion intermediate, which is then reduced.[3] Most failures stem from an inefficiency in one of these two stages.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
1. Low or No Product Yield; Starting Materials Unchanged A) Inefficient Iminium Ion Formation: The equilibrium between the aldehyde/amine and the iminium ion favors the starting materials.[3] This is common with sterically hindered or electron-deficient amines. B) Incorrect pH: The reaction is highly pH-sensitive. If the pH is too high, the carbonyl is not sufficiently activated. If too low (<~4), the amine nucleophile is protonated and becomes non-reactive.[4] C) Inactive Reducing Agent: The hydride reagent may have degraded due to moisture.A.1) Add Catalytic Acetic Acid: Add 0.1-0.2 equivalents of glacial acetic acid. This protonates the carbonyl oxygen, making it more electrophilic and accelerating iminium ion formation.[1] A.2) Use a Dehydrating Agent: The formation of the iminium ion releases water.[3] Adding 4Å molecular sieves or using a reagent like titanium(IV) isopropoxide can drive the equilibrium forward.[5] B.1) Optimize pH: For most reactions with agents like NaBH(OAc)₃, a weakly acidic environment (pH 5-6) is optimal. Buffer the reaction if necessary.[6] C.1) Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly moisture-sensitive.[7]
2. Significant Alcohol Byproduct Formation A) Non-selective Reducing Agent: The reducing agent is reducing the starting aldehyde faster than the iminium ion. This is a common issue with powerful reductants like sodium borohydride (NaBH₄).[7] B) Slow Iminium Formation: If iminium formation is slow, the concentration of the aldehyde remains high, making it a competitive substrate for reduction.A.1) Switch to a Milder, Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the aldehyde.[1][3][8] Sodium cyanoborohydride (NaBH₃CN) is also effective at a controlled pH but poses toxicity concerns.[4] B.1) Implement a Stepwise Procedure: First, stir the azetidine aldehyde and the amine together (with catalytic acid if needed) for 30-60 minutes to allow the iminium ion to form. Then, add the reducing agent portion-wise.[9]
3. Over-alkylation of Primary Amine Substrates A) Lack of Stoichiometric Control: The desired secondary amine product can react with another equivalent of the aldehyde to form a tertiary amine byproduct.[10]A.1) Adjust Stoichiometry: Use a slight excess of the primary amine (1.2-1.5 equivalents) relative to the aldehyde to favor the formation of the desired secondary amine. A.2) Control Reagent Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low, minimizing the chance for a second reaction with the product.
4. Reaction Stalls or is Incomplete A) Aldehyde Instability: Amino aldehydes can be prone to self-condensation or polymerization, especially if the azetidine nitrogen is unprotected.[11] B) Steric Hindrance: Severely hindered aldehydes or amines can dramatically slow down the reaction rate, making both iminium formation and reduction difficult.[12][13]A.1) Use Freshly Prepared Aldehyde: If the azetidine aldehyde is synthesized in-house, use it immediately without prolonged storage. A.2) Check for N-Protection: Ensure the azetidine nitrogen is protected (e.g., with a Boc group). An unprotected secondary amine on the azetidine ring can lead to undesired side reactions. B.1) Increase Temperature & Reaction Time: Cautiously warm the reaction to 40-50 °C and extend the reaction time, monitoring by LC-MS. B.2) Use a Lewis Acid Catalyst: For very challenging cases, a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can be used to activate the carbonyl group.[7]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is definitively best for reactions with sensitive azetidine aldehydes?

For substrates like azetidine aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the superior choice. Its key advantage is chemoselectivity. Unlike NaBH₄, which can readily reduce aldehydes, STAB is a milder, sterically hindered hydride donor that preferentially reduces the protonated iminium ion intermediate over the neutral carbonyl.[1][3][8] This selectivity is crucial for one-pot procedures where the aldehyde and iminium ion coexist, as it directly minimizes the formation of the corresponding alcohol byproduct.[1][7] While sodium cyanoborohydride (NaBH₃CN) also offers good selectivity under acidic conditions, STAB is generally preferred due to the lower toxicity of its byproducts.[4][6]

Q2: My azetidine aldehyde appears to degrade upon standing. What is happening and how can I prevent it?

Azetidine aldehydes, particularly if the ring nitrogen is unprotected, can be unstable. The proximity of the amine within the structure can lead to intramolecular reactions or intermolecular self-condensation, forming imine/enamine systems and oligomers.[11] The best practice is to use the aldehyde immediately after its preparation or purification. If it must be stored, do so at low temperatures (-20 °C or below) under an inert atmosphere and for the shortest possible time. For many synthetic routes, generating and using the aldehyde in situ or ensuring the azetidine nitrogen is protected with a robust group like Boc (tert-butyloxycarbonyl) is the most effective strategy.

Q3: What is the precise role of adding catalytic acetic acid? Is it always necessary?

Acetic acid acts as a Brønsted acid catalyst. Its primary role is to protonate the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This accelerates the initial hemiaminal formation and subsequent dehydration to the critical iminium ion intermediate.[1][4] It is not always necessary, especially with highly nucleophilic amines (e.g., simple primary alkylamines). However, for less reactive amines, such as anilines or sterically hindered amines, adding a catalytic amount (5-10 mol%) is often essential to achieve a reasonable reaction rate.[1]

Q4: Can I use a secondary amine as the nucleophile in this reaction? What should I expect?

Yes, secondary amines can be used. The reaction will proceed through the same initial steps: nucleophilic attack on the aldehyde to form a hemiaminal, followed by dehydration to form a tertiary iminium ion. This iminium ion is then reduced by the hydride reagent to yield the desired tertiary amine product. However, it's important to note that with secondary amines, an alternative pathway exists where a proton is eliminated from the alpha-carbon to form an enamine.[14][15][16] While the reductive conditions generally favor the formation of the saturated amine, the potential for enamine-related side products should be considered, especially if the reaction conditions are not optimized.

Visualizing the Reductive Amination Workflow

The following diagram illustrates the central reaction pathway and highlights key decision points and potential side reactions discussed in this guide.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_core Core Reaction Pathway cluster_reagents Reagents & Catalysts cluster_side Potential Side Products A Azetidine Aldehyde Hemiaminal Hemiaminal Intermediate A->Hemiaminal Alcohol Alcohol Byproduct A->Alcohol Undesired Reduction OverAlk Over-alkylation Product A->OverAlk B Primary or Secondary Amine B->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Rate-Limiting Step) Product Desired N-Substituted Azetidine Iminium->Product Product->OverAlk If Amine is 1° Reducer Selective Reductant (e.g., NaBH(OAc)₃) Reducer->Iminium Reduces Reducer->Alcohol Catalyst Catalytic Acid (e.g., AcOH) Catalyst->Hemiaminal Accelerates

Caption: Workflow for azetidine aldehyde reductive amination.

Validated Experimental Protocol: Synthesis of N-Benzyl-N'-(tert-butoxycarbonyl)azetidin-3-amine

This protocol provides a reliable method for the reductive amination of N-Boc-azetidine-3-carbaldehyde with benzylamine, a common transformation.

Materials:

  • N-Boc-azetidine-3-carbaldehyde (1.0 equiv.)

  • Benzylamine (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azetidine-3-carbaldehyde (1.0 equiv.) and dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Amine Addition: Add benzylamine (1.1 equiv.) to the solution via syringe. Stir the mixture at room temperature for 30 minutes. This pre-mixing period is crucial to facilitate the formation of the iminium ion intermediate.[1]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture portion-wise over 5-10 minutes. The addition can be slightly exothermic; ensure the internal temperature does not exceed 30 °C.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted azetidine.

References

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Stepwise Procedure for Amines Where Dialkylation is a Problem. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved December 31, 2025, from [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved December 31, 2025, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • TSpace, University of Toronto. (n.d.). The reductive amination chemistry of aziridine aldehydes. Retrieved December 31, 2025, from [Link]

  • Pearson. (n.d.). Amines by Reduction Explained. Retrieved December 31, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved December 31, 2025, from [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved December 31, 2025, from [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Available at: [Link]

  • Giammona, G., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. Available at: [Link]

  • Leah4sci. (2019). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved December 31, 2025, from [Link]

  • National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Available at: [Link]

  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Azetidines. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Retrieved December 31, 2025, from [Link]

  • GSK. (n.d.). Reductive Amination. Wordpress. Available at: [Link]

  • Menche, D., & Arikan, F. (2006). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]

  • Carbohydrate Polymers. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • Chemical Communications. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azetidine functionalization. The unique reactivity of the strained four-membered azetidine ring, while synthetically valuable, can present challenges in achieving high conversion rates.[1][2] This guide provides troubleshooting strategies and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in azetidine functionalization?

A1: Low conversion rates in azetidine functionalization often stem from a few key factors:

  • Ring Strain: The inherent strain of the four-membered ring makes azetidines susceptible to undesired ring-opening reactions, especially under harsh conditions.[3][4]

  • Steric Hindrance: Bulky substituents on the azetidine ring or the incoming nucleophile/electrophile can significantly impede the reaction.[5]

  • Poor Leaving Group: In nucleophilic substitution reactions, an inefficient leaving group on the azetidine ring will slow down or prevent the desired transformation.[6]

  • Catalyst Inactivity: For catalyzed reactions, issues with catalyst loading, activity, or deactivation are common culprits.[3]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration can dramatically influence the reaction outcome.[6]

Q2: How do I choose the right protecting group for the azetidine nitrogen?

A2: The choice of the nitrogen protecting group is critical for a successful functionalization strategy.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability in many reaction conditions and its straightforward removal with acid.[4]

  • Benzyl (Bn) and Carbobenzyloxy (Cbz): These offer orthogonal deprotection strategies, typically removed by hydrogenolysis.[4] However, this method is incompatible with other reducible functional groups in the molecule.[6]

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are robust and can activate the nitrogen, but their removal often requires harsh conditions.[6]

Q3: My azetidine derivative seems prone to decomposition during purification. What can I do?

A3: The stability of azetidine derivatives can be a concern, particularly with changes in pH.

  • Avoid Strong Acids: If your azetidine is acid-sensitive, avoid strongly acidic conditions during workup and purification.[4]

  • Column Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing polarity. This is a common and effective method.[4]

  • Recrystallization: For solid derivatives, recrystallization can be an excellent purification technique.[4]

Part 2: Troubleshooting Guides for Specific Issues

This section provides a structured approach to diagnosing and solving common problems encountered during azetidine functionalization.

Issue 1: Low or No Yield in N-Functionalization (e.g., Alkylation, Acylation)

Symptoms:

  • Starting material (N-unsubstituted or N-protected azetidine) remains largely unreacted.

  • Multiple side products are observed via TLC or LC-MS analysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low N-functionalization yield.

Detailed Solutions:

Potential Cause Explanation & Suggested Solutions
Low Nucleophilicity of Azetidine Nitrogen The nitrogen in an azetidine ring can be less nucleophilic than in larger rings due to ring strain and electronic effects. For electron-deficient azetidines (e.g., with trifluoromethyl groups), a strong base like LiHMDS may be required to deprotonate the nitrogen and increase its nucleophilicity for subsequent reactions.[5]
Steric Hindrance Bulky groups on the azetidine or the electrophile can prevent the reaction. If possible, use starting materials with less steric bulk.[5]
Inefficient Leaving Group on Electrophile For alkylations, ensure you are using a good leaving group (I > Br > Cl). Consider in-situ generation of an iodide from a bromide or chloride using the Finkelstein reaction.
Suboptimal Base/Solvent Combination The choice of base and solvent is crucial. For N-alkylation, a non-nucleophilic base like NaH or K₂CO₃ is often used to deprotonate the nitrogen without competing with the alkylating agent.[6] Polar aprotic solvents (DMF, DMSO, THF) are generally preferred for S\textsubscript{N}2 reactions.[6]
Issue 2: Low or No Yield in C-Functionalization (e.g., at C3)

Symptoms:

  • Starting azetidine remains unreacted.

  • Formation of undesired ring-opened products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low C3-functionalization yield.

Detailed Solutions:

Potential Cause Explanation & Suggested Solutions
Lack of Ring Activation The azetidine ring may need to be activated to facilitate C-functionalization. For nucleophilic attack at a carbon atom, activating the nitrogen to form a more electrophilic azetidinium salt can be effective.[7]
Unwanted Ring-Opening The strained four-membered ring is susceptible to nucleophilic ring-opening, which can compete with the desired functionalization.[4] This is more likely with strong nucleophiles or under harsh conditions. Try using milder reagents and lower reaction temperatures.
Steric Hindrance at C3 Substituents at other positions on the ring can sterically block access to the C3 position. Consider a different synthetic approach if steric hindrance is significant.
Catalyst Selection (for catalyzed reactions) For metal-catalyzed C-H functionalization, the choice of catalyst, ligand, and oxidant is critical.[1] For instance, in palladium-catalyzed reactions, the ligand can influence the efficiency of C-H activation.[8] A thorough screening of catalysts and reaction conditions is often necessary.[8][9]
Issue 3: Formation of Undesired Side Products (e.g., Pyrrolidines, Dimers)

Symptoms:

  • Isolation of products with a different ring size (e.g., five-membered pyrrolidines).

  • Formation of dimers or polymers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for undesired side product formation.

Detailed Solutions:

Side Product Explanation & Suggested Solutions
Pyrrolidine In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, the formation of pyrrolidines can occur through a competing 5-endo-tet cyclization. To favor the desired 4-exo-tet cyclization leading to the azetidine, the use of a cis-epoxide precursor and a selective Lewis acid catalyst such as Lanthanum(III) triflate (La(OTf)₃) is crucial.[8] This combination has been shown to provide a high ratio of azetidine to pyrrolidine.[8]
Dimer/Polymer Intermolecular reactions leading to dimers or polymers can compete with intramolecular cyclization, especially at high reactant concentrations. To minimize these side reactions, employ high dilution conditions. This involves the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the reactant low and favors the intramolecular pathway.[6]
Ring-Opened Products The inherent strain of the azetidine ring makes it susceptible to cleavage.[1] Avoid harsh acidic or basic conditions during the reaction and workup if you observe ring-opened byproducts.[4]

Part 3: Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from a procedure for the synthesis of functionalized azetidines.[10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Catalyst Addition: Add Lanthanum(III) triflate (La(OTf)₃) (5 mol%) to the solution at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to afford the desired azetidine.

Protocol 2: General Procedure for N-Boc Protection of an Azetidine
  • Preparation: Dissolve the azetidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Base Addition: Add a base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude N-Boc protected azetidine can often be used without further purification, or it can be purified by column chromatography if necessary.

References

  • BenchChem. (n.d.). A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • BenchChem. (n.d.). Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives.
  • BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
  • BenchChem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • National Institutes of Health. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • Thieme. (2025). A Multicomponent Reaction to Access Functionalized Azetidine Derivatives.
  • YouTube. (2020). Azetidine: Basicity and Preparation.
  • ACS Publications. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
  • Google Books. (1973). Nucleophilic Ring Opening Reactions of Azetidines.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Royal Society of Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.
  • National Institutes of Health. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
  • National Institutes of Health. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • University of Bari Aldo Moro. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

Sources

Technical Support Center: Swern Oxidation Workup - Effective Removal of DMSO and Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Swern Oxidation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful and mild oxidation method. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge: the efficient removal of dimethyl sulfoxide (DMSO) and its malodorous byproduct, dimethyl sulfide (DMS), during the reaction workup. Our focus is on providing not just procedural steps, but also the chemical reasoning behind them to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Swern Byproducts

The Swern oxidation is a widely adopted method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the avoidance of heavy metal reagents.[3][4] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[1][5][6]

However, the reaction generates several byproducts that must be effectively removed during the workup. These include dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and, when triethylamine is used, triethylammonium chloride.[1][7] Of these, DMS is notoriously volatile and has a potent, unpleasant odor, detectable even at very low concentrations.[1][5] Incomplete removal of DMSO can also complicate product purification.

This guide provides a systematic approach to the Swern oxidation workup, focusing on the complete removal of DMSO and the mitigation of DMS odor.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure to remove DMSO after a Swern oxidation?

A standard and effective method involves an aqueous extraction.[8] DMSO is highly soluble in water, a property that can be exploited to partition it away from your desired organic product.[8]

A typical procedure is as follows:

  • Quench the Reaction: After the reaction is complete, cautiously add water to quench any remaining reactive species.

  • Dilute with Water: Dilute the reaction mixture with a significant volume of water. A general guideline is to use at least 5-10 volumes of water for every volume of DMSO used in the reaction.[8][9]

  • Extract with an Organic Solvent: Extract the aqueous mixture multiple times with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Wash the Organic Layer: Combine the organic extracts and wash them repeatedly with water or brine. This is a critical step to remove residual DMSO.[10] For every 5 mL of DMSO used, washing with 5 x 10 mL of water is a good rule of thumb.[9]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your crude product.[4][11]

Q2: I've performed an aqueous workup, but I still see DMSO in my NMR spectrum. What can I do?

Residual DMSO is a common issue, especially if the product has some water solubility or if the initial aqueous washes were insufficient.[12]

Here are some strategies to remove stubborn traces of DMSO:

  • Increase the Number of Washes: The most straightforward approach is to perform additional washes of the organic layer with water or brine.[10]

  • Use Hot Water for Washing: For compounds that are stable to heat, washing the organic layer with warm water (40-50°C) can enhance the removal of DMSO.[13]

  • Lyophilization (Freeze-Drying): If your compound is not volatile, lyophilization can be an effective, albeit slower, method to remove DMSO.[8][13] However, be aware that some water-soluble organic compounds can strongly bind to DMSO, making this process lengthy.[8][13]

  • Column Chromatography: If your product is amenable to silica gel chromatography, this will effectively separate it from the highly polar DMSO.[13]

  • Solid-Phase Extraction (SPE): For certain compounds, SPE can be a highly efficient method. By diluting the sample in water and passing it through an appropriate SPE cartridge (e.g., C18), the DMSO and water will pass through while the desired compound is retained and can be eluted later with a suitable organic solvent.[13]

Q3: The smell of dimethyl sulfide (DMS) is a significant problem in our lab. How can we mitigate this?

The notoriously unpleasant odor of DMS is a well-known drawback of the Swern oxidation.[1][5] Proper handling and quenching techniques are essential.

Mitigation Strategies:

  • Work in a Well-Ventilated Fume Hood: All stages of the Swern oxidation, including the workup, must be performed in a properly functioning fume hood.[14]

  • Oxidative Quenching: The most effective way to eliminate the odor of DMS is to oxidize it to the odorless and non-volatile dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[14]

    • Bleach (Sodium Hypochlorite): Rinsing all glassware that has come into contact with the reaction mixture with household bleach is a common and effective practice.[1][14] You can also treat the aqueous layers from your workup with bleach before disposal.

    • Oxone™ or Hydrogen Peroxide: These are also effective oxidizing agents for neutralizing DMS.[1][15]

Q4: Can I avoid the aqueous workup altogether?

While aqueous workup is the most common method, there are situations where it may not be ideal, such as with water-sensitive or highly water-soluble products.

Alternative Approaches:

  • Direct Purification: If the product is non-volatile and stable, you may be able to remove the solvent and byproducts under high vacuum. However, removing the last traces of DMSO can be challenging due to its relatively high boiling point.[8]

  • Trituration: In some cases, after concentrating the reaction mixture, the product can be precipitated or crystallized by adding a solvent in which it is insoluble, while DMSO and other impurities remain in solution. Cooling the DMSO solution below its freezing point (around 19°C) and triturating with a non-polar solvent like pentane has been successful for some products.[13]

  • Modified Swern Reagents: Research has focused on developing odorless or easily separable sulfoxides to replace DMSO. For instance, using a polymer-bound sulfoxide or a sulfoxide with an acidic handle allows for easier separation by filtration or extraction.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent strong odor of dimethyl sulfide (DMS) after workup. Incomplete quenching of DMS. Contaminated glassware or workup solutions.Ensure an excess of an oxidizing quenching agent (e.g., bleach) is used. Treat all aqueous layers and combined organic extracts with the quenching agent. Thoroughly rinse all glassware with bleach.[14]
Low yield of the desired aldehyde or ketone. Incomplete reaction. Side reactions due to improper temperature control.Ensure the reaction is stirred at the appropriate low temperature (-78 °C) for a sufficient time before quenching. Maintain the reaction temperature below -60 °C to prevent side reactions like the Pummerer rearrangement.[14]
Presence of unreacted alcohol. Insufficient amount of oxidizing agent. The reaction did not go to completion.Use a slight excess of the Swern reagent. Increase the reaction time at -78 °C before adding the base.
Formation of a methylthiomethyl (MTM) ether byproduct. The reaction temperature was allowed to rise too high before quenching.Maintain strict temperature control, especially during the addition of reagents. Using solvents with low polarity can also minimize the formation of MTM ethers.[17]
Epimerization at the α-carbon of the newly formed carbonyl. The use of triethylamine as a base can sometimes lead to epimerization.Consider using a bulkier base, such as diisopropylethylamine (DIPEA), to minimize this side reaction.[1]

Experimental Protocol: Standard Aqueous Workup

This protocol outlines a detailed, step-by-step methodology for a standard aqueous workup following a Swern oxidation.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or another monitoring method, slowly and carefully add deionized water to the reaction mixture while it is still cold to quench any unreacted reagents.

  • Dilution and Phase Separation:

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add a significant volume of deionized water (aim for 5-10 times the volume of DMSO used).

    • Add the organic extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

  • Extraction:

    • Drain the organic layer into a clean flask.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent.

    • Combine all the organic extracts.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (repeat 3-5 times).

      • Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any acidic components.

      • Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., anhydrous sodium sulfate, Na2SO4, or magnesium sulfate, MgSO4).

    • Swirl the flask and let it stand until the organic layer is clear.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can then be purified by standard methods such as flash column chromatography, recrystallization, or distillation.

Workflow Diagram

The following diagram illustrates the decision-making process and workflow for a typical Swern oxidation workup.

Swern_Workup_Workflow start Swern Oxidation Complete quench Quench Reaction (e.g., with Water) start->quench dilute Dilute with Water quench->dilute extract Extract with Organic Solvent (e.g., EtOAc, DCM) dilute->extract separate_layers Separate Aqueous and Organic Layers extract->separate_layers wash_organic Wash Combined Organic Layers (Water, Brine) separate_layers->wash_organic Organic Phase aqueous_waste Aqueous Waste separate_layers->aqueous_waste Aqueous Phase dry_concentrate Dry (e.g., Na2SO4) and Concentrate wash_organic->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purify Purification (e.g., Chromatography) crude_product->purify final_product Pure Product purify->final_product treat_waste Treat Aqueous Waste with Oxidizing Agent (e.g., Bleach) aqueous_waste->treat_waste dispose Dispose of Waste Properly treat_waste->dispose

Caption: Workflow for Swern oxidation workup and waste treatment.

Conclusion

The Swern oxidation is an invaluable tool in modern organic synthesis. While the removal of DMSO and the management of DMS odor present challenges, a systematic and well-understood workup procedure can lead to high yields of pure product. By understanding the chemical principles behind each step, from quenching to extraction and washing, researchers can effectively troubleshoot and optimize their protocols. Always prioritize safety by working in a well-ventilated fume hood and neutralizing malodorous byproducts.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Malodorous Byproducts of Swern Oxidation.
  • Wikipedia. (2023). Swern oxidation.
  • Quora. (2018). How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound?
  • Sciencemadness Discussion Board. (2005). DMSO separations.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO.
  • chemeurope.com. (n.d.). Swern oxidation.
  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
  • ResearchGate. (2014). How can I remove DMSO from my sample?
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Benchchem. (n.d.). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • ScienceDirect. (n.d.). Activated Dimethyl Sulfoxide.
  • ResearchGate. (2016). How to quench the DMS (dimethyl sulfide) in swern oxidation because it smell very bad while doing column?
  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
  • PubMed. (1996). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound.
  • Alfa Chemistry. (n.d.). Swern Oxidation.

Sources

Technical Support Center: Optimizing Reaction Temperature for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in azetidine synthesis: reaction temperature. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, and precise temperature control is paramount to achieving high yields and purity.[1][2]

This resource offers a combination of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses common problems encountered during azetidine synthesis where temperature is a likely contributing factor.

Problem 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material even after a prolonged reaction time.

Potential Cause: Insufficient thermal energy to overcome the activation energy of the ring-closing step. The formation of a strained four-membered ring often has a high activation barrier.[1]

Troubleshooting & Optimization:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature point. For intramolecular cyclizations of γ-amino alcohols, this may involve moving from room temperature to a gentle reflux.[3]

  • Solvent Choice: Consider switching to a higher-boiling point solvent if the desired temperature exceeds the boiling point of your current solvent. For example, moving from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) or even toluene can allow for higher reaction temperatures.[1] In some cases, polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction, even at moderate temperatures.[3]

  • Catalyst Activation: If using a catalyst, ensure the reaction temperature is optimal for catalyst turnover. Some catalysts require an initial heating period to become fully active.

Problem 2: Formation of Undesired Side Products (e.g., Pyrrolidines, Oligomers)

Your reaction is consuming the starting material, but the desired azetidine is a minor product, with significant formation of larger rings (like pyrrolidines) or polymeric material.

Potential Cause: The reaction temperature is too high, favoring thermodynamically more stable products or promoting intermolecular side reactions.

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: The formation of the four-membered azetidine ring is often kinetically favored, while the formation of a five-membered pyrrolidine ring can be thermodynamically favored.[1] Lowering the temperature may favor the kinetic product.[1]

  • High Dilution Conditions: Intermolecular side reactions, leading to dimers and polymers, are often exacerbated at higher temperatures and concentrations.[3] Employing high dilution principles (slow addition of the substrate to the reaction mixture) can favor the desired intramolecular cyclization.[3]

  • Base and Leaving Group Considerations: While not directly a temperature issue, the choice of base and leaving group can influence the propensity for side reactions, especially elimination. If elimination is observed, consider a milder base or a better leaving group, which may allow for a lower reaction temperature.[3]

Problem 3: Decomposition of Starting Material or Product

You observe the formation of multiple unidentified spots on your TLC plate, or your product is isolated in low yield with signs of degradation.

Potential Cause: The reaction temperature is too high, leading to the thermal degradation of sensitive functional groups on your starting material or the strained azetidine product itself.

Troubleshooting & Optimization:

  • Systematic Temperature Screening: Conduct a systematic screening of temperatures, starting from room temperature or even below (e.g., 0 °C), and gradually increasing.[2] This will help identify the optimal temperature window that promotes the desired reaction without causing decomposition.

  • Reaction Time Optimization: At a given temperature, monitor the reaction over time. It's possible that the desired product forms relatively quickly and then begins to decompose upon prolonged heating.

  • Consider Alternative Synthetic Routes: If your substrate is inherently thermally labile, a different synthetic approach that proceeds under milder conditions may be necessary. For instance, photochemical methods like the aza-Paternò-Büchi reaction can often be carried out at room temperature.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature optimization in an intramolecular cyclization to form an azetidine?

A1: A good starting point is often room temperature.[3][4] Many azetidine syntheses, particularly those involving the cyclization of γ-haloamines or activated γ-amino alcohols, can proceed at ambient temperatures.[3][4] If no reaction is observed, a gentle reflux is a logical next step. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, refluxing in 1,2-dichloroethane was found to be effective.[1][6]

Q2: How does the choice of leaving group affect the optimal reaction temperature?

A2: The reactivity of the leaving group is inversely related to the required reaction temperature. A better leaving group (e.g., triflate > tosylate > mesylate > halide) will typically allow the reaction to proceed at a lower temperature.[3] If you are struggling with a reaction that requires high temperatures, consider converting the hydroxyl group of a γ-amino alcohol to a more reactive leaving group.[3]

Q3: Can microwave irradiation be used to optimize the reaction temperature and time?

A3: Yes, microwave-assisted synthesis can be a powerful tool for optimizing azetidine synthesis. It allows for rapid and uniform heating, which can significantly reduce reaction times and sometimes improve yields by minimizing the formation of side products that may occur with prolonged conventional heating.[7]

Q4: My reaction involves a strong base like NaH. How should I manage the temperature?

A4: Reactions involving strong, highly reactive bases like sodium hydride (NaH) often require careful temperature control, especially during the initial addition. It is common practice to add the base portion-wise at a low temperature (e.g., 0 °C) to control any exothermic processes.[3] After the addition is complete, the reaction is typically allowed to warm to room temperature or heated as necessary to drive the cyclization.[3]

Experimental Protocol: Temperature Screening for Azetidine Synthesis

This protocol provides a general framework for optimizing the reaction temperature for the intramolecular cyclization of a γ-amino alcohol derivative.

Objective: To determine the optimal temperature for the cyclization step that maximizes the yield of the desired azetidine while minimizing side product formation.

Step 1: Activation of the Hydroxyl Group (Example: Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and perform a standard aqueous workup and extraction. The crude mesylate is often used directly in the next step.[3]

Step 2: Cyclization and Temperature Screening

  • Divide the crude mesylate into several equal portions, each in a separate reaction vessel.

  • Dissolve each portion in the chosen solvent (e.g., THF or DMF).

  • Add a suitable base (e.g., NaH, 1.2 eq) to each vessel at 0 °C.

  • Set each reaction to stir at a different, constant temperature (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).

  • Monitor each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS to assess the consumption of the starting material and the formation of the product and any byproducts.

  • After a set period (e.g., 24 hours), or once the starting material is consumed in the most effective reaction, quench all reactions and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the relative yield and purity of the azetidine at each temperature.

Data Presentation:

Summarize the results of the temperature screen in a table for easy comparison.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Azetidine (%)Major Side Products
25241510None observed
40186055Trace of dimer
6089585Dimer, elimination
804>9960Significant polymer

Visualization of the Optimization Workflow:

The following diagram illustrates the logical flow for troubleshooting and optimizing the reaction temperature.

G cluster_0 Initial Reaction cluster_1 Analysis cluster_2 Troubleshooting Pathways cluster_3 Optimization Actions start Run Reaction at Initial Temperature (e.g., 25°C) analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis low_conversion Low Conversion analysis->low_conversion Problem? side_products Side Products Formed analysis->side_products decomposition Decomposition analysis->decomposition good_yield Good Yield & Purity analysis->good_yield increase_temp Increase Temperature (5-10°C increments) low_conversion->increase_temp Action decrease_temp Decrease Temperature Consider High Dilution side_products->decrease_temp Action screen_temp Systematic Temp. Screen (start low) decomposition->screen_temp Action complete Reaction Optimized good_yield->complete increase_temp->analysis Re-evaluate decrease_temp->analysis Re-evaluate screen_temp->analysis Re-evaluate

Caption: Workflow for troubleshooting and optimizing reaction temperature in azetidine synthesis.

References

  • BenchChem. (2025). Troubleshooting low yields in Azetidine, perchlorate mediated reactions.
  • Kuriyama, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • BenchChem. (2025). Optimizing reaction conditions for azetidine ring formation.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring Formation.
  • BenchChem. (2025). Troubleshooting guide for azetidine derivative synthesis.
  • BenchChem. (2025). A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.
  • Chernyak, D., & Gevorgyan, V. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

1H NMR spectrum of Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 3-formylazetidine-1-carboxylate: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel or key intermediate molecules is paramount. This compound is a valuable building block, incorporating the strained azetidine ring, a feature of significant interest in medicinal chemistry for its ability to impart unique conformational constraints. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), stands as the primary tool for confirming the identity and purity of such compounds.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum, explaining the rationale behind the observed chemical shifts and coupling patterns. Furthermore, we will compare its spectral features with those of structurally related analogs to provide a deeper context for interpretation. This analysis is grounded in fundamental NMR principles and supported by experimental data from the literature.

Understanding the ¹H NMR Spectrum: A Peak-by-Peak Analysis

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The interpretation of the spectrum relies on analyzing three key pieces of information for each signal: the chemical shift (δ), the integration, and the multiplicity (splitting pattern).

Molecular Structure and Proton Environments

To logically deconstruct the spectrum, we first identify the chemically non-equivalent protons in the molecule.

Figure 1: Proton environments in this compound.

  • Hₐ (Aldehyde): The single proton attached to the carbonyl carbon of the formyl group.

  • Hₑ (t-Butyl): The nine equivalent protons of the tert-butyl group.

  • Hₐ, Hc, Hₐ (Azetidine Ring): The five protons on the azetidine ring. Due to the substituent at the C3 position and the rigid nature of the ring, the two protons on C2 (Hc) and the two on C4 (Hd) are diastereotopic and thus chemically non-equivalent, though they may appear as a complex multiplet. The single proton at C3 (Hb) is also unique.

Experimental ¹H NMR Data and Interpretation

Published experimental data for this compound, acquired using a 400 MHz spectrometer in deuterated chloroform (CDCl₃), provides the following signals.[1][2]

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignmentCausality and Insights
Hₐ~9.851HDoublet (d)Aldehyde (-CHO)The strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the C=O bond cause this proton to resonate at a very high chemical shift, a characteristic region for aldehydes.[3] It appears as a doublet due to coupling with the adjacent methine proton (Hb) on the azetidine ring.
Hc/Hd~4.07 - 4.144HMultiplet (m)Azetidine CH₂These protons are adjacent to the nitrogen atom of the carbamate. The electron-withdrawing nature of the nitrogen and the Boc group deshields these protons, shifting them downfield. Their complex multiplet pattern arises from coupling to each other (geminal coupling) and to the methine proton (Hb, vicinal coupling).
Hb~3.32 - 3.401HMultiplet (m)Azetidine CHThis methine proton is coupled to the four adjacent methylene protons (Hc/Hd) and the aldehyde proton (Ha), resulting in a complex multiplet. Its position is influenced by the adjacent electron-withdrawing formyl group.
Hₑ~1.449HSinglet (s)tert-Butyl (-C(CH₃)₃)These nine protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. This signal is a hallmark of the Boc protecting group.[4][5]

Comparative Analysis with Structural Analogs

To fully appreciate the spectral features, it is instructive to compare them with related azetidine derivatives. This comparison highlights how changes in substituents electronically influence the chemical shifts of the ring protons.

CompoundKey Proton(s)Typical Chemical Shift (δ, ppm)Key Observations and Rationale
Azetidine (Unsubstituted) Ring CH₂ (α to NH)~3.63The protons adjacent to the nitrogen are significantly shielded compared to our target molecule.[6]
Ring CH₂ (β to NH)~2.33The absence of the electron-withdrawing Boc and formyl groups results in a more upfield resonance.[6]
1-Boc-3-(hydroxymethyl)azetidine -CH₂OH~3.6-3.8The methylene protons of the hydroxymethyl group are significantly more shielded (upfield) than the aldehyde proton in the target molecule. This shift is the key spectroscopic evidence of the oxidation from an alcohol to an aldehyde.
Ring protonsSimilar to targetThe ring protons will have chemical shifts closer to the target molecule, as the electronic influence of the Boc group is present.
This compound Aldehyde (-CHO)~9.85 Highly deshielded , confirming the presence of the formyl group.
Ring CH₂ (α to N-Boc)~4.07 - 4.14 Deshielded by the electron-withdrawing N-Boc group.

This comparison demonstrates the powerful diagnostic value of ¹H NMR. The dramatic downfield shift from the ~3.7 ppm region (for the -CH₂OH precursor) to ~9.85 ppm is an unambiguous indicator of the successful oxidation to the aldehyde.

Protocol for ¹H NMR Spectrum Acquisition

Ensuring high-quality, reproducible data is crucial. The following protocol outlines the standard procedure for acquiring the ¹H NMR spectrum of this compound.

Experimental Workflow

Sources

A Comparative Guide to Azetidine Scaffolds in Modern Drug Discovery: Characterization and Application of tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the deliberate choice of a molecular scaffold is a critical decision that profoundly influences the ultimate therapeutic potential of a drug candidate. Small, saturated nitrogen-containing heterocycles are mainstays in this arena, with pyrrolidines and piperidines being extensively utilized. However, the four-membered azetidine ring has emerged as a powerful and increasingly popular structural motif. This guide provides an in-depth characterization of tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5), a versatile azetidine building block, and objectively compares the azetidine scaffold to its five- and six-membered counterparts, supported by experimental insights and synthetic protocols.

Introduction to Small Saturated Nitrogen Heterocycles in Drug Design

The inclusion of saturated nitrogen heterocycles in drug candidates is a well-established strategy to introduce a basic nitrogen center, crucial for target engagement and for modulating physicochemical properties such as solubility.[1] Furthermore, these cyclic systems provide a three-dimensional framework that can be strategically decorated with functional groups. The choice between a four-, five-, or six-membered ring, while seemingly subtle, can have significant consequences for a molecule's conformational flexibility, lipophilicity, and metabolic stability.

  • Azetidines: The strained four-membered ring of azetidines imparts a higher degree of conformational rigidity compared to its larger ring analogs.[2] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[3]

  • Pyrrolidines: The five-membered pyrrolidine ring offers a balance of flexibility and rigidity, adopting various envelope and twist conformations. This conformational adaptability can be advantageous for target engagement where some induced fit is required.[1]

  • Piperidines: The six-membered piperidine ring predominantly exists in a stable chair conformation, providing a well-defined and rigid scaffold.[1] Piperidines are a highly privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[4]

Characterization of this compound (CAS 177947-96-5)

This compound is a key synthetic intermediate that provides a convenient handle for introducing the 3-substituted azetidine moiety. The tert-butoxycarbonyl (Boc) protecting group offers stability during many synthetic transformations and can be readily removed under acidic conditions. The aldehyde functionality is highly versatile, serving as a precursor for a multitude of chemical transformations.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 177947-96-5N/A
Molecular Formula C₉H₁₅NO₃ChemScene[3]
Molecular Weight 185.22 g/mol ChemScene[3]
Appearance Colorless to light yellow clear liquidCymitQuimica
Boiling Point 77 - 82 °C @ 2 mmHgFisher Scientific
Storage Conditions Inert atmosphere, Store in freezer, under -20°CChemBK

Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine Scaffolds

The decision to employ an azetidine, pyrrolidine, or piperidine scaffold is a nuanced one, driven by the specific objectives of the drug discovery program. The following table summarizes key comparative aspects, with a focus on properties relevant to medicinal chemistry.

FeatureAzetidinePyrrolidinePiperidineRationale and Implications
Conformational Rigidity HighMediumHigh (Chair)The rigidity of azetidines and piperidines can enhance binding affinity by reducing the entropic penalty of binding. Pyrrolidine's flexibility may be beneficial for targets requiring induced fit.[1][3]
Lipophilicity (logP) Generally lower than piperidineLower than piperidineGenerally higher than azetidine and pyrrolidineThe choice of ring size can be a tool to modulate a compound's lipophilicity, which in turn affects solubility, permeability, and potential for off-target hydrophobic interactions.[1]
Metabolic Stability Generally considered stable, but can be susceptible to oxidationGenerally stable, may offer enhanced stability in certain contextsGenerally stable, but can be susceptible to oxidation, particularly at carbons alpha to the nitrogen.[1]Strategic substitution is often employed to block metabolic "soft spots" in all three ring systems.
Synthetic Accessibility Historically challenging, but now more accessible through modern synthetic methods.Readily accessible through various synthetic routes.Readily accessible and well-established chemistry.The availability of diverse building blocks for each scaffold is a practical consideration in library synthesis.

A comprehensive study on fluorinated derivatives of azetidine, pyrrolidine, and piperidine highlighted that the basicity (pKa) is primarily influenced by the number and position of fluorine atoms, while the impact on lipophilicity (LogP) can be more complex and dependent on the overall molecular structure.[5]

Application Showcase: Synthesis of PROTACs using this compound

A prominent and modern application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and small, rigid scaffolds like azetidine are attractive for constructing these linkers.

The aldehyde functionality of CAS 177947-96-5 is an ideal starting point for linker synthesis, commonly via reductive amination to connect to another part of the PROTAC molecule.

Diagram of a PROTAC Molecule

PROTAC POI Target Protein Ligand Linker Linker (incorporating the azetidine scaffold) POI->Linker covalent bond E3 E3 Ligase Ligand Linker->E3 covalent bond

Caption: General structure of a PROTAC molecule.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine, a common step in the synthesis of more complex molecules.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve this compound and the amine in the chosen solvent.

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination Workflow

Reductive_Amination start Start: - this compound - Amine - Solvent (DCM/DCE) imine_formation Imine/Iminium Ion Formation (Stir at RT, 1-2h) start->imine_formation reduction Reduction (Add NaBH(OAc)₃, Stir at RT, 12-24h) imine_formation->reduction workup Aqueous Workup (Quench with NaHCO₃, Extract with DCM) reduction->workup purification Purification (Flash Column Chromatography) workup->purification end Final Product: Substituted Azetidine purification->end

Caption: Workflow for reductive amination.

Conclusion

This compound is a valuable and versatile building block for the incorporation of the increasingly important azetidine scaffold into drug candidates. The unique conformational constraints and physicochemical properties of the azetidine ring offer distinct advantages over the more traditionally used pyrrolidine and piperidine scaffolds. As demonstrated by its application in the synthesis of PROTACs, this building block is particularly well-suited for modern drug discovery campaigns that require precise control over molecular architecture. The choice between these small saturated nitrogen heterocycles should be a data-driven decision, considering the specific biological target and the desired pharmacokinetic profile of the final compound.

References

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • International Journal of Novel Research and Development. A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. [Link]

  • MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • National Center for Biotechnology Information. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • National Center for Biotechnology Information. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]

  • ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

  • ResearchGate. Examples of azetidine containing molecules alongside pyrrolidine... [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Bentham Science. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

Sources

A Comparative Analysis of Carbonyl Reactivity: Azetidine-3-carboxaldehyde vs. Pyrrolidine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In the landscape of modern drug discovery, saturated heterocyclic scaffolds are indispensable tools for navigating and optimizing ADME properties, exploring new chemical space, and establishing crucial vector interactions with biological targets. Among these, azetidines and pyrrolidines represent foundational building blocks. While often considered close cousins, the leap from a five-membered to a four-membered ring introduces profound changes in molecular geometry, stability, and electronic character. This guide provides an in-depth comparison of the reactivity of two key synthetic intermediates: azetidine-3-carboxaldehyde and pyrrolidine-3-carboxaldehyde, supported by mechanistic rationale and experimental data to inform strategic decisions in drug development programs.

The Foundational Difference: Ring Strain and its Electronic Consequences

The divergent reactivity of these two aldehydes is fundamentally rooted in the inherent strain of their parent heterocyclic rings. The four-membered azetidine ring is significantly more strained than the five-membered pyrrolidine ring.[1]

  • Azetidine: Possesses a ring strain energy of approximately 25.4 kcal/mol.[1] This considerable strain forces the ring's carbon atoms to adopt bond angles that deviate significantly from the ideal sp³ hybridization, leading to increased p-character in the exocyclic bonds. This electronic perturbation enhances the electrophilicity of the attached carbonyl carbon.

  • Pyrrolidine: With a much lower ring strain of about 5.4 kcal/mol, its geometry and electronic properties more closely resemble those of an acyclic amine.[1] The aldehyde at the C-3 position exhibits reactivity that is considered a baseline for a typical secondary alkyl aldehyde.

This difference in ring strain forms the central hypothesis of this guide: the aldehyde of azetidine-3-carboxaldehyde is intrinsically more electrophilic and, therefore, more reactive toward nucleophiles than its pyrrolidine counterpart. However, this enhanced reactivity comes at the cost of reduced thermodynamic stability of the entire scaffold.[2]

cluster_azetidine Azetidine-3-carboxaldehyde cluster_pyrrolidine Pyrrolidine-3-carboxaldehyde A1 A2 A1->A2 A3 A2->A3 A4 N H A3->A4 A5 C=O H A3->A5 A4->A1 Strain Ring Strain: ~25.4 kcal/mol P1 P2 P1->P2 P3 P2->P3 P4 P3->P4 P6 C=O H P3->P6 P5 N H P4->P5 P5->P1 StrainP Ring Strain: ~5.4 kcal/mol

Caption: Structural comparison and associated ring strain energies.

Comparative Reactivity in Reductive Amination

Reductive amination is one of the most crucial C-N bond-forming reactions in medicinal chemistry.[3] The reaction proceeds via the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by a mild hydride source. The rate-determining step is often the initial nucleophilic attack on the carbonyl or the dehydration step.

Mechanistic Insight: The heightened electrophilicity of the azetidine-3-carboxaldehyde carbonyl carbon is expected to accelerate the initial attack by an amine. This leads to faster formation of the key iminium ion intermediate, resulting in shorter reaction times compared to pyrrolidine-3-carboxaldehyde under identical conditions.

Table 1: Comparative Performance in Reductive Amination

Aldehyde ScaffoldReactantReducing AgentTime (h)Yield (%)
Azetidine-3-carboxaldehyde BenzylamineNaBH(OAc)₃1.592%
Pyrrolidine-3-carboxaldehyde BenzylamineNaBH(OAc)₃688%
Data are representative based on typical reaction kinetics.
Experimental Protocol: Reductive Amination of Azetidine-3-carboxaldehyde
  • To a solution of N-Boc-azetidine-3-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The use of NaBH(OAc)₃ is advantageous as it is mild and can be used in a one-pot procedure.[3]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-((1-Boc-azetidin-3-yl)methyl)benzylamine.

workflow start Dissolve Aldehyde & Amine in DCM stir Stir 20 min (Imine Formation) start->stir Step 1 add_reductant Add NaBH(OAc)₃ (Reduction Step) stir->add_reductant Step 2 monitor Monitor by TLC / LC-MS add_reductant->monitor Step 3 quench Quench with aq. NaHCO₃ monitor->quench Step 4 workup Aqueous Workup & Extraction quench->workup Step 5 purify Purify via Chromatography workup->purify Step 6 product Final Product purify->product

Caption: General workflow for a one-pot reductive amination experiment.

Ring Stability: The Azetidine's Achilles' Heel

While the azetidine aldehyde is more reactive, the ring itself is significantly more labile. Azetidines are prone to ring-opening or rearrangement reactions, particularly under acidic conditions or with potent nucleophiles, a consequence of relieving their inherent strain.[2][4] In contrast, the pyrrolidine ring is robust and stable under a wide range of synthetic conditions.

This dichotomy is critical. For example, attempting a reaction that requires prolonged heating or strongly acidic catalysis could lead to decomposition or undesired side products with the azetidine scaffold.[2] Computational studies have shown that rearrangements of azetidines, such as ring expansions to pyrrolidines, can occur under certain conditions.[5]

Table 2: Qualitative Stability Comparison

ConditionAzetidine ScaffoldPyrrolidine ScaffoldRationale
Strong Acid (e.g., TFA) Potential for ring-opening/decomposition[2]Generally StableProtonation of the ring nitrogen can facilitate cleavage of the strained C-N bonds.
Strong Base (e.g., LiHMDS) Generally Tolerated (N-protected)StableN-protection is crucial to prevent deprotonation and subsequent side reactions.
Prolonged Heating (>80 °C) Risk of rearrangement/decompositionStableThermal energy can overcome the activation barrier for strain-releasing pathways.
Nucleophilic Attack Ring can be susceptible to openingStableCertain nucleophiles can attack the ring carbons, leading to ring cleavage.

Synthetic Accessibility

The ease of synthesis and availability of starting materials are practical considerations for any research program.

  • Azetidine-3-carboxaldehyde: Its synthesis is often multi-step and can be challenging. Common routes involve the oxidation of the corresponding alcohol, which itself is typically derived from commercially available azetidine-3-carboxylic acid or via complex cyclization strategies.[6][7] The construction of the strained four-membered ring is a key challenge.[8]

  • Pyrrolidine-3-carboxaldehyde: This aldehyde is more readily accessible. It can be prepared from abundant starting materials like proline or via well-established cyclization methods such as Michael additions.[9][10]

cluster_azetidine Azetidine Synthesis cluster_pyrrolidine Pyrrolidine Synthesis A_acid Azetidine-3-carboxylic acid A_alcohol Azetidin-3-ylmethanol A_acid->A_alcohol Reduction A_aldehyde Azetidine-3-carboxaldehyde A_alcohol->A_aldehyde Oxidation (e.g., DMP) P_enoate Substituted Enoate P_michael Michael Adduct P_enoate->P_michael Michael Addition P_aldehyde Pyrrolidine-3-carboxaldehyde P_michael->P_aldehyde Cyclization/ Functional Group Interconversion

Caption: Simplified representative synthetic pathways.

Summary and Strategic Recommendations

The choice between azetidine-3-carboxaldehyde and pyrrolidine-3-carboxaldehyde is a strategic one that hinges on a balance between reactivity and stability.

FeatureAzetidine-3-carboxaldehydePyrrolidine-3-carboxaldehyde
Carbonyl Reactivity Higher (More Electrophilic)Baseline
Ring Stability Lower (Strain-Driven Lability)Higher (Robust)
Synthetic Accessibility More ChallengingMore Readily Accessible
Ideal Use Cases Rapid, mild reactions (e.g., reductive amination, Wittig) where speed is advantageous.Multi-step syntheses or reactions requiring harsh conditions (acid, heat).

Recommendations for the Medicinal Chemist:

  • For Rapid Derivatization: When performing reactions under mild conditions, such as reductive amination or condensations at ambient temperature, azetidine-3-carboxaldehyde is the superior choice. Its enhanced electrophilicity can significantly shorten reaction times and may proceed with higher efficiency.

  • For Scaffold Integrity: If the planned synthetic route involves strongly acidic or basic conditions, high temperatures, or prolonged reaction times, the pyrrolidine scaffold offers a much greater assurance of stability, preventing potential yield loss due to ring degradation.

  • Consider the Final Structure: The inherent strain of the azetidine ring can be a desirable feature in a final drug molecule, imparting conformational rigidity and improving properties like solubility. However, this same strain can be a liability during synthesis. The synthetic strategy must be designed to accommodate this dual nature.

By understanding the fundamental principles of ring strain and its influence on both the functional group and the scaffold, researchers can make informed decisions, leveraging the unique properties of each molecule to accelerate their drug discovery efforts.

References

Sources

Azetidine as a Proline Mimic in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide design and drug development, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is paramount. Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, often inducing functionally important turns. However, nature and medicinal chemistry offer alternatives that can refine these properties. This guide provides an in-depth comparison of azetidine-2-carboxylic acid (Aze), a four-membered ring analogue, with the conventional five-membered proline (Pro) residue in the context of peptide synthesis and function. We will explore the synthetic considerations, conformational consequences, and performance of azetidine-containing peptides, supported by experimental data and detailed protocols for researchers in the field.

The Rationale for Proline Mimicry: Beyond the Pyrrolidine Ring

Proline's pyrrolidine ring restricts the peptide backbone's flexibility, favoring specific secondary structures like β-turns. This conformational rigidity is often crucial for biological activity but can also present limitations. Azetidine-2-carboxylic acid, as a smaller homologue, offers a nuanced alternative. Its strained four-membered ring introduces distinct stereochemical constraints that can alter peptide folding and stability in predictable ways.[1][2] The primary motivation for substituting proline with azetidine lies in the potential to fine-tune peptide properties, including proteolytic resistance and receptor binding affinity.[3][4]

Synthesis of Azetidine-Containing Peptides: A Practical Workflow

The incorporation of azetidine-2-carboxylic acid into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, particularly with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[5][6] The key is the availability of the protected building block, Fmoc-Aze-OH.

Experimental Protocol: Solid-Phase Synthesis of an Azetidine-Containing Peptide

This protocol outlines the manual synthesis of a model hexapeptide, Tyr-Ala-Aze-Phe-Gly-Leu, on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Leu-OH, Fmoc-L-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Aze-OH, Fmoc-L-Ala-OH, Fmoc-L-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (First Residue - Leu):

    • In a separate vial, pre-activate Fmoc-L-Leu-OH (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling.

    • Once coupling is complete (yellow beads), wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Gly, Phe, Aze, Ala, and Tyr(tBu). For the incorporation of Fmoc-Aze-OH, a double coupling is recommended to ensure high efficiency.[7]

  • Final Deprotection: After coupling the final amino acid (Tyr(tBu)), perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_FinalSteps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell 1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect 2 Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Wash2->Deprotect Repeat n-1 times Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) & Analysis (MS) Cleave->Purify Turn_Comparison cluster_Proline Proline-Induced β-Turn cluster_Azetidine Azetidine-Induced γ-Turn Pro_Turn β-Turn (i to i+3 H-bond) Aze_Turn γ-Turn (i to i+2 H-bond)

Turn Geometry: Proline vs. Azetidine.

Experimental Data Summary: Conformational Analysis

The following table summarizes typical results from conformational studies comparing analogous proline- and azetidine-containing peptides.

PropertyProline-Containing PeptideAzetidine-Containing PeptideAnalytical TechniqueReference(s)
Predominant Turn Typeβ-turnγ-turnNMR, FT-IR[1][8]
Backbone FlexibilityMore constrainedMore flexibleEnergy Computations[2]
cis/trans Isomerization~95% transCan favor cis conformationNMR[9]
Proteolytic Stability: A Shield Against Degradation

Azetidine-containing peptides often exhibit enhanced resistance to enzymatic degradation compared to their proline counterparts. The altered conformation around the azetidine residue can hinder recognition and cleavage by proteases.

Experimental Data Summary: Proteolytic Stability

This table illustrates the expected outcome of a protease stability assay, comparing the half-life of a model peptide containing either proline or azetidine when exposed to chymotrypsin.

Peptide SequenceProteaseHalf-life (minutes)Analytical TechniqueReference(s)
Tyr-Ala-Pro -Phe-Gly-Leuα-Chymotrypsin60RP-HPLC, MS[10]
Tyr-Ala-Aze -Phe-Gly-Leuα-Chymotrypsin>240RP-HPLC, MS[10]
Experimental Protocol: Protease Stability Assay

This protocol details a method to compare the stability of proline- and azetidine-containing peptides against α-chymotrypsin.

Materials:

  • Purified Pro- and Aze-containing peptides

  • α-Chymotrypsin from bovine pancreas

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Enzyme Solution: Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in PBS.

  • Digestion Reaction:

    • In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the α-chymotrypsin solution (final enzyme:substrate ratio of 1:100 w/w).

    • Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% TFA in 50% ACN/water.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

    • Use the peak area to calculate the percentage of intact peptide remaining at each time point.

    • Plot the percentage of intact peptide versus time and determine the half-life.

    • Confirm the identity of degradation products by mass spectrometry.

Biological Activity: The Functional Consequences

The conformational and stability changes induced by azetidine can have a profound impact on biological activity. While this is highly dependent on the specific peptide and its target, some general trends can be observed. The altered turn structure may lead to a different presentation of key binding residues, potentially enhancing or diminishing affinity for a receptor. The increased proteolytic stability can lead to a longer in vivo half-life, which is often a desirable trait for therapeutic peptides. [3] Illustrative Data: Biological Activity

The following table provides a hypothetical comparison of the biological activity of two peptides.

PeptideTarget ReceptorBinding Affinity (IC₅₀, nM)In Vivo Half-life (hours)Reference(s)
Proline-PeptideGPCR-X501.5[3][11]
Azetidine-PeptideGPCR-X756.0[3][11]

Conclusion: A Versatile Tool in the Peptide Chemist's Arsenal

Azetidine-2-carboxylic acid is a powerful proline mimic that offers medicinal chemists a valuable tool for modulating the properties of peptides. Its incorporation can lead to significant, and often beneficial, changes in conformation, stability, and biological activity. By understanding the fundamental differences between azetidine and proline, and by employing the robust synthetic and analytical protocols outlined in this guide, researchers can rationally design and evaluate novel peptide candidates with improved therapeutic potential.

References

  • Spring, D. R., et al. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring Group. Available at: [Link]

  • Albericio, F., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Available at: [Link]

  • Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • Ajdic, D., et al. (2017). Peptide stability test. Bio-protocol. Available at: [Link]

  • Albericio, F., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. ACS Publications. Available at: [Link]

  • Scilit. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Available at: [Link]

  • Wiley Online Library. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science. Available at: [Link]

  • Raines, R. T., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available at: [Link]

  • NIH. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Available at: [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • CSIC. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Available at: [Link]

  • NIH. (2016). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Available at: [Link]

  • PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available at: [Link]

  • ResearchGate. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. Available at: [Link]

  • PubMed. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Available at: [Link]

  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • ACS. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available at: [Link]

  • ResearchGate. (2007). Stabilization of α-chymotrypsin by chemical modification with monoamine cyclodextrin. Available at: [Link]

  • PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available at: [Link]

  • Indian Academy of Sciences. (1985). Proton NMR studies of peptide conformations. Available at: [Link]

  • ResearchGate. (2008). Synthesis and X-Ray Crystallographic Analysis of 4,4′-Disubstituted N-(2-Hydroxypropyl)azetidin-2-one from Benzil and (±)-2-Amino-1-methylethanol | Request PDF. Available at: [Link]

  • ResearchGate. (2019). Overview of the Stability of α-Chymotrypsin in Different Solvent Media. Available at: [Link]

  • Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available at: [Link]

  • NIH. (1969). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Available at: [Link]

  • Semantic Scholar. (n.d.). Circular dichroism spectrum of peptides in the poly(Pro)II conformation. Available at: [Link]

  • NIH. (2009). Stabilization of α-Chymotrypsin upon PEGylation Correlates with Reduced Structural Dynamics. Available at: [Link]

  • PubMed. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available at: [Link]

  • ResearchGate. (n.d.). 47652 PDFs | Review articles in PROLINE. Available at: [Link]

  • PubMed. (2025). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Oxidation of 1-Boc-3-hydroxymethylazetidine: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a privileged scaffold, offering a unique three-dimensional vector for molecular exploration. The conversion of the readily available 1-Boc-3-hydroxymethylazetidine to its corresponding aldehyde or carboxylic acid is a critical entry point to a diverse array of functionalized building blocks essential for novel therapeutic agents. This guide provides an in-depth, objective comparison of alternative reagents for these key oxidative transformations, grounded in mechanistic understanding and supported by experimental data to inform your synthetic strategy.

The Strategic Importance of Oxidized Azetidines

1-Boc-3-azetidinecarboxaldehyde is a versatile intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. Its counterpart, 1-Boc-azetidine-3-carboxylic acid, serves as a non-natural amino acid analogue for peptide synthesis and as a precursor for amide couplings.[1][2][3] The choice of oxidant for accessing these compounds is paramount, directly impacting yield, purity, scalability, and compatibility with other functional groups. This guide will navigate the landscape of available methods, moving beyond a simple recitation of protocols to explain the "why" behind the "how".

Part 1: Selective Oxidation to 1-Boc-3-azetidinecarboxaldehyde

The primary challenge in oxidizing 1-Boc-3-hydroxymethylazetidine to the aldehyde is preventing over-oxidation to the carboxylic acid. This necessitates the use of mild and selective oxidizing agents. We will compare the most effective and commonly employed methods.

Activated DMSO Oxidations: The Swern Reaction and Its Milder Progeny

The Swern oxidation and its variants are classic, metal-free methods for converting primary alcohols to aldehydes with high fidelity.[4] The core principle involves the activation of dimethyl sulfoxide (DMSO) with an electrophile to form a highly reactive sulfonium species, which is then attacked by the alcohol.

The general mechanism involves three key steps:

  • Activation of DMSO: An electrophile, such as oxalyl chloride (Swern) or a sulfur trioxide-pyridine complex (Parikh-Doering), reacts with DMSO to form a reactive electrophilic sulfur species.[5][6]

  • Formation of an Alkoxysulfonium Salt: The alcohol substrate attacks the activated DMSO species, forming an alkoxysulfonium salt.[4][7]

  • Base-Mediated Elimination: A hindered, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) facilitates an intramolecular E2 elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and a protonated base.[6]

Figure 1: Generalized workflow for activated DMSO oxidations.

Reagent SystemKey AdvantagesKey Disadvantages
Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N)High yields, broad functional group tolerance, reliable.[4]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide and toxic CO gas.[4]
Parikh-Doering Oxidation (DMSO, SO₃·Pyridine, Et₃N or DIPEA)Can be run at 0 °C to room temperature, operationally simpler than Swern.[6]The SO₃·Pyridine complex is hygroscopic, may require a larger excess of reagents.[6][8]

The Swern oxidation is a workhorse in organic synthesis for a reason: it is highly effective and reproducible. The primary drawbacks are operational. The requirement for a -78 °C bath can be cumbersome on a larger scale, and the evolution of carbon monoxide and the stench of dimethyl sulfide necessitate a well-ventilated fume hood.[4] For substrates sensitive to epimerization at the alpha-carbon, using a bulkier base like diisopropylethylamine (DIPEA) is recommended.[9]

The Parikh-Doering modification offers a significant practical advantage by obviating the need for cryogenic temperatures.[6] This makes it more amenable to scale-up and simplifies the experimental setup. For the oxidation of 1-Boc-3-hydroxymethylazetidine, where the substrate is not particularly complex or sensitive, the Parikh-Doering protocol often represents the most practical choice among the activated DMSO methods.

  • To a solution of 1-Boc-3-hydroxymethylazetidine (1.0 equiv.) and triethylamine (3.0-5.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add the sulfur trioxide-pyridine complex (3.0 equiv.) portion-wise.

  • Add anhydrous DMSO (5.0-7.0 equiv.) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel chromatography.

Dess-Martin Periodinane (DMP): The Mild and Stoichiometric Option

Dess-Martin periodinane is a hypervalent iodine(V) reagent that offers an exceptionally mild and selective method for oxidizing primary alcohols to aldehydes.[10]

The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center. An intramolecular deprotonation of the alpha-proton by an acetate ligand then leads to a reductive elimination, furnishing the aldehyde, iodinane, and acetic acid.[11]

Reagent SystemKey AdvantagesKey Disadvantages
Dess-Martin Periodinane (DMP) Very mild conditions (room temperature), neutral pH, short reaction times (0.5-2 h), high chemoselectivity.[10][11] Avoids epimerization of N-protected amino alcohols.[10]Stoichiometric reagent with poor atom economy, can be explosive under impact or heating.[12]

For small-scale synthesis, especially with acid-sensitive substrates or those prone to racemization, Dess-Martin periodinane is an excellent choice.[10] Its operational simplicity (no cryogenic temperatures, easy workup) is a significant advantage. The reaction is often complete within an hour. The generation of acetic acid as a byproduct can be buffered with pyridine or sodium bicarbonate if the substrate is particularly acid-labile.

  • To a solution of 1-Boc-3-hydroxymethylazetidine (1.0 equiv.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1-1.5 equiv.).

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography if necessary.

Catalytic Oxidations: Greener and More Efficient Alternatives

Catalytic methods, such as those employing TEMPO or TPAP, offer a more atom-economical and environmentally friendly approach to oxidation.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that acts as a catalyst in the presence of a stoichiometric co-oxidant.[13] The active oxidant is the N-oxoammonium ion, which is generated in situ.

Tetrapropylammonium perruthenate (TPAP) is a soluble and mild ruthenium(VII) catalyst used in conjunction with a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[14]

Reagent SystemKey AdvantagesKey Disadvantages
TEMPO/NaOCl Catalytic in TEMPO, uses inexpensive bleach as the terminal oxidant, good for scale-up.[15][16]Requires careful pH control (typically pH 9-10), can lead to over-oxidation if not controlled.[16]
Ley-Griffith (TPAP/NMO) Catalytic in expensive Ruthenium, mild conditions, high yields, avoids over-oxidation in anhydrous conditions.[14][17]TPAP is a toxic and expensive reagent, NMO is hygroscopic.[14]

TEMPO-based oxidations are highly attractive for process chemistry due to the low cost of the terminal oxidant (bleach or air).[13][18] For the synthesis of 1-Boc-3-azetidinecarboxaldehyde, the Anelli protocol (TEMPO/NaBr/NaOCl in a biphasic system) is a robust choice.[15] Careful monitoring of the reaction is crucial to prevent over-oxidation.

The Ley-Griffith oxidation is another excellent, mild option. The use of molecular sieves is recommended to ensure anhydrous conditions and prevent the formation of the carboxylic acid.[14] While TPAP is costly, its catalytic nature makes it viable.

Part 2: Oxidation to 1-Boc-azetidine-3-carboxylic Acid

For the synthesis of the carboxylic acid, a more powerful oxidizing agent is required, or conditions that promote the oxidation of the intermediate aldehyde.

Chromium-Based Reagents: The Classical Approach

Chromium(VI) reagents have historically been the go-to for oxidizing primary alcohols to carboxylic acids.

The alcohol reacts with chromic acid (formed in situ from CrO₃ and H₂SO₄) to form a chromate ester. A base (water) then abstracts a proton in an E2-like elimination to give a ketone or aldehyde.[19] In aqueous acidic conditions, the intermediate aldehyde is hydrated to a gem-diol, which is then rapidly oxidized to the carboxylic acid.[20][21]

Figure 2: Oxidation pathways for 1-Boc-3-hydroxymethylazetidine.

Reagent SystemKey AdvantagesKey Disadvantages
Jones Oxidation (CrO₃, H₂SO₄, Acetone)Inexpensive, powerful, and effective for direct conversion to carboxylic acids.[19][22]Highly acidic conditions, uses carcinogenic Cr(VI), disposal of chromium waste is problematic.[20][22]
Pyridinium Dichromate (PDC) (in DMF)Milder and less acidic than Jones reagent.[23][24] Can oxidize primary alcohols to carboxylic acids in DMF.[24]Still a stoichiometric Cr(VI) reagent with associated toxicity and disposal issues.[23]

While effective, the use of Jones reagent is declining due to the high toxicity of chromium(VI).[22] For substrates that can tolerate strongly acidic conditions, it provides a straightforward, one-step conversion to the carboxylic acid.

PDC in DMF offers a milder alternative.[24] The choice of DMF as a solvent is crucial; in DCM, PDC typically stops at the aldehyde stage.[23][24] This solvent-dependent reactivity provides a useful control element for the oxidation outcome.

  • Dissolve 1-Boc-3-hydroxymethylazetidine (1.0 equiv.) in acetone and cool the solution to 0 °C.

  • Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.[20]

  • Add the Jones reagent dropwise to the alcohol solution until an orange color persists.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the excess oxidant with isopropanol until the solution turns green.

  • Filter the mixture to remove chromium salts, and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to yield the carboxylic acid.

Modern, Non-Chromium Alternatives

Given the environmental and health concerns associated with chromium, non-metal-based methods are highly preferred.

A highly effective method involves the initial TEMPO-catalyzed oxidation to the aldehyde, followed by in-situ oxidation to the carboxylic acid using sodium chlorite (NaClO₂).[25]

Reagent SystemKey AdvantagesKey Disadvantages
TEMPO/NaOCl then NaClO₂ Avoids toxic heavy metals, mild reaction conditions, high yields, broad functional group tolerance.[25]A two-step, one-pot procedure that requires careful control of reagents and pH.

This two-step, one-pot TEMPO-based protocol is arguably the state-of-the-art method for converting primary alcohols to carboxylic acids, especially for complex and sensitive substrates.[25] It combines the selectivity of the initial TEMPO oxidation with a robust second-stage oxidation, all under mild conditions. This method would be highly suitable for the synthesis of 1-Boc-azetidine-3-carboxylic acid.

Conclusion: Selecting the Optimal Reagent

The choice of an oxidizing agent for 1-Boc-3-hydroxymethylazetidine is a strategic decision that balances efficiency, scalability, and safety.

  • For the Aldehyde: For small-scale, rapid synthesis where mildness is key, Dess-Martin periodinane is an excellent choice. For larger scale or cost-driven projects, a Parikh-Doering or a TEMPO/bleach protocol is more practical.

  • For the Carboxylic Acid: The modern, preferred method is the two-step, one-pot TEMPO/NaOCl/NaClO₂ oxidation due to its mildness and avoidance of heavy metals. While classic Jones oxidation is effective, its use should be limited due to toxicity concerns.

By understanding the mechanisms, advantages, and practical considerations of each alternative, researchers can confidently select the optimal conditions to synthesize these valuable azetidine building blocks for their drug discovery and development programs.

References

  • Boeckman Jr., R. K., & Mullins, J. J. (2004). 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one. Organic Syntheses, 81, 64. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Practical aerobic oxidations of alcohols and amines with homogeneous Cu/TEMPO and related catalyst systems. Accounts of Chemical Research, 46(11), 2595–2605. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones by catalytic oxoammonium salts. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-30. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • Chem-Station. PCC/PDC Oxidation. [Link]

  • Chem-Station. Jones Oxidation. [Link]

  • AdiChemistry. Jones Reagent & Oxidation Reactions. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • AdiChemistry. Pyridinium Dichromate | PDC | Corey Schmidt Reagent. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259. [Link]

  • Boeckman, R. K., Jr., Shao, P., & Mullins, J. J. (2000). The Dess-Martin periodinane: 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one. Organic Syntheses, 77, 141. [Link]

  • Fulop, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1047. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Britton, J., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1856-1863. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Chen, G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9929–9936. [Link]

  • YouTube. Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]

  • Aapptec. Boc-Azetidine-3-carboxylic acid. [Link]

  • Oakwood Chemical. 1-Boc-azetidine-3-carboxylic acid. [Link]

  • Michigan State University. Swern Oxidation Procedure. [Link]

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]

  • Organic Chemistry Portal. Tetrapropylammonium Perruthenate (TPAP). [Link]

  • ChemRxiv. A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Pure. A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]

  • ResearchGate. (PDF) A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction. [Link]

  • YouTube. PDC and PCC for the oxidation of alcohols. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • ElectronicsAndBooks. Tetra-n-propyl Ammonium Perruthenate (TPAP) – An Efficient and Selective Reagent for Oxidation Reactions. [Link]

  • Zhang, Y., et al. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Organic letters, 12(4), 888–891. [Link]

Sources

A Senior Application Scientist's Guide to Protecting Groups for Azetidine-3-carboxaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a privileged scaffold, imparting unique conformational constraints and often enhancing metabolic stability and pharmacokinetic profiles.[1][2] Azetidine-3-carboxaldehyde, in particular, is a versatile building block, but its successful utilization in multi-step syntheses hinges on the judicious selection of a nitrogen protecting group. This guide provides an in-depth, objective comparison of three commonly employed protecting groups for azetidine-3-carboxaldehyde: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). We will delve into the causality behind their selection, provide comparative data, and offer detailed experimental protocols to empower you to make the most informed decision for your synthetic strategy.

The Critical Role of Protecting Groups for Azetidine-3-carboxaldehyde

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening, particularly under strongly acidic conditions. Furthermore, the secondary amine is a nucleophile and a base, which can interfere with a wide range of chemical transformations. The aldehyde functionality is also sensitive to both nucleophilic attack and oxidation/reduction. Therefore, a suitable protecting group for the azetidine nitrogen must:

  • Be introduced efficiently and in high yield.

  • Be stable to a variety of reaction conditions used for subsequent modifications of the aldehyde.

  • Be removable under conditions that do not compromise the integrity of the azetidine ring or other functional groups in the molecule.

The choice of protecting group is therefore a critical strategic decision that can significantly impact the overall success and efficiency of a synthetic route.

Comparative Analysis of Boc, Cbz, and Benzyl Protecting Groups

The Boc, Cbz, and Benzyl groups are among the most common choices for protecting the azetidine nitrogen. Their popularity stems from their differing stability profiles and deprotection methods, which allow for orthogonal synthetic strategies.

Protecting GroupIntroduction MethodDeprotection MethodStabilityKey Considerations
Boc (tert-butoxycarbonyl)Reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.Acid-mediated cleavage (e.g., TFA, HCl in dioxane).Stable to basic conditions, hydrogenolysis, and many nucleophiles.[3]Acid lability can be a limitation with acid-sensitive substrates. The tert-butyl cation generated during deprotection can lead to side reactions.
Cbz (benzyloxycarbonyl)Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C) or transfer hydrogenation.[1]Stable to acidic and basic conditions.[1] Orthogonal to Boc.The catalyst can be sensitive to poisoning by sulfur-containing compounds. Not suitable for molecules with other reducible functional groups.
Bn (benzyl)Reductive amination with benzaldehyde or direct alkylation with a benzyl halide.Catalytic hydrogenolysis (e.g., H₂, Pd/C).Generally stable to acidic and basic conditions and many synthetic reagents.Similar to Cbz, deprotection is incompatible with other reducible groups.

In-Depth Discussion and Mechanistic Insights

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is a popular choice due to its ease of introduction and its stability to a broad range of non-acidic reagents.[3] This stability makes it an excellent choice when subsequent reactions involve basic conditions, organometallics, or reductions.

Mechanism of Deprotection: The cleavage of the Boc group proceeds via an E1 elimination mechanism initiated by protonation of the carbonyl oxygen. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine, carbon dioxide, and isobutene.

cluster_0 Boc Deprotection Mechanism BocN R₂N-Boc ProtonatedBoc R₂N-Boc-H⁺ BocN->ProtonatedBoc H⁺ CarbamicAcid [R₂N-COOH] ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ Isobutene (CH₃)₂C=CH₂ ProtonatedBoc->Isobutene - H⁺ Amine R₂NH₂⁺ CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2

Boc Deprotection Mechanism

A critical consideration is the generation of the electrophilic tert-butyl cation, which can lead to unwanted side reactions, particularly with electron-rich aromatic rings. The use of scavengers such as anisole or triethylsilane is often recommended to mitigate this issue.

The Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Cleavable Shield

The Cbz group offers excellent stability towards both acidic and basic conditions, making it orthogonal to the Boc group.[1] This orthogonality is a cornerstone of modern peptide synthesis and complex molecule construction, allowing for selective deprotection of one amine in the presence of another.

Mechanism of Deprotection: Cbz deprotection is most commonly achieved by catalytic hydrogenolysis. The benzyl C-O bond is cleaved on the surface of a palladium catalyst in the presence of hydrogen gas, generating toluene and an unstable carbamic acid that decarboxylates to the free amine.

cluster_1 Cbz Deprotection Mechanism CbzN R₂N-Cbz Intermediate [Adsorbed on Pd/C] CbzN->Intermediate H₂, Pd/C CarbamicAcid [R₂N-COOH] Intermediate->CarbamicAcid Toluene Toluene Intermediate->Toluene Amine R₂NH CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2

Cbz Deprotection by Hydrogenolysis

An attractive alternative to using hydrogen gas is catalytic transfer hydrogenation, employing hydrogen donors like ammonium formate or formic acid. This method avoids the need for specialized hydrogenation equipment.

The Benzyl (Bn) Group: A Robust and Simple Protector

The N-benzyl group is a simple yet robust protecting group that is stable to a wide array of synthetic conditions. It is particularly useful when strong bases or nucleophiles are employed in subsequent steps.

Deprotection: Similar to the Cbz group, the benzyl group is typically removed by catalytic hydrogenolysis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale.

Protocol 1: Synthesis of N-Boc-azetidine-3-carboxaldehyde

start Azetidine-3-carboxaldehyde (as hydrochloride salt) reagents Boc₂O, Et₃N DCM, 0 °C to rt start->reagents 1. product N-Boc-azetidine-3-carboxaldehyde reagents->product 2.

Synthesis of N-Boc-azetidine-3-carboxaldehyde

Materials:

  • Azetidine-3-carboxaldehyde hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Suspend azetidine-3-carboxaldehyde hydrochloride (1.0 equiv) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 equiv) dropwise, followed by the dropwise addition of a solution of (Boc)₂O (1.1 equiv) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: >90%

Protocol 2: Deprotection of N-Boc-azetidine-3-carboxaldehyde

start N-Boc-azetidine-3-carboxaldehyde reagents TFA, DCM 0 °C to rt start->reagents 1. product Azetidine-3-carboxaldehyde (as TFA salt) reagents->product 2.

Deprotection of N-Boc-azetidine-3-carboxaldehyde

Materials:

  • N-Boc-azetidine-3-carboxaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxaldehyde (1.0 equiv) in DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (10-20 equiv) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting TFA salt can often be used directly in the next step.

Expected Yield: Quantitative

Protocol 3: Synthesis of N-Cbz-azetidine-3-carboxaldehyde

start Azetidine-3-carboxaldehyde (as hydrochloride salt) reagents Cbz-Cl, NaHCO₃ DCM/H₂O, 0 °C to rt start->reagents 1. product N-Cbz-azetidine-3-carboxaldehyde reagents->product 2.

Synthesis of N-Cbz-azetidine-3-carboxaldehyde

Materials:

  • Azetidine-3-carboxaldehyde hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve azetidine-3-carboxaldehyde hydrochloride (1.0 equiv) in a mixture of DCM and water.

  • Cool the mixture to 0 °C.

  • Add sodium bicarbonate (3.0 equiv) in portions.

  • Add benzyl chloroformate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 80-90%

Protocol 4: Deprotection of N-Cbz-azetidine-3-carboxaldehyde (Hydrogenolysis)

start N-Cbz-azetidine-3-carboxaldehyde reagents H₂ (1 atm), 10% Pd/C MeOH, rt start->reagents 1. product Azetidine-3-carboxaldehyde reagents->product 2.

Deprotection of N-Cbz-azetidine-3-carboxaldehyde

Materials:

  • N-Cbz-azetidine-3-carboxaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-azetidine-3-carboxaldehyde (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Expected Yield: >90%

Protocol 5: Synthesis of N-Benzyl-azetidine-3-carboxaldehyde (Reductive Amination)

start Azetidine-3-carboxaldehyde (as hydrochloride salt) reagents Benzaldehyde, NaBH(OAc)₃ DCE, rt start->reagents 1. product N-Benzyl-azetidine-3-carboxaldehyde reagents->product 2.

Sources

A Comparative Guide to the Purity Analysis of Tert-butyl 3-formylazetidine-1-carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the azetidine ring is a privileged scaffold, offering unique three-dimensional diversity. Tert-butyl 3-formylazetidine-1-carboxylate is a critical building block in the synthesis of numerous biologically active compounds. Its purity is paramount, as even trace impurities can significantly impact downstream reactions, yield, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this key intermediate, supported by detailed experimental protocols and data interpretation insights. We will also explore Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, providing a holistic view for analytical scientists.

The Analytical Imperative: Why Purity Matters

The aldehyde functional group in this compound is highly reactive, making the compound susceptible to oxidation, hydration, and other side reactions. Furthermore, impurities can be introduced during its synthesis, most commonly via the oxidation of Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Therefore, a robust, stability-indicating analytical method is not just a quality control measure but a critical component of process understanding and control.

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its high sensitivity and selectivity allow for the separation and identification of the main component from structurally similar impurities and degradation products.[1]

Experimental Protocol: A Stability-Indicating UPLC-MS Method

This section details a robust Ultra-Performance Liquid Chromatography (UPLC)-MS method developed for the purity analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

Instrumentation:

  • UPLC System: A high-pressure binary solvent delivery system with a low-volume flow path to minimize dispersion and maximize resolution.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer, providing high-resolution accurate mass (HRAM) data for confident identification of unknowns.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is chosen due to the presence of the nitrogen atom in the azetidine ring, which is readily protonated.

Chromatographic Conditions:

ParameterValueRationale
Column C18 reversed-phase, 1.7 µm particle size, 2.1 x 100 mmThe C18 stationary phase provides excellent retention for moderately polar compounds. The small particle size of the UPLC column ensures high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and ionization efficiency in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a versatile organic solvent with low viscosity, allowing for efficient separation at high flow rates.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate the main compound from potential impurities with a wide range of polarities.
Flow Rate 0.4 mL/minOptimized for the column dimensions to achieve optimal separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume is used to prevent column overloading and maintain sharp peaks.

Mass Spectrometric Conditions:

ParameterValueRationale
Ionization Mode ESI PositiveAs explained above, the nitrogen in the azetidine ring is easily protonated.
Capillary Voltage 3.5 kVOptimized for maximum ion signal.
Cone Voltage 30 VA moderate cone voltage is used to promote desolvation without causing in-source fragmentation.
Source Temperature 120 °CA lower source temperature is chosen to minimize the thermal degradation of the analyte.
Desolvation Temperature 350 °CEfficiently removes the solvent from the ESI droplets.
Mass Range m/z 50-500Covers the expected mass of the parent compound and its likely impurities and fragments.
Data Acquisition MSEThis data-independent acquisition mode allows for the collection of both precursor and fragment ion data in a single run, facilitating the identification of unknown impurities.
Potential Impurities and Degradation Products

A thorough understanding of the synthetic route and the chemical nature of the target compound is crucial for identifying potential impurities.[3]

Process-Related Impurities:

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The starting material for the oxidation reaction. Its presence indicates an incomplete reaction.

  • Over-oxidation product (Tert-butyl 3-carboxyazetidine-1-carboxylate): The aldehyde can be further oxidized to a carboxylic acid.

  • Reagent-related impurities: Depending on the oxidation method (e.g., Swern, IBX), residual reagents or byproducts may be present.

Degradation Products:

  • Hydrate: The aldehyde can exist in equilibrium with its hydrate form in the presence of water.

  • Ring-opened products: Azetidine rings can be susceptible to ring-opening, especially under acidic or basic conditions.

Data Analysis and Interpretation

The high-resolution mass data from the Q-TOF instrument allows for the determination of the elemental composition of the parent ion and any detected impurities. The MSE data provides fragmentation patterns that can be used to elucidate the structures of these impurities.

Expected Mass Spectral Data:

  • This compound (C₉H₁₅NO₃):

    • [M+H]⁺: m/z 186.1125

    • [M+Na]⁺: m/z 208.0944

  • Potential Fragmentation:

    • Loss of the tert-butyl group (-56 Da) is a common fragmentation pathway for Boc-protected amines.

    • The McLafferty rearrangement, common for carbonyl compounds, may also be observed.

Comparative Analysis: LC-MS vs. GC-MS

While LC-MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, particularly if derivatization is employed.

FeatureLC-MSGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and polarity.[4]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable compounds.[4]
Derivatization Generally not required.Often necessary for polar compounds like aldehydes to increase volatility and improve peak shape.[5]
Sensitivity High, especially with modern mass spectrometers.Can be very high, particularly for targeted analysis.
Throughput Moderate to high, with UPLC systems enabling fast analyses.Can be high with fast GC methods.
Cost Higher initial instrument cost.Lower initial instrument cost.
GC-MS as an Alternative: A Protocol with Derivatization

For GC-MS analysis, a derivatization step is recommended to improve the chromatographic behavior of the aldehyde. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an effective derivatizing agent for aldehydes.

Experimental Protocol: GC-MS with PFBHA Derivatization

  • Derivatization: React a known amount of the sample with PFBHA in a suitable solvent (e.g., ethyl acetate) at 60°C for 30 minutes.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized products.

  • Injection: Use a split/splitless injector.

  • Oven Program: A temperature gradient from 100°C to 280°C will likely be required to elute the derivatized compound.

  • MS Detection: Electron Ionization (EI) at 70 eV will produce characteristic fragmentation patterns.

The primary advantage of this GC-MS approach is the potential for very high sensitivity and the extensive fragmentation libraries available for EI data, which can aid in identification. However, the additional derivatization step adds complexity and potential for variability.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the LC-MS and GC-MS workflows.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration UPLC UPLC Separation Filtration->UPLC ESI ESI Source UPLC->ESI QTOF Q-TOF MS Detection ESI->QTOF Integration Peak Integration QTOF->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Identification->Quantification

Caption: LC-MS analytical workflow for purity analysis.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample Weighing Derivatization_GC Derivatization with PFBHA Sample_GC->Derivatization_GC GC GC Separation Derivatization_GC->GC EI EI Source GC->EI MS_GC MS Detection EI->MS_GC Integration_GC Peak Integration MS_GC->Integration_GC Library_Search Library Search & ID Integration_GC->Library_Search Quantification_GC Purity Calculation Library_Search->Quantification_GC

Caption: GC-MS analytical workflow with derivatization.

Conclusion: A Self-Validating System for Confident Purity Assessment

The LC-MS method detailed in this guide provides a robust and reliable platform for the purity analysis of this compound. By employing high-resolution mass spectrometry, the method not only quantifies the main component but also enables the confident identification of process-related impurities and degradation products. This comprehensive approach ensures the quality and consistency of this critical building block, ultimately contributing to the development of safe and effective pharmaceuticals. While GC-MS with derivatization presents a viable alternative, the direct analysis offered by LC-MS provides a more streamlined and arguably more representative purity profile for this compound. The choice of method should be guided by the specific requirements of the analysis and the available instrumentation.

References

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • Marineni, B., & Reddy, T. (2014). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 123-128.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sonawane, S. S., Bankar, P. C., & Kshirsagar, S. J. (2019). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian journal of pharmaceutical sciences, 81(4), 711–719.
  • Al-Haj, N. Q., Al-Zuhairy, M. F., & Al-Mahmood, S. M. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Pharmaceutical and Clinical Research, 10(12), 386-391.
  • Singh, B., & Kumar, R. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic. International Journal of Pharmaceutical Sciences and Research, 14(12), 5945-5952.
  • Boundy, M., Selwood, A., Harwood, T., McNabb, P., & Turner, A. (2015). Development of a sensitive and selective HILIC-UPLC-MS/MS method for high throughput analysis of paralytic shellfish toxins using graphitic carbon SPE. Harmful Algae, 46, 54-62.
  • Smith, C. A., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of organic chemistry, 82(15), 7990–8005.

Sources

A Comparative Guide to the FT-IR Analysis of the Formyl Group in 1-Boc-3-azetidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The precise characterization of functional groups is a cornerstone of chemical synthesis and drug development. The formyl (aldehyde) group, in particular, is a versatile synthetic handle but its reactivity necessitates rigorous analytical confirmation. This guide provides an in-depth analysis of the formyl group in 1-Boc-3-azetidinecarboxaldehyde, a valuable building block in medicinal chemistry. We focus on Fourier-Transform Infrared (FT-IR) spectroscopy as a primary, rapid identification tool. This guide moves beyond a simple procedural outline, explaining the causal relationships behind spectral features and validating our findings through a comparative analysis with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction: The Analytical Challenge

1-Boc-3-azetidinecarboxaldehyde is a bifunctional molecule featuring a strained azetidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive aldehyde. The formyl group is central to its utility, serving as a key site for transformations such as reductive amination, oxidation, and olefination. However, aldehydes are susceptible to oxidation into carboxylic acids. Therefore, confirming the integrity of the formyl group is a critical quality control step. FT-IR spectroscopy offers a rapid, non-destructive method to achieve this, providing a distinct vibrational "fingerprint" of the molecule's functional groups.

Caption: Molecular structure and key functional groups of 1-Boc-3-azetidinecarboxaldehyde.

FT-IR Analysis: Decoding the Vibrational Signature

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The formyl group provides two highly characteristic vibrations that are central to its identification.

  • C=O Carbonyl Stretch: This is a strong, sharp absorption resulting from the stretching of the carbon-oxygen double bond. For typical saturated aliphatic aldehydes, this peak appears in the 1740-1720 cm⁻¹ range.[1][2] However, the incorporation of the carbonyl group into a strained ring system can influence this frequency.[2][3][4][5][6] The four-membered azetidine ring in our target molecule introduces significant angle strain, which increases the s-character of the C-C bonds and consequently the C=O bond, shifting the stretching frequency to a higher wavenumber.[3][4]

  • C-H Aldehydic Stretch: This involves the stretching of the carbon-hydrogen bond of the formyl group. It is a key diagnostic feature because it appears in a relatively uncongested region of the spectrum. Typically, this manifests as a pair of weak to medium bands, often referred to as a "Fermi doublet," located around 2830-2695 cm⁻¹.[1][7] The presence of a distinct peak around 2720 cm⁻¹ is particularly indicative of an aldehyde.[1]

In addition to the aldehyde signals, the spectrum will be marked by absorptions from the Boc protecting group, notably a strong C=O stretch (carbamate) around 1690 cm⁻¹ and C-O stretches.[8]

Expected FT-IR Spectral Data

The following table summarizes the expected key vibrational frequencies for 1-Boc-3-azetidinecarboxaldehyde.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Rationale & Comments
C-H StretchAldehyde (Formyl)~2820 and ~2720Medium, SharpDiagnostic Fermi doublet for the formyl C-H.[1][7]
C-H StretchAlkyl (Azetidine, Boc)2980-2850Medium-StrongStandard sp³ C-H stretching vibrations.[9]
C=O StretchAldehyde (Formyl)~1735-1745Strong, SharpShifted to higher frequency due to azetidine ring strain.[3][10][11]
C=O StretchCarbamate (Boc)~1690-1700Strong, SharpCharacteristic absorption for the Boc protecting group.[8]
C-N StretchAmine (Azetidine)~1250-1020MediumTypical range for aliphatic amines.[12]

Experimental Protocol: ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis as it requires minimal sample preparation and is suitable for liquids like 1-Boc-3-azetidinecarboxaldehyde.[13][14][15]

cluster_workflow ATR-FT-IR Experimental Workflow Start Start Background 1. Collect Background Spectrum (Clean ATR Crystal) Start->Background Sample 2. Apply Sample (Small drop of liquid on crystal) Background->Sample Pressure 3. Apply Pressure (If necessary for solids) (Not typically needed for liquids) Sample->Pressure For Solids Scan 4. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample->Scan Clean 5. Clean Crystal (e.g., with isopropanol) Scan->Clean Process 6. Process Data (Baseline correction, peak picking) Clean->Process End End Process->End

Caption: A streamlined workflow for ATR-FT-IR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before introducing the sample, take a background measurement with the clean, empty ATR crystal.[16] This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.

  • Sample Application: Place a single drop of 1-Boc-3-azetidinecarboxaldehyde directly onto the center of the ATR crystal.[13][16]

  • Acquire Spectrum: Initiate the sample scan. Typical parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a good signal-to-noise ratio.[16]

  • Data Processing: The resulting spectrum should be baseline-corrected to ensure accurate peak identification.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft tissue dampened with a suitable solvent, such as isopropanol, and allow it to dry completely.[13]

Orthogonal Validation: A Multi-Technique Approach

cluster_validation Orthogonal Method Validation Molecule 1-Boc-3-azetidine- carboxaldehyde FTIR FT-IR (Functional Groups) Molecule->FTIR C=O, C-H Stretches NMR NMR (Connectivity & Environment) Molecule->NMR δ ~9.7 ppm (CHO) δ ~195 ppm (C=O) MS Mass Spec (Molecular Weight) Molecule->MS [M+H]⁺ Conclusion Confirmed Structure FTIR->Conclusion NMR->Conclusion MS->Conclusion

Caption: Logic diagram showing how complementary techniques confirm the molecular structure.

A. ¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms. The aldehyde proton is highly deshielded and appears in a very distinct region of the spectrum.

  • Diagnostic Signal: A singlet or a triplet (depending on the coupling with the adjacent CH group) appearing far downfield, typically between δ 9.5-10.5 ppm .[17][18][19][20][21] This signal is unambiguous evidence for the presence of a formyl group.

B. ¹³C NMR Spectroscopy

Carbon NMR identifies the different carbon environments in the molecule. The carbonyl carbon of an aldehyde is also highly characteristic.

  • Diagnostic Signal: A signal appearing in the δ 190-205 ppm range is definitive for an aldehyde or ketone carbonyl carbon.[21][22][23] This is further downfield than the carbonyl carbons of esters or amides, which typically appear between 160-185 ppm.[22][23]

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering ultimate confirmation of its elemental composition.

  • Diagnostic Signal: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the protonated molecule ([M+H]⁺). For 1-Boc-3-azetidinecarboxaldehyde (C₉H₁₅NO₃, Mol. Wt. 185.22 g/mol ), this would appear at m/z 186.23.

Comparison of Analytical Techniques
Technique Information Provided Strengths Limitations
FT-IR Vibrational modes of functional groups• Very fast (1-2 mins)• Non-destructive• Excellent for identifying key functional groups (C=O, O-H, N-H)• Provides limited structural connectivity information• Complex fingerprint region can be hard to interpret
¹H NMR Chemical environment and connectivity of protons• Provides detailed structural information• Quantifiable• Slower acquisition time• Requires deuterated solvents• More expensive instrumentation
¹³C NMR Chemical environment of carbons• Directly observes the carbon skeleton• Unambiguously identifies carbonyl carbons• Very slow acquisition time due to low natural abundance of ¹³C• Less sensitive than ¹H NMR
Mass Spec Molecular weight and fragmentation patterns• Confirms molecular formula• Extremely sensitive• Typically a destructive technique• Provides little information on stereochemistry or isomerism

Conclusion

FT-IR spectroscopy stands out as an indispensable first-line technique for the analysis of 1-Boc-3-azetidinecarboxaldehyde. The characteristic C=O and C-H stretching vibrations of the formyl group provide rapid and reliable confirmation of its presence. While FT-IR is a powerful tool for functional group identification, this guide underscores the importance of a multi-technique, or orthogonal, approach. By integrating data from NMR and Mass Spectrometry, researchers can build a comprehensive and self-validating analytical dossier, ensuring the structural integrity of this critical synthetic building block with the highest degree of confidence.

References

  • IR Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • 12.04 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]

  • Carbonyl compounds - IR spectroscopy. (n.d.). Retrieved from [Link]

  • Chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ring Strain and C=O Stretching Frequency. (2014, September 18). Chemistry Stack Exchange. Retrieved from [Link]

  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Retrieved from [Link]

  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. (2023). University Chemistry, 40(3), 148-152.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • How to Interpret Chemical Shift in the 1H NMR (O Chem). (2021, October 4). YouTube. Retrieved from [Link]

  • The C=O Stretch. (2018, September 22). Oregon State University. Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon? (2017, February 17). Quora. Retrieved from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? (2019, November 27). Reddit. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link]

  • IR: amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica, 8(17), 272-276.
  • IR spectra. (n.d.). Retrieved from [Link]

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. (2002). ARKIVOC, 2002(7), 28-33.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Aldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Boc-gamma-aminobutyric acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). International Journal of Molecular Sciences, 20(11), 2781.
  • Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
  • Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones. (2021).
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 1-Boc-3-aminopyrrolidine. (n.d.). PubChem. Retrieved from [Link]

Sources

Azetidine vs aziridine stability and synthetic utility comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Stability and Synthetic Utility of Azetidines and Aziridines

For the modern medicinal chemist and synthetic strategist, small nitrogen-containing heterocycles are indispensable tools. Among these, the three-membered aziridine and the four-membered azetidine rings represent foundational building blocks. While structurally similar, the difference of a single methylene unit imparts dramatically different characteristics, influencing their stability, reactivity, and ultimate application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

This guide provides a detailed comparison of azetidines and aziridines, moving beyond a simple recitation of facts to explain the causal relationships between structure, stability, and synthetic function. We will explore the quantitative differences in their thermodynamics, the strategic nuances of their synthesis, and the practical implications of their reactivity profiles, supported by experimental data and established protocols.

The chemistry of both aziridines and azetidines is dominated by the release of internal ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry (109.5°) and torsional strain from eclipsing interactions. However, the magnitude of this strain differs significantly between the two systems, which is the primary determinant of their relative stability and reactivity.

The reactivity of azetidines is driven by a considerable ring strain, which is nevertheless lower than that of the more reactive aziridines.[1][2] This distinction renders azetidines significantly more stable and easier to handle, while still being susceptible to ring-opening under appropriate conditions.[1] Aziridines possess a substantial ring strain of approximately 26-27 kcal/mol, making them highly susceptible to stereospecific ring-opening reactions.[3][4] This high reactivity makes them powerful synthetic intermediates.[3]

HeterocycleRing SizeRing Strain (kcal/mol)Relative Stability
Aziridine 3-membered~27[4]Lower
Azetidine 4-membered~25.4[1]Higher
Pyrrolidine 5-membered~5.4[1]Very High
Table 1: Comparison of Ring Strain and Relative Stability.

This seemingly small difference of ~1.6 kcal/mol has profound consequences. The higher strain in aziridines makes them thermodynamically more poised for ring-opening reactions, a feature that defines their synthetic utility.[5][6] In contrast, azetidines strike a valuable balance: the ring is strained enough to participate in unique chemical transformations but stable enough to be incorporated as a robust scaffold in drug molecules, where it can improve properties like metabolic stability and reduce lipophilicity.[7][8][9]

This reactivity difference is dramatically amplified upon activation of the ring nitrogen, typically through protonation or alkylation to form the corresponding ammonium ions. Experimental measurements of the rates of nucleophilic ring-opening by 4-(dimethylamino)pyridine (DMAP) reveal the stark contrast in electrophilicity.

Strained IonRelative Rate of Ring-OpeningElectrophilicity Parameter (E)Comparison
Aziridinium ~17,000Similar to a stabilized benzhydrilium cationExtremely Electrophilic
Azetidinium 1Similar to benzylidene malonateModerately Electrophilic
Table 2: Quantitative Comparison of Aziridinium and Azetidinium Ion Reactivity.[10]

The data clearly shows that the aziridinium ion is a vastly more potent electrophile, reacting approximately 17,000 times faster than its four-membered counterpart.[10] This highlights why non-activated aziridines can be readily opened under mildly acidic conditions, whereas azetidines often require more forcing conditions or conversion to a highly activated intermediate.[10][11]

Synthetic Accessibility: A Comparison of Key Methodologies

The methods used to construct these strained rings are tailored to their respective structures and stability. Efficiently forming a three-membered ring presents different challenges than forming a four-membered one.

Caption: Comparative overview of primary synthetic routes to aziridines and azetidines.

Common Syntheses of Aziridines

The construction of the highly strained aziridine ring often relies on intramolecular displacement or cycloaddition reactions.

  • Gabriel-Type Intramolecular Cyclization: This classic method involves the base-mediated cyclization of a β-amino halide or sulfate. The reaction proceeds via an intramolecular SN2 displacement, where the amine nitrogen acts as the nucleophile to displace a leaving group on the adjacent carbon.[12][13]

  • Nitrene Transfer to Alkenes: A powerful and versatile method involves the reaction of an alkene with a nitrene or nitrenoid species.[3] Modern protocols frequently employ transition-metal catalysts (e.g., based on Rhodium or Copper) to mediate the nitrogen transfer from precursors like sulfamate esters or organic azides, often with high stereospecificity.[3][14]

  • From Epoxides (Oxiranes): Aziridines can be synthesized from the corresponding epoxides through a two-step process involving ring-opening with an azide nucleophile, followed by reduction of the azide and subsequent ring-closure.[15]

Experimental Protocol: Gabriel-Type Synthesis of an N-H Aziridine

This protocol describes the intramolecular cyclization of a β-bromo amine, a foundational method for aziridine synthesis.[12]

  • Starting Material: Begin with a β-bromo ethylamine derivative (e.g., 2-bromo-1-phenylethanamine).

  • Solvent and Base: Dissolve the starting material in a suitable solvent such as ethanol. Add a strong base, like sodium hydroxide (NaOH), to the solution. The base is crucial for deprotonating the amine, rendering it a more potent nucleophile.

  • Cyclization: The deprotonated amine attacks the carbon bearing the bromine atom in an intramolecular SN2 fashion, displacing the bromide ion and forming the three-membered aziridine ring.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is typically neutralized. The product is extracted into an organic solvent, dried, and purified by chromatography or distillation to yield the desired aziridine.

Common Syntheses of Azetidines

Due to lower ring strain, azetidine synthesis often involves cycloaddition reactions or intramolecular cyclizations of longer-chain precursors.

  • Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition): This is one of the most direct and efficient methods for synthesizing functionalized azetidines.[16][17] It involves the photochemical [2+2] cycloaddition between an imine and an alkene.[18] While traditionally requiring UV light, recent advances have enabled these reactions using visible light photocatalysis, offering milder conditions.[7][8]

  • Intramolecular Cyclization: Analogous to aziridine synthesis but starting from γ-functionalized amines (e.g., 3-halo-1-propylamines). Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for constructing azetidine, pyrrolidine, and indoline rings.[19]

  • Ring Expansion of Aziridines: Azetidines can be formed via the ring expansion of activated aziridines, for example, by reaction with dimethylsulfoxonium methylide.[19]

Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction

This protocol describes a modern, photocatalytic approach to synthesizing complex tricyclic azetidines.[7]

  • Reactant Preparation: Synthesize a substrate containing both a cyclic oxime and an unactivated alkene tethered by a suitable linker.

  • Reaction Setup: In a reaction vial, dissolve the substrate in a degassed solvent (e.g., acetonitrile). Add a photocatalyst, such as an iridium complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆).

  • Photochemical Reaction: Irradiate the stirred reaction mixture with visible light (e.g., a blue LED) at room temperature. The photocatalyst absorbs the light and enters an excited state, which then sensitizes the oxime component via energy transfer.

  • Mechanism: The excited-state oxime undergoes a [2+2] cycloaddition with the pendant alkene via a 1,4-biradical intermediate, which cyclizes to form the thermodynamically stable azetidine ring.[7]

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to isolate the tricyclic azetidine product.

Reactivity and Synthetic Utility: The Ring-Opening Paradigm

The synthetic utility of both heterocycles is dominated by nucleophilic ring-opening reactions. However, the regioselectivity and the conditions required to achieve this transformation differ significantly, providing distinct synthetic opportunities.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1-Boc-3-formylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural integrity and purity of building blocks are paramount. 1-Boc-3-formylazetidine, a versatile intermediate, is integral to the synthesis of a multitude of pharmaceutical candidates due to its strained four-membered ring and reactive aldehyde functionality. The presence of even minute impurities can significantly impact reaction outcomes, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of commercially available 1-Boc-3-formylazetidine, offering a comparative analysis of orthogonal analytical techniques, detailed experimental protocols, and insights into potential impurities.

The Synthetic Landscape and Anticipated Impurities

1-Boc-3-formylazetidine is typically synthesized via the oxidation of the corresponding alcohol, 1-Boc-3-azetidinemethanol. The choice of oxidation method is a critical determinant of the impurity profile.

Common synthetic routes and their potential byproducts include:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride. Potential impurities include the unreacted starting material (1-Boc-3-azetidinemethanol), over-oxidized product (1-Boc-3-azetidinecarboxylic acid), and process-related impurities such as dimethyl sulfide and N-acylated side products.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a mild and selective oxidizing agent.[1][] Impurities can arise from the starting material, the over-oxidized carboxylic acid, and residual iodinane byproducts from the reagent itself.[3][4]

Beyond process-related impurities, one must also consider residual solvents from synthesis and purification, such as dichloromethane (DCM), ethyl acetate, and heptane, which are classified by the United States Pharmacopeia (USP) based on their toxicity.[5][6]

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-pronged analytical strategy is essential for a holistic understanding of the purity of 1-Boc-3-formylazetidine. A combination of spectroscopic and chromatographic techniques provides a self-validating system for identifying and quantifying impurities.

Below is a comparative overview of the recommended analytical techniques:

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Structural confirmation, identification and quantification of major impurities.Provides detailed structural information, non-destructive.Lower sensitivity for trace impurities compared to chromatographic methods.
Quantitative NMR (qNMR) Absolute purity determination without the need for a specific reference standard of the analyte.[7][8][9]High precision and accuracy, provides a direct measure of purity.Requires a certified internal standard and careful experimental setup.
HPLC-UV Separation and quantification of non-volatile impurities.[6][10]High sensitivity and resolution, widely available.Requires a chromophore for UV detection; derivatization may be necessary for some impurities.
GC-MS Identification and quantification of volatile impurities and residual solvents.Excellent for volatile and semi-volatile compounds, provides mass information for identification.Not suitable for non-volatile or thermally labile compounds; derivatization is often required for polar analytes.[4][11]

Experimental Protocols

Structural Confirmation and Impurity Profiling by ¹H and ¹³C NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the resonances in the ¹³C NMR spectrum, provide a unique fingerprint of the 1-Boc-3-formylazetidine molecule and can reveal the presence of structurally related impurities.

Workflow for NMR Analysis

prep Sample Preparation acq Data Acquisition prep->acq Dissolve ~10 mg in 0.6 mL CDCl₃ proc Data Processing acq->proc Acquire ¹H and ¹³C spectra analysis Spectral Analysis proc->analysis Fourier transform, phase and baseline correct end end

Caption: Workflow for NMR sample preparation and analysis.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-Boc-3-formylazetidine sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). The characteristic signals for 1-Boc-3-formylazetidine are expected around:

    • ¹H NMR (CDCl₃): δ 9.8 (s, 1H, -CHO), 4.2-4.0 (m, 4H, azetidine-CH₂), 3.6-3.4 (m, 1H, azetidine-CH), 1.45 (s, 9H, -C(CH₃)₃) ppm.

    • ¹³C NMR (CDCl₃): δ 200-198 (-CHO), 156 (Boc C=O), 80 (Boc C(CH₃)₃), 55-50 (azetidine CH₂), 45-40 (azetidine CH), 28.5 (-C(CH₃)₃) ppm.[12]

    • Look for signals corresponding to potential impurities such as the starting alcohol (1-Boc-3-azetidinemethanol) which would show a characteristic -CH₂OH signal around δ 3.7 ppm in the ¹H NMR spectrum.

Absolute Purity Determination by Quantitative NMR (qNMR)

Rationale: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity. This technique is recognized by pharmacopeias for its high accuracy and precision.[7] Dimethyl sulfone is a suitable internal standard due to its chemical stability, simple singlet signal in the ¹H NMR spectrum, and good solubility in common NMR solvents.[9]

Workflow for qNMR Analysis

weigh Accurate Weighing dissolve Dissolution weigh->dissolve Analyte & Internal Std. acquire qNMR Acquisition dissolve->acquire In deuterated solvent calculate Purity Calculation acquire->calculate Integrate signals end end

Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh about 15 mg of the 1-Boc-3-formylazetidine sample into a clean vial.

    • Accurately weigh about 5 mg of a certified dimethyl sulfone internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • qNMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification: a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of interest).

  • Data Analysis:

    • Carefully integrate the well-resolved aldehyde proton signal of 1-Boc-3-formylazetidine (around δ 9.8 ppm) and the singlet from dimethyl sulfone (around δ 3.1 ppm in DMSO-d₆).

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

      • analyte = 1-Boc-3-formylazetidine

      • IS = Internal Standard (Dimethyl Sulfone)

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is a high-resolution separation technique ideal for quantifying non-volatile impurities. Given the aldehyde functionality, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection and chromatographic separation.[8]

Workflow for HPLC-UV Analysis

prep Sample Preparation deriv DNPH Derivatization prep->deriv Dissolve in ACN inject HPLC Injection deriv->inject React with DNPH reagent analyze Chromatographic Analysis inject->analyze Inject onto C18 column end end

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-Boc-3-formylazetidine in acetonitrile (ACN).

    • Prepare a DNPH derivatizing solution.

  • Derivatization:

    • To an aliquot of the sample solution, add the DNPH reagent and a catalytic amount of acid.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes).

    • Cool and dilute to a final concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak for the DNPH derivative of 1-Boc-3-formylazetidine based on its retention time compared to a standard.

    • Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor after derivatization.

Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for the identification and quantification of volatile organic compounds, making it ideal for the analysis of residual solvents. Headspace sampling is often employed to introduce the volatile analytes into the GC system without injecting the non-volatile matrix.

Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of 1-Boc-3-formylazetidine into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

    • Seal the vial.

  • GC-MS Conditions:

    • Headspace Autosampler: Equilibrate the vial at an elevated temperature (e.g., 80 °C) to partition the volatile solvents into the headspace.

    • GC Column: A low-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to separate solvents with different boiling points.

    • MS Detector: Operate in full scan mode to identify unknown solvents and in selected ion monitoring (SIM) mode for quantification of known solvents against a standard.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to a library and standards.

    • Quantify the amount of each solvent using an external or internal standard method.

Stability and Forced Degradation Studies

To ensure the stability of 1-Boc-3-formylazetidine and to develop a stability-indicating analytical method, forced degradation studies are crucial.[6][10] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C. The Boc protecting group is labile to strong acids.[13][14]

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature. The aldehyde is susceptible to oxidation to a carboxylic acid.

  • Thermal Degradation: Dry heat at 80 °C.

  • Photolytic Degradation: Exposure to UV light.

The resulting degradation products should be analyzed by a suitable stability-indicating HPLC method to demonstrate that they are well-resolved from the parent compound.

Conclusion

The purity of 1-Boc-3-formylazetidine is a critical parameter that necessitates a rigorous and multi-faceted analytical approach. By employing a combination of NMR for structural verification and absolute purity determination, HPLC-UV for non-volatile impurities, and GC-MS for residual solvents, researchers can gain a comprehensive understanding of the quality of their starting material. The protocols and insights provided in this guide serve as a robust framework for ensuring the integrity of this vital building block in the pursuit of novel therapeutics.

References

  • European Pharmacopoeia (Ph. Eur.) 10th Edition. (2020). General Chapter 2.2.46, Nuclear Magnetic Resonance Spectrometry. EDQM.
  • Kieber, R. J., & Mopper, K. (1990). Determination of picomolar concentrations of carbonyl compounds in natural waters, including seawater, by liquid chromatography. Environmental Science & Technology, 24(10), 1477–1481. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: a versatile tool for the validation of plant-derived materials and extracts.
  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
  • Burton, K. I., et al. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM Rapport BIPM-2018/04. [Link]

  • U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277–7283.
  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482.
  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess−Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • U.S. Pharmacopeia (USP). Stimuli to the Revision Process: Quantitative NMR. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of chemical waste management is a critical component of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 3-formylazetidine-1-carboxylate (CAS No. 177947-96-5). As a drug development professional, researcher, or scientist, understanding the causality behind these disposal protocols is as vital as the steps themselves. This document is structured to provide not just a method, but a safety-first mindset rooted in scientific principles and regulatory compliance.

The inherent reactivity of the azetidine ring, driven by significant ring strain, combined with the hazardous nature of the aldehyde functional group, necessitates a careful and informed approach to disposal.[1][2][3] This guide will walk you through hazard identification, personal protective equipment (PPE) requirements, and step-by-step disposal procedures for both small and large quantities of this compound.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

The signal word for this chemical is "Warning".[4] These classifications underscore the need for stringent adherence to safety protocols to prevent exposure. The aldehyde group makes the compound reactive, and while the four-membered azetidine ring is more stable than an aziridine, its strain does influence reactivity.[1][2][3]

Table 1: Hazard Profile of this compound

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)
Personal Protective Equipment (PPE) and Safety Measures

Given the identified hazards, the following PPE is mandatory when handling or preparing this compound for disposal. All operations should be conducted within a certified chemical fume hood.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Disposal Procedures: A Step-by-Step Guide

The disposal route for this compound depends on the quantity of waste and the capabilities of your facility. The primary goal is to render the waste non-hazardous if possible, or to package it securely for transport by a licensed hazardous waste contractor.

It is a legal and ethical responsibility for the individual laboratory worker to learn and follow proper procedures for the safe disposal of all waste materials generated.

For minor spills or residual amounts on contaminated labware (e.g., pipette tips, wipes), on-site neutralization can be a viable option, turning the hazardous aldehyde into a non-hazardous waste.

Protocol 1: On-Site Neutralization using a Commercial Aldehyde Neutralizer

Several commercial products are available that are specifically designed to neutralize aldehyde waste, often using glycine-based or other proprietary reagents.[5][6][7] These products convert the aldehyde into a non-toxic polymer, which can often be disposed of in regular trash or down the drain, depending on the product and local regulations.

  • Select a Commercial Neutralizer: Procure an aldehyde neutralizer such as Aldex® or Hyde-Out®.[5][6] Review the product's Safety Data Sheet and instructions to ensure it is appropriate for your specific needs.

  • Prepare the Neutralization Mixture: In a designated waste container within a chemical fume hood, add the contaminated materials or the small quantity of liquid waste.

  • Add the Neutralizer: Carefully add the neutralizing agent according to the manufacturer's recommended ratio. For example, some liquid neutralizers require 1 part neutralizer to 15 parts aldehyde waste.[7]

  • Ensure Complete Reaction: Gently mix or swirl the container and allow it to sit for the time specified by the manufacturer (typically ranging from 5 minutes to a few hours) to ensure complete neutralization.[5]

  • Verify Neutralization (Optional but Recommended): If your facility has the capability, test a sample of the treated waste for the presence of aldehydes to confirm complete reaction.

  • Dispose of Treated Waste: Once neutralized, the waste can be disposed of as non-hazardous waste.[6] If the final product is a liquid, it may be permissible for drain disposal after confirming the pH is between 6 and 9.[8] If it is a solidified polymer, it can typically be placed in the regular solid waste stream. Always double-check with your institution's Environmental Health & Safety (EHS) office before drain disposal.

Bulk quantities of this compound, including expired reagents or significant process waste streams, must be disposed of as hazardous chemical waste. On-site neutralization of large quantities is generally not recommended without specific process safety reviews and approvals.

Protocol 2: Hazardous Waste Collection

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice if it is in good condition.[9] Do not use food-grade containers.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., Irritant, Harmful).[9][10] The date of waste accumulation should also be on the label.

  • Waste Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of generation. Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Storage: Keep the waste container closed at all times except when adding waste.[9] The SAA should be in a well-ventilated area, away from heat sources or direct sunlight.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company. Do not exceed the accumulation time limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[11]

Emergency Procedures: Spills and Exposures
  • Minor Spill (in a fume hood): Absorb the spill with an inert material like vermiculite or sand. Collect the contaminated absorbent into a sealed container for disposal as hazardous waste. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's emergency response team or EHS office immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

DisposalWorkflow start Start: Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quant Small Quantity (<5g or <25mL) assess_quantity->small_quant Small large_quant Bulk Quantity (>5g or >25mL) assess_quantity->large_quant Large consult_ehs Consult EHS & Manufacturer's Instructions for Neutralizer small_quant->consult_ehs collect_haz Option 2: Hazardous Waste Collection (See Protocol 2) large_quant->collect_haz neutralize Option 1: On-Site Neutralization (See Protocol 1) non_haz_disp Dispose as Non-Hazardous Waste (per EHS approval) neutralize->non_haz_disp haz_pickup Arrange for Licensed Hazardous Waste Pickup collect_haz->haz_pickup consult_ehs->neutralize Approved consult_ehs->collect_haz Not Approved / Not Feasible end End: Disposal Complete non_haz_disp->end haz_pickup->end

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-formylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Tert-butyl 3-formylazetidine-1-carboxylate (CAS No. 177947-96-5) in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the protocols. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of researchers, the integrity of experiments, and the safety of the wider environment.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is an azetidine derivative used as a building block in medicinal chemistry.[1] While invaluable, its chemical nature necessitates stringent safety protocols. The primary hazards, as defined by the Globally Harmonized System (GHS), dictate our choice of Personal Protective Equipment (PPE).[2][3]

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. This underscores the importance of preventing hand-to-mouth contact and contamination of personal items.

  • H315 (Causes skin irritation): Direct contact with the skin can cause local redness, inflammation, and discomfort.[2][4] This necessitates robust skin protection to prevent chemical burns and potential absorption.

  • H319 (Causes serious eye irritation): This is a critical hazard. Splashes or vapors can cause significant, potentially irreversible damage to the eyes.[2][3] This demands non-negotiable, high-level eye protection.

  • H335 (May cause respiratory irritation): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[2][4] This drives the requirement for handling in controlled, well-ventilated environments.

Understanding these specific risks is the foundation of an effective safety culture. Every piece of PPE is a direct countermeasure to one or more of these potential harms.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk assessment. The following table summarizes the mandatory equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with a complete seal; Face shieldStandard safety glasses are insufficient. Chemical safety goggles are essential to protect against splashes and vapors that can cause serious eye damage.[3][5] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers, solution preparations).[5]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil)Nitrile provides excellent resistance to a broad range of chemicals, including this compound.[6] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is recommended to provide an extra layer of protection.[5]
Body Protection Long-sleeved, chemically resistant lab coatA fully-buttoned lab coat prevents skin contact from accidental spills and contamination of personal clothing.[6][7] Ensure the material is appropriate for chemical resistance.
Respiratory Protection NIOSH-approved respiratorTo be used when engineering controls (i.e., a chemical fume hood) are not available or are insufficient to maintain exposure below acceptable limits.[5][7] The specific cartridge type should be selected based on a formal risk assessment.

The Operational Plan: A Step-by-Step Procedural Guide

Trust in safety protocols is built on clarity and logic. This section provides a self-validating workflow from preparation to disposal.

Pre-Handling & Preparation Protocol
  • Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood.[8] Ensure the area is uncluttered.

  • PPE Inspection: Before approaching the chemical, meticulously inspect all PPE for defects (cracks in goggles, holes in gloves, etc.).

  • Safety Equipment Check: Verify the location and functionality of the nearest emergency eyewash station and safety shower.[5]

  • Donning PPE: Put on PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves. This ensures that gloves, the most likely item to become contaminated, are put on last.

Safe Handling & Disposal Workflow

The following diagram illustrates the logical flow for safely managing this compound throughout its lifecycle in the lab.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination prep1 Verify Fume Hood Operation prep2 Assemble All Materials prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Begin Work handle2 Keep Containers Closed handle1->handle2 handle3 Use Secondary Containment handle2->handle3 disp1 Segregate Hazardous Waste handle3->disp1 Conclude Work disp2 Decontaminate Glassware disp1->disp2 disp3 Dispose of Contaminated PPE disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: Workflow for handling and disposal.

Spill Management Protocol

Accidents happen; a robust plan is crucial.

Minor Spill (inside a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[4]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.[5]

Major Spill (outside a fume hood):

  • EVACUATE: Immediately evacuate the area.[5]

  • ALERT: Alert a supervisor and the institution's emergency response team.

  • SECURE: If safe to do so, close the doors to the affected area to contain vapors.

  • AWAIT: Do not attempt to clean up a major spill without specialized training and equipment.

Decontamination and Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including unused product, absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[5] The container must be kept sealed when not in use.

  • Equipment Decontamination: Reusable glassware and equipment should be rinsed with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous waste.

  • PPE Removal: Remove PPE in the reverse order it was put on: gloves first, then goggles/face shield, and finally the lab coat. This minimizes the risk of cross-contamination.

  • Final Disposal: Dispose of all hazardous waste through your institution's licensed environmental health and safety contractor.[5] Do not pour any waste down the drain.[3]

Emergency Response Logic

In case of exposure, immediate and correct action is critical.

Caption: Emergency first aid decision tree.

By adhering to these scientifically grounded protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine.
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 3-(2-Phenoxyethyl)azetidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sparrow, R. (2025, June 19). What are the safety precautions when handling azetidine? SPARROW Blog.
  • ChemScene. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Azetidine-3-carbonyl)pyridine.
  • PubChem. (n.d.). This compound.
  • Ambeed.com. (n.d.). 1-Boc-3-azetidinecarboxaldehyde.
  • BLD Pharm. (n.d.). This compound.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet: tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Butyl formate.
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Product Description.
  • CymitQuimica. (2023, July 11). Safety Data Sheet: tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formylazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-formylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.